(R)-(-)-Citramalic Acid Lithium
Description
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Properties
Molecular Formula |
C5H8LiO5 |
|---|---|
Molecular Weight |
155.1 g/mol |
InChI |
InChI=1S/C5H8O5.Li/c1-5(10,4(8)9)2-3(6)7;/h10H,2H2,1H3,(H,6,7)(H,8,9);/t5-;/m1./s1 |
InChI Key |
SCNUAVZPSALVJI-NUBCRITNSA-N |
Isomeric SMILES |
[Li].C[C@@](CC(=O)O)(C(=O)O)O |
Canonical SMILES |
[Li].CC(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (R)-(-)-Citramalic Acid Lithium for Researchers and Drug Development Professionals
(R)-(-)-Citramalic Acid Lithium , a lithium salt of (R)-(-)-citramalic acid, is a chiral molecule of significant interest in biochemical research and as a potential therapeutic agent. Its involvement in fundamental metabolic pathways, particularly in glutamate (B1630785) metabolism, positions it as a noteworthy compound for investigation in neurological disorders and other physiological processes. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, relevant experimental protocols, and its role in biological signaling pathways.
Core Properties and Physicochemical Data
This compound is a white, crystalline powder. The lithium salt form generally enhances the solubility and bioavailability of citramalic acid.[1]
| Property | Value | Reference |
| Chemical Formula | C₅H₇LiO₅ | [2] |
| Molecular Weight | 154.05 g/mol | [3] |
| CAS Number | 6236-10-8 (for the free acid) | [4][5] |
| Appearance | White fine crystalline powder or crystals | [5][6] |
| Melting Point | 108-110 °C (for the free acid) | [5][7] |
| Boiling Point | 295.2 °C at 760 mmHg (for the free acid) | [5] |
| Density | 1.513 g/cm³ (for the free acid) | [5] |
| pKa (predicted) | 3.65 ± 0.28 | [8] |
| Optical Activity | [α]/D = -19.0 ± 2.0° (c = 0.5 in 1 M HCl) | [4][6] |
| Solubility | Soluble in water and alcohol.[7] Soluble in PBS (pH 7.2) at 10 mg/mL.[9] | |
| Storage Temperature | 2-8°C | [4][5] |
Biological Significance and Signaling Pathways
(R)-(-)-Citramalic acid is a key intermediate in the methylaspartate cycle , a metabolic pathway for the assimilation of acetyl-CoA, particularly in some microorganisms like haloarchaea.[1][3][4] This cycle is an alternative to the glyoxylate (B1226380) cycle. The pathway is also linked to glutamate metabolism.[3][7]
The methylaspartate cycle begins with the conversion of glutamate to methylaspartate, which is then deaminated to form mesaconate. Through a series of enzymatic reactions, mesaconate is ultimately converted to glyoxylate and propionyl-CoA. Glyoxylate can then condense with acetyl-CoA to form malate, a key intermediate in the citric acid cycle.[3]
Below is a diagram illustrating the key steps of the methylaspartate cycle.
Caption: Key steps of the Methylaspartate Cycle.
Experimental Protocols
Synthesis of (R)-(-)-Citramalic Acid
a) Enzymatic Synthesis:
A common method for the stereoselective synthesis of (R)-(-)-citramalic acid involves the enzymatic hydration of mesaconic acid. This can be achieved using resting cells of microorganisms such as Clostridium formicoaceticum.
-
Protocol Outline:
-
Cultivate Clostridium formicoaceticum under appropriate anaerobic conditions.
-
Harvest and wash the cells to obtain a cell paste.
-
Prepare a reaction mixture containing a buffered solution of mesaconic acid.
-
Add the cell paste to the reaction mixture and incubate under anaerobic conditions at a controlled temperature (e.g., 37°C).
-
Monitor the reaction progress by measuring the disappearance of mesaconic acid or the appearance of citramalic acid using HPLC.
-
Once the reaction is complete, remove the cells by centrifugation.
-
Isolate and purify the (R)-(-)-citramalic acid from the supernatant using techniques such as ion-exchange chromatography.
-
b) Chemical Synthesis:
A chemical synthesis route involves the oxidation of 3-methyl-3-buten-1-ol (B123568).[10]
-
Protocol Outline:
-
Prepare a reaction vessel with a mixture of 70% nitric acid and nitrogen dioxide at a controlled temperature (e.g., 50°C).[10]
-
Slowly add 3-methyl-3-buten-1-ol to the reaction mixture.[10]
-
Maintain the reaction at the specified temperature for a set period (e.g., 2 hours).[10]
-
After the reaction, cool the mixture.
-
Isolate the crude citramalic acid by evaporation of the solvent under a stream of nitrogen.[10]
-
Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate, to obtain pure citramalic acid.[10]
-
Analytical Methods
a) High-Performance Liquid Chromatography (HPLC):
HPLC is a widely used technique for the separation and quantification of organic acids, including citramalic acid.
-
Workflow for HPLC Analysis:
Caption: General workflow for HPLC analysis of citramalic acid.
-
Example HPLC Conditions:
-
Column: C18 reversed-phase column.[11]
-
Mobile Phase: Isocratic elution with 0.005 M H₂SO₄ in water.[11]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry (MS) for higher specificity.[12]
-
Note: For enantiomeric separation, a chiral derivatization agent can be used prior to LC-MS/MS analysis.[12]
-
b) Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is another powerful technique for the analysis of citramalic acid, typically after derivatization to increase its volatility.
-
Protocol Outline:
-
Derivatization: The sample containing citramalic acid is derivatized, for example, by silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up to achieve separation.
-
MS Detection: The separated components are introduced into a mass spectrometer for detection and identification based on their mass spectra.
-
c) Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is invaluable for the structural elucidation of (R)-(-)-citramalic acid.
-
¹H NMR (in D₂O): Characteristic peaks are observed for the methyl and methylene (B1212753) protons.
-
¹³C NMR (in D₂O): Resonances for the carboxyl carbons, the quaternary carbon, the methylene carbon, and the methyl carbon can be identified.[13]
Safety Information
(R)-(-)-Citramalic Acid and its lithium salt should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[14]
-
Precautionary Measures:
-
Avoid breathing dust.[14]
-
Wash hands thoroughly after handling.[14]
-
Wear protective gloves, eye protection, and face protection.[5]
-
Use only in a well-ventilated area.[14]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[5]
-
Store in a well-ventilated place and keep the container tightly closed.[5]
-
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further investigation into its specific biological activities and optimization of experimental protocols will be crucial for unlocking its full potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000426) [hmdb.ca]
- 3. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and Mesaconyl-CoA Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. D-(–)-Citramalic acid lithium salt | CAS 6236-10-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. D-(−)-柠苹酸 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. (R)-(-)-Citramalic acid [chembk.com]
- 8. (R)-(-)-CITRAMALIC ACID | 6236-10-8 [chemicalbook.com]
- 9. caymanchem.com [caymanchem.com]
- 10. US4022823A - Citric acid and citramalic acid preparation - Google Patents [patents.google.com]
- 11. High-performance liquid chromatographic separation and quantification of citric, lactic, malic, oxalic and tartaric acids using a post-column photochemical reaction and chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. bmse000428 R-(-)-Citramalic Acid at BMRB [bmrb.io]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to (R)-(-)-Citramalic Acid Lithium
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(-)-Citramalic acid lithium is the lithium salt of (R)-(-)-citramalic acid, a chiral dicarboxylic acid. This compound is of interest to the scientific community, particularly those in drug development and metabolic research, due to its role as a biochemical intermediate and its potential applications as a chiral building block. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of this compound. Detailed experimental protocols for its biotechnological production are presented, along with visualizations of its key metabolic pathways. While the therapeutic potential of the lithium ion is well-documented in neurological disorders, the specific utility of the citramalate (B1227619) salt in this context remains an area for future investigation.
Chemical Structure and Identification
(R)-(-)-Citramalic acid, also known as (R)-2-Hydroxy-2-methylsuccinic acid, is a C5-dicarboxylic acid. The lithium salt is formed by the reaction of (R)-(-)-citramalic acid with a lithium base.
Chemical Structure:
-
Molecular Formula: C₅H₇LiO₅
-
Structure: The structure consists of a butanedioic acid backbone with a methyl and a hydroxyl group attached to the second carbon atom. The lithium ion forms a salt with one of the carboxyl groups.
Identification Parameters:
| Identifier | Value |
| IUPAC Name | lithium (3R)-3,4-dihydroxy-3-methyl-4-oxobutanoate |
| Canonical SMILES | [Li+].C--INVALID-LINK--(C(=O)O)O |
| InChI Key | SCNUAVZPSALVJI-NUBCRITNSA-N |
| CAS Number | 6236-10-8 (for the free acid) |
Physicochemical Properties
Quantitative data for this compound salt is not extensively available in peer-reviewed literature. The following table summarizes the available data for the free acid and the lithium salt.
| Property | (R)-(-)-Citramalic Acid | This compound |
| Molecular Weight | 148.11 g/mol [1] | 154.05 g/mol |
| Appearance | White fine crystalline powder[1] | Powder or crystals[2] |
| Melting Point | 108-110 °C[1] | Not available |
| Optical Rotation | [α]/D -19.0±2.0° (c = 0.5 in 1 M HCl)[2] | Not available |
| Purity | Not applicable | ≥95.0% (GC)[2] |
| Solubility | Soluble in PBS (pH 7.2) at 10 mg/mL[3] | Not available |
| Storage Temperature | 2-8°C[2] | 2-8°C[2] |
Biological Significance and Applications
(R)-(-)-Citramalic acid is a key intermediate in several metabolic pathways. Its lithium salt is of interest for its potential applications in drug development, primarily as a chiral building block and for the established therapeutic effects of the lithium ion.
Metabolic Roles
(R)-(-)-Citramalic acid is involved in:
-
The Methylaspartate Pathway: This pathway is a crucial part of glutamate (B1630785) metabolism in some anaerobic bacteria, such as Clostridium tetanomorphum.[3]
-
Isoleucine Biosynthesis: In some microorganisms, (R)-citramalate serves as a precursor in an alternative pathway for the synthesis of the essential amino acid isoleucine.[4]
Applications in Drug Development
-
Chiral Building Block: As a chiral molecule, (R)-(-)-citramalic acid and its salts are valuable starting materials for the stereoselective synthesis of complex organic molecules, including pharmaceuticals.
-
Potential in Neurological Disorders: Lithium salts, such as lithium carbonate and lithium citrate, are well-established treatments for bipolar disorder and are being investigated for their neuroprotective effects in conditions like Alzheimer's disease.[5][6] The therapeutic action of lithium is attributed to its ability to modulate various signaling pathways, including the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β).[5] While there is no specific research on this compound for these conditions, its potential as a lithium carrier warrants further investigation.
Signaling and Metabolic Pathways
Methylaspartate Pathway
This pathway allows certain anaerobic microorganisms to ferment glutamate. (R)-(-)-Citramalate is not a direct intermediate in the main cycle but is related to the metabolism of mesaconate, an intermediate in the pathway.
Caption: Simplified overview of the Methylaspartate Pathway.
Isoleucine Biosynthesis Pathway (via Citramalate)
An alternative route to the essential amino acid isoleucine, bypassing the typical threonine-dependent pathway in some organisms.
Caption: Isoleucine biosynthesis via the citramalate pathway.
Experimental Protocols
Biotechnological Production of (R)-(-)-Citramalic Acid
A highly efficient method for producing citramalic acid is through fed-batch fermentation using engineered Escherichia coli.[7][8][9]
5.1.1. Strain and Plasmid
-
Host Strain: E. coli BW25113 with deletions in ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase) to prevent byproduct formation.
-
Plasmid: A suitable expression vector (e.g., pBAD24) containing the gene for a mesophilic variant of citramalate synthase from Methanococcus jannaschii (CimA3.7).
5.1.2. Media and Culture Conditions
-
Inoculum Medium: Standard Luria-Bertani (LB) medium.
-
Fermentation Medium: A defined mineral salts medium is used. A typical composition includes:
-
KH₂PO₄: 3 g/L
-
K₂HPO₄: 12 g/L
-
(NH₄)₂SO₄: 5 g/L
-
MgSO₄·7H₂O: 0.25 g/L
-
Trace elements solution
-
Glucose (initial concentration, e.g., 10-20 g/L)
-
Yeast extract (e.g., 1.4 g/L)
-
-
Fed-batch Feed: Concentrated glucose solution (e.g., 500 g/L).
5.1.3. Fermentation Protocol
-
Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into LB medium and grow overnight at 37°C with shaking.
-
Bioreactor Setup: Prepare a 5 L bioreactor with 3 L of fermentation medium. Sterilize and set the initial conditions: 37°C, pH 7.0 (controlled with NH₄OH), and dissolved oxygen maintained above 20% by adjusting agitation and aeration.
-
Inoculation: Inoculate the bioreactor with the overnight culture to an initial OD₆₀₀ of ~0.1.
-
Batch Phase: Allow the culture to grow in batch mode until the initial glucose is depleted.
-
Fed-Batch Phase: Start a continuous feed of the concentrated glucose solution. The feed rate is gradually increased to maintain a low glucose concentration in the bioreactor, which prevents the accumulation of inhibitory byproducts like acetate.
-
Induction: When the culture reaches a high cell density (e.g., OD₆₀₀ of 50), induce the expression of citramalate synthase by adding a suitable inducer (e.g., L-arabinose if using a pBAD promoter).
-
Production Phase: Continue the fed-batch cultivation for a period of 48-72 hours, monitoring cell growth and citramalate production.
-
Harvest and Downstream Processing: Harvest the fermentation broth. The citramalic acid can be recovered from the supernatant through methods such as extraction or chromatography.
5.1.4. Preparation of the Lithium Salt
To prepare this compound, the purified free acid is reacted with a stoichiometric amount of a lithium base, such as lithium hydroxide (B78521) or lithium carbonate, in an aqueous solution. The resulting salt can then be isolated by evaporation of the solvent.
Experimental Workflow for Biotechnological Production
References
- 1. (R)-(-)-CITRAMALIC ACID | 6236-10-8 [chemicalbook.com]
- 2. D-(−)-柠苹酸 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pnas.org [pnas.org]
- 5. Neuroprotective action of lithium in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Lithium: Implications for the Treatment of Alzheimer’s Disease and Related Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient bio-production of citramalate using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient bio-production of citramalate using an engineered Escherichia coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Technical Guide to (R)-(-)-Citramalic Acid Lithium: A Core Intermediate in Metabolism and Biotechnology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-(-)-Citramalic Acid Lithium, a key chiral molecule with significant roles in bacterial metabolism and as a building block in chemical synthesis. This document outlines its chemical and physical properties, details its involvement in key metabolic pathways, and presents methodologies for its production.
Core Data and Properties
This compound, also known by its synonyms (R)-2-Hydroxy-2-methylsuccinic acid lithium salt and D-(−)-2-Methylmalic acid lithium salt, is the lithium salt of the R-enantiomer of citramalic acid. The definitive CAS number for the lithium salt is 2319882-36-3 . It is important to distinguish this from the CAS number for the free acid, (R)-(-)-Citramalic Acid, which is 6236-10-8 .
Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 2319882-36-3 | [1][2][3] |
| Molecular Formula | C₅H₇LiO₅ | [4] |
| Molecular Weight | 155.05 g/mol | N/A |
| Purity | ≥95% | N/A |
| Physical Form | Powder or crystals | N/A |
| Optical Activity | [α]/D ≈ -19.0° (c=0.5 in 1 M HCl) | N/A |
| Storage Temperature | 2-8°C | N/A |
| Solubility | Soluble in PBS (pH 7.2) at 10 mg/mL | [5] |
Structural Information
| Identifier | Value | Source |
| Canonical SMILES | C--INVALID-LINK--(CC(=O)O)C(=O)[O-].[Li+] | N/A |
| InChI | InChI=1S/C5H8O5.Li/c1-5(10,4(8)9)2-3(6)7;/h10H,2H2,1H3,(H,6,7)(H,8,9);/q;+1/t5-;/m1./s1 | N/A |
| InChI Key | SCNUAVZPSALVJI-NUBCRITNSA-N | N/A |
Biological Significance and Metabolic Pathways
(R)-(-)-Citramalic acid is a crucial intermediate in several metabolic pathways, primarily in microorganisms. Its biological activity is intrinsically linked to its stereochemistry.
The Methylaspartate Pathway for Glutamate (B1630785) Fermentation
In certain anaerobic bacteria, such as Clostridium tetanomorphum, (R)-(-)-citramalic acid is an intermediate in the methylaspartate pathway, one of at least five known pathways for glutamate fermentation.[4][5][6][7] This pathway allows the organism to use glutamate as a carbon and energy source under anaerobic conditions. The pathway involves the conversion of glutamate to mesaconate, which is then hydrated to form (S)-citramalate, and subsequently isomerized to (R)-citramalate before being cleaved.
Caption: The Methylaspartate Pathway for Glutamate Fermentation.
The Citramalate Pathway for Isoleucine Biosynthesis
(R)-(-)-Citramalic acid is the entry point for a threonine-independent pathway for isoleucine biosynthesis found in various microorganisms, including Geobacter sulfurreducens and Leptospira interrogans.[8] This pathway provides an alternative route to produce the essential amino acid isoleucine, starting from the central metabolites pyruvate and acetyl-CoA. This is particularly important for organisms that may have limitations in threonine availability.
Caption: The Citramalate Pathway for Isoleucine Biosynthesis.
Experimental Protocols
The production of (R)-(-)-Citramalic Acid can be achieved through chemical synthesis or, more commonly for large-scale production, through microbial fermentation using metabolically engineered organisms.
Biosynthetic Production using Engineered Escherichia coli
High-titer production of citramalic acid has been successfully demonstrated using engineered E. coli. The general strategy involves redirecting carbon flux from central metabolism towards the desired product.[2][3][9]
Objective: To produce high concentrations of citramalic acid from a simple carbon source like glucose.
Core Principles of the Metabolic Engineering Strategy:
-
Overexpression of a Key Enzyme: A codon-optimized citramalate synthase gene (cimA), often from a thermophilic organism like Methanococcus jannaschii, is introduced and overexpressed. This enzyme catalyzes the condensation of pyruvate and acetyl-CoA to form (R)-citramalate.[2][3]
-
Deletion of Competing Pathways: To maximize the carbon flux towards citramalate, genes for competing pathways are deleted. Common targets include:
-
ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase) to prevent the formation of fermentation byproducts like lactate (B86563) and formate.[2]
-
gltA (citrate synthase) to reduce the entry of acetyl-CoA into the TCA cycle.[3]
-
ackA (acetate kinase) to minimize the production of acetate, a common and problematic byproduct.[3]
-
-
Process Optimization: A fed-batch fermentation process is typically employed to maintain a continuous, growth-limiting feed of the carbon source (e.g., glucose). This strategy prevents the accumulation of inhibitory byproducts like acetate that can occur under high glucose conditions.[2]
Summary of a Fed-Batch Fermentation Protocol:
-
Strain: An engineered E. coli strain (e.g., BW25113) with deletions in ldhA and pflB, carrying a plasmid for the expression of cimA (e.g., pBAD24-mjcimA3.7).[2]
-
Inoculum: A seed culture is grown overnight in a suitable medium (e.g., LB or a defined mineral salts medium).
-
Bioreactor Setup: The production is carried out in a controlled bioreactor (e.g., 5 L vessel). The culture is grown at 37°C, and the pH is maintained at 7.0 through the automated addition of acid/base.
-
Batch Phase: The bioreactor is inoculated, and the cells are grown in a defined mineral salts medium with an initial batch of glucose until it is consumed.
-
Fed-Batch Phase: A continuous, concentrated glucose feed is initiated. The feed rate is carefully controlled to limit glucose availability, thus preventing overflow metabolism and acetate production.
-
Induction: Expression of the cimA gene is induced at an appropriate cell density by adding an inducer (e.g., L-arabinose for a pBAD promoter system).[2]
-
Production: The glucose feed is maintained for an extended period (e.g., 65 hours), during which citramalate accumulates in the medium to high titers (e.g., >80 g/L).[2]
Caption: Workflow for Biosynthetic Production of Citramalic Acid.
Product Purification from Fermentation Broth
Purifying citramalic acid from the fermentation broth is a critical step to obtain a high-purity product. While specific protocols for citramalic acid are proprietary, the process is analogous to the well-established methods for other organic acids like citric acid.
General Purification Strategy:
-
Cell Removal: The first step is to separate the E. coli biomass from the culture supernatant containing the dissolved citramalic acid. This is typically achieved by centrifugation or microfiltration.
-
Precipitation: The organic acid can be precipitated from the clarified broth as a salt. For example, adding a calcium source like calcium hydroxide (B78521) will precipitate calcium citramalate.
-
Acidification: The precipitated salt is then re-acidified (e.g., with sulfuric acid) to regenerate the free citramalic acid in solution and precipitate the cation as an insoluble salt (e.g., calcium sulfate), which is then filtered off.
-
Final Purification: The resulting solution of free citramalic acid is further purified using methods such as:
-
Decolorization: Treatment with activated carbon to remove colored impurities.
-
Ion Exchange Chromatography: To remove remaining salts and other charged impurities.
-
Crystallization: The purified solution is concentrated, and the citramalic acid is crystallized. The crystals are then dried to yield the final product.
-
Applications and Future Outlook
This compound serves multiple purposes in scientific and industrial fields:
-
Biochemical Research: It is an essential standard and intermediate for studying microbial metabolic pathways, particularly amino acid biosynthesis and anaerobic fermentation.
-
Chiral Building Block: As a chiral molecule, it is a valuable precursor in the stereoselective synthesis of more complex molecules, including pharmaceuticals and natural products.
-
Industrial Biotechnology: It is a key bio-based platform chemical. Specifically, it can be converted into methacrylic acid, a monomer for the production of high-performance polymers like Plexiglas, offering a sustainable alternative to petrochemical-based manufacturing.[2]
-
Drug Development: While research is still in early stages, its involvement in glutamate metabolism and potential neuroprotective effects suggest it could be a molecule of interest for research in neurological disorders.[1]
The development of highly efficient microbial production platforms for (R)-(-)-Citramalic Acid is a significant advancement in green chemistry, paving the way for more sustainable production of valuable chemicals and materials. Further research into its physiological roles may also uncover new therapeutic applications.
References
- 1. Production of citramalate by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient bio-production of citramalate using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Two Pathways of Glutamate Fermentation by Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unusual enzymes involved in five pathways of glutamate fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two pathways of glutamate fermentation by anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elucidation of an Alternate Isoleucine Biosynthesis Pathway in Geobacter sulfurreducens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient bio-production of citramalate using an engineered Escherichia coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-(-)-Citramalic Acid Lithium molecular weight
An In-depth Technical Guide on the Molecular Weight of (R)-(-)-Citramalic Acid Lithium
This guide provides a detailed analysis of the molecular weight of this compound, intended for researchers, scientists, and professionals in drug development. It outlines the fundamental atomic weights of the constituent elements and presents a clear, structured calculation of the molecular weight.
(R)-(-)-Citramalic acid, a chiral organic compound, has the molecular formula C₅H₈O₅.[1][2][3][4] Its lithium salt is formed by the replacement of one or more acidic protons from its two carboxylic acid groups with lithium ions. This guide will detail the molecular weight for both the monolithium and dilithium (B8592608) salt forms.
Atomic Weight of Constituent Elements
The calculation of the molecular weight of this compound is based on the standard atomic weights of its constituent elements as recognized by the International Union of Pure and Applied Chemistry (IUPAC).
| Element | Symbol | Standard Atomic Weight ( g/mol ) |
| Carbon | C | [12.0096, 12.0116] (Conventional: 12.011)[5][6] |
| Hydrogen | H | [1.00784, 1.00811] (Conventional: 1.008)[7][8][9][10] |
| Oxygen | O | [15.99903, 15.99977] (Conventional: 15.999)[11][12][13] |
| Lithium | Li | [6.938, 6.997] (Conventional: 6.94)[14][15][16] |
Molecular Weight Calculation
The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula. Since (R)-(-)-Citramalic acid is a dicarboxylic acid, it can form both a monolithium and a dilithium salt.
Monolithium (R)-(-)-Citramalate (C₅H₇LiO₅)
This is the most common salt form, where one acidic proton is replaced by a lithium ion.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 5 | 12.011 | 60.055 |
| Hydrogen | H | 7 | 1.008 | 7.056 |
| Lithium | Li | 1 | 6.94 | 6.94 |
| Oxygen | O | 5 | 15.999 | 79.995 |
| Total | 154.046 |
Dilithium (R)-(-)-Citramalate (C₅H₆Li₂O₅)
In this form, both acidic protons are replaced by lithium ions.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 5 | 12.011 | 60.055 |
| Hydrogen | H | 6 | 1.008 | 6.048 |
| Lithium | Li | 2 | 6.94 | 13.88 |
| Oxygen | O | 5 | 15.999 | 79.995 |
| Total | 159.978 |
Visualization of Molecular Composition
The following diagram illustrates the logical relationship between the constituent elements and the calculated molecular weight for the more common monolithium salt.
Caption: Calculation workflow for the molecular weight of Monolithium (R)-(-)-Citramalate.
References
- 1. (R)-(-)-Citramalic acid | CAS 6236-10-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Citramalic acid - Wikipedia [en.wikipedia.org]
- 3. Citramalic acid, (-)- | C5H8O5 | CID 439766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 6. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 8. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 9. Hydrogen | McGraw Hill's AccessScience [accessscience.com]
- 10. Hydrogen - Wikipedia [en.wikipedia.org]
- 11. princeton.edu [princeton.edu]
- 12. Oxygen - Wikipedia [en.wikipedia.org]
- 13. Isotopes of oxygen - Wikipedia [en.wikipedia.org]
- 14. Lithium - Wikipedia [en.wikipedia.org]
- 15. Lithium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 16. Atomic Weights and Isotopic Compositions for Lithium [physics.nist.gov]
(R)-(-)-Citramalic Acid Lithium discovery and history
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(-)-Citramalic acid, a chiral dicarboxylic acid, and its lithium salt are compounds of significant interest in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of (R)-(-)-Citramalic Acid Lithium. It includes a summary of key quantitative data, detailed experimental methodologies for cited synthesis routes, and visualizations of relevant biochemical pathways and experimental workflows.
Introduction
(R)-(-)-Citramalic acid, also known as (R)-2-hydroxy-2-methylbutanedioic acid, is a naturally occurring organic acid. Its lithium salt is utilized to enhance solubility and bioavailability in various research applications[1]. The molecule's chirality is a key feature, with the (R)-(-) enantiomer playing specific roles in metabolic pathways[1]. This guide focuses on the discovery, synthesis, and characterization of (R)-(-)-Citramalic Acid and its lithium salt.
Discovery and History
The discovery of citramalic acid dates back to its identification in natural sources. It is found in various plants and microorganisms and is known to be an intermediate in the metabolism of glutamate (B1630785) through the methylaspartate pathway[1][2]. A significant milestone in understanding its biological origin was the discovery and characterization of (R)-citramalate synthase. In 1999, the gene MJ1392 from the methanogenic archaeon Methanococcus jannaschii was cloned and its protein product was identified as (R)-citramalate synthase (CimA), an enzyme that catalyzes the condensation of pyruvate (B1213749) and acetyl-CoA to form (R)-citramalate. This was the first identification of this enzyme, which is believed to be involved in isoleucine biosynthesis[3][4].
While the history of the acid is rooted in microbiology and biochemistry, the specific history of the discovery and first synthesis of its lithium salt is not well-documented in publicly available literature. The preparation of simple salts from organic acids is a standard chemical procedure, and it is likely that the lithium salt was prepared to improve the handling and solubility of the acid for experimental purposes.
Physicochemical Properties
A summary of the key physicochemical properties of (R)-(-)-Citramalic Acid is provided below. Data for the lithium salt is limited, with most available information pertaining to the free acid.
| Property | Value | Reference |
| (R)-(-)-Citramalic Acid | ||
| Molecular Formula | C5H8O5 | [1] |
| Molecular Weight | 148.11 g/mol | |
| Optical Activity [α]/D | -23.4° (c=3 in H2O) | |
| This compound | ||
| Molecular Formula | C5H7LiO5 | [1] |
| Molecular Weight | 154.05 g/mol | [1] |
Synthesis of (R)-(-)-Citramalic Acid and its Lithium Salt
The synthesis of (R)-(-)-Citramalic Acid can be achieved through chemical, enzymatic, and biotechnological methods.
Chemical Synthesis
One of the early and notable enantioselective chemical syntheses was reported by Whitesell et al. in 1989. This method involves the reaction of chiral pyruvates[2].
Experimental Protocol: Enantioselective Synthesis of (-)-Citramalic Acid (Whitesell et al., 1989 - Generalized)
-
Step 1: Preparation of Chiral Pyruvate Ester. Pyruvic acid is reacted with a chiral auxiliary, such as (-)-8-phenylmenthol, to form the corresponding pyruvate ester.
-
Step 2: Enolate Formation and Alkylation. The chiral pyruvate ester is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to form the enolate. This is followed by reaction with an appropriate electrophile.
-
Step 3: Hydrolysis. The resulting product is hydrolyzed to remove the chiral auxiliary and yield (-)-citramalic acid.
Enzymatic Synthesis
(R)-Citramalate synthase is the key enzyme for the biosynthesis of (R)-citramalic acid.
Experimental Protocol: Enzymatic Synthesis of (R)-Citramalic Acid (Generalized)
-
Step 1: Expression and Purification of (R)-Citramalate Synthase. The cimA gene is cloned into an expression vector and transformed into a suitable host, such as E. coli. The enzyme is then overexpressed and purified using standard chromatographic techniques.
-
Step 2: Enzymatic Reaction. The purified (R)-citramalate synthase is incubated with its substrates, pyruvate and acetyl-CoA, in a suitable buffer at an optimal temperature and pH.
-
Step 3: Product Isolation and Purification. The reaction mixture is then processed to remove the enzyme and unreacted substrates. The (R)-citramalic acid product is purified, typically by chromatography.
Biotechnological Production in E. coli
Metabolic engineering of Escherichia coli has enabled the high-yield production of (R)-citramalic acid from simple carbon sources like glucose.
Experimental Protocol: Fed-batch Fermentation for (R)-Citramalic Acid Production (Generalized from various sources)
-
Step 1: Strain Construction. An E. coli strain is engineered to overexpress the gene for (R)-citramalate synthase (cimA). To increase the precursor supply and reduce byproduct formation, genes for competing pathways (e.g., citrate (B86180) synthase (gltA), lactate (B86563) dehydrogenase (ldhA), and acetate (B1210297) kinase (ackA)) may be knocked out[4][5].
-
Step 2: Fermentation. The engineered strain is cultivated in a bioreactor with a defined mineral salts medium. A fed-batch strategy is employed with a continuous, growth-limiting feed of glucose to maintain optimal production conditions and minimize the accumulation of inhibitory byproducts like acetate. The fermentation is carried out under controlled pH, temperature, and aeration.
-
Step 3: Product Recovery. After the fermentation, the cells are separated from the culture broth. (R)-Citramalic acid is then recovered and purified from the broth using methods such as precipitation, extraction, or chromatography.
Table of Production Data for (R)-Citramalic Acid in Engineered E. coli
| Strain / Condition | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| MEC568/pZE12-cimA (from glycerol) | >31 | >0.50 | - | [4] |
| Engineered E. coli (fed-batch) | >60 | 0.53 | - | [5] |
| Engineered E. coli (fed-batch) | >80 | 0.48 | 1.85 | [6] |
Preparation of this compound
Generalized Experimental Protocol:
-
Step 1: Dissolution. (R)-(-)-Citramalic acid is dissolved in a suitable solvent, such as water or ethanol.
-
Step 2: Neutralization. A stoichiometric amount of a lithium base, such as lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li2CO3), is added portion-wise to the solution with stirring. The pH of the solution can be monitored to ensure complete neutralization.
-
Step 3: Isolation. The solvent is removed under reduced pressure to yield the crude lithium salt.
-
Step 4: Purification. The this compound can be purified by recrystallization from an appropriate solvent system.
Biological Role and Signaling Pathways
(R)-(-)-Citramalic acid is an important intermediate in several metabolic pathways.
Biosynthesis of (R)-Citramalic Acid
(R)-Citramalic acid is synthesized from the central metabolites pyruvate and acetyl-CoA, a reaction catalyzed by (R)-citramalate synthase.
Caption: Biosynthesis of (R)-Citramalic Acid from Pyruvate and Acetyl-CoA.
Methylaspartate Cycle
(R)-(-)-Citramalic Acid is involved in the metabolism of glutamate via the methylaspartate pathway, which is crucial for energy and amino acid metabolism in some organisms[1][2].
Caption: Simplified overview of the Methylaspartate Pathway.
Characterization Data
Detailed characterization data specifically for this compound is scarce in the literature. The following tables summarize available data for the free acid.
NMR Spectroscopy
¹H NMR Chemical Shifts for Citramalic Acid in D₂O
| Protons | Chemical Shift (ppm) |
| -CH₃ | ~1.2 |
| -CH₂- | ~2.6 and ~2.8 (diastereotopic) |
Note: Chemical shifts can vary depending on the solvent and pH.
¹³C NMR Chemical Shifts for Citramalic Acid
| Carbon | Chemical Shift (ppm) |
| -CH₃ | ~25 |
| -CH₂- | ~45 |
| >C(OH)- | ~75 |
| -COOH (next to CH₂) | ~175 |
| -COOH (next to C(OH)) | ~180 |
Note: Chemical shifts can vary depending on the solvent.
Mass Spectrometry
GC-MS analysis of citramalic acid typically involves derivatization to form more volatile esters, such as the dimethyl ester.
Conclusion
This compound is a valuable compound for research, stemming from the significant biological roles of the parent acid. While the discovery and biosynthesis of (R)-(-)-Citramalic Acid are well-characterized, particularly with the identification of (R)-citramalate synthase and the development of high-yield biotechnological production methods, there is a lack of specific historical and detailed characterization data for its lithium salt in the public domain. The synthetic routes to the acid are well-established, and the preparation of the lithium salt can be inferred from standard chemical principles. Further research to fully characterize the solid-state structure and physicochemical properties of this compound would be beneficial for its application in drug development and other scientific fields.
References
- 1. Buy this compound [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bmse000428 R-(-)-Citramalic Acid at BMRB [bmrb.io]
- 4. Synthesis of citramalic acid from glycerol by metabolically engineered Escherichia coli [pubmed.ncbi.nlm.nih.gov]
- 5. Engineered citrate synthase improves citramalic acid generation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient bio-production of citramalate using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence of (R)-(-)-Citramalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-Citramalic acid, also known as (R)-2-hydroxy-2-methylbutanedioic acid, is a chiral organic dicarboxylic acid. Its structure is analogous to the more common malic acid, with the addition of a methyl group. This compound is of growing interest in the fields of biochemistry, natural product chemistry, and drug development due to its role in various metabolic pathways and its potential as a chiral building block for synthesis. This technical guide provides an in-depth overview of the natural occurrence of (R)-(-)-citramalic acid, with a particular focus on its presence in the environment. While the lithium salt of (R)-(-)-citramalic acid is commercially available for research purposes, this document will primarily address the natural occurrence of the acid form, as there is no direct evidence of its natural existence as a specific lithium salt. A discussion on the potential for in-situ formation of lithium salts is also included.
Natural Occurrence of (R)-(-)-Citramalic Acid
(R)-(-)-Citramalic acid is found in a variety of biological systems, from plants to microorganisms. The L-isomer is generally considered more biologically relevant and was first isolated from apple peels in 1954.[1]
Occurrence in Plants
(R)-(-)-citramalic acid has been identified and quantified in several plant species, most notably in apples and pitaya (dragon fruit).
-
Apples (Malus domestica): The R-form of citramalic acid has been detected in the peel and fruit of various apple cultivars.[2] Its concentration can vary significantly between different parts of the fruit and among different varieties.
-
Pitaya (Hylocereus spp.): Pitaya, or dragon fruit, is a significant natural source of citramalic acid.[3] In some cultivars, it is the dominant organic acid during the early stages of fruit development.[3][4]
Occurrence in Microorganisms
Citramalic acid is a metabolite produced by various yeasts and anaerobic bacteria.[5] It has been identified as a byproduct of Saccharomyces yeast species and Propionibacterium acnes.[1][5] In some bacteria, the citramalate (B1227619) pathway is involved in the biosynthesis of isoleucine.[6] The enzyme citramalate synthase, which catalyzes the formation of citramalic acid from acetyl-CoA and pyruvate (B1213749), is found in bacteria.[1][7]
Quantitative Data on (R)-(-)-Citramalic Acid in Natural Sources
The following table summarizes the reported concentrations of (R)-(-)-citramalic acid in various natural sources.
| Natural Source | Part | Cultivar/Species | Concentration (mg/100g wet weight) | Reference |
| Apple (Malus domestica) | Peel | Toki | 36.5 ± 1.21 | [2] |
| Tsugaru | 10.5 ± 2.12 | [2] | ||
| Sun-Tsugaru | 8.74 ± 5.87 | [2] | ||
| Fruit | Toki | 0.922 ± 0.066 | [2] | |
| Tsugaru | 0.522 ± 0.141 | [2] | ||
| Sun-Tsugaru | 0.292 ± 0.114 | [2] | ||
| Pitaya (Hylocereus spp.) | Pulp & Peel | Multiple Cultivars | Up to 1290 (pulp) and 1282 (peel) mg/100g dry weight |
On the Potential for Natural (R)-(-)-Citramalic Acid Lithium Salt Formation
While there is no direct scientific literature confirming the natural occurrence of (R)-(-)-citramalic acid specifically as a lithium salt, it is plausible that it could exist in this form under certain conditions. Organic acids in biological systems are typically in an ionized state at physiological pH, readily forming salts with available cations.
Lithium is a naturally occurring trace element found in varying concentrations in soil, water, and consequently, in plants and animals.
-
Lithium in Apples: The lithium content in apples is reported to be in the range of 0.01-0.05 mg per kilogram.[1]
-
Lithium in Pitaya (Dragon Fruit): While specific data on lithium content in the fruit pulp is scarce, research has shown that dragon fruit peel can be used for the extraction of lithium from brine, indicating the plant's ability to bioaccumulate this element.[8]
Given the presence of both (R)-(-)-citramalic acid and lithium in these fruits, it is chemically feasible that a certain proportion of the citramalate anions would be associated with lithium cations. However, the extent of this association would depend on the relative concentrations of other cations such as potassium, calcium, and magnesium, which are typically present in much higher concentrations in plant tissues.
Experimental Protocols
Extraction of (R)-(-)-Citramalic Acid from Plant Material (Apples and Pitaya)
This protocol is a composite of methodologies described in the literature for the extraction of organic acids from fruits.[2][9]
Materials:
-
Fruit sample (apple or pitaya), fresh or frozen at -80°C
-
Liquid nitrogen
-
0.2% Metaphosphoric acid, pre-cooled to 4°C
-
Homogenizer or mortar and pestle
-
Centrifuge
-
0.45 µm microporous membrane filters
-
HPLC vials
Procedure:
-
Sample Preparation: Weigh approximately 400 mg of the fruit sample (peel or pulp). If the sample is fresh, proceed to the next step. If frozen, keep it on dry ice to prevent thawing.
-
Homogenization: Grind the sample to a fine powder in a mortar and pestle with liquid nitrogen.
-
Extraction: Transfer the powdered sample to a centrifuge tube and add 10 mL of pre-cooled 0.2% metaphosphoric acid.
-
Ultrasonication: Sonicate the mixture for 15 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the homogenate at 5000 x g for 15 minutes at 4°C.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm microporous membrane filter into an HPLC vial.
-
Storage: The extracted sample is now ready for HPLC or LC-MS/MS analysis. If not analyzed immediately, store at -20°C.
Quantification and Chiral Separation by LC-MS/MS
This protocol is based on the method developed for the analysis of citramalic acid enantiomers in apples.[2]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Tandem Mass Spectrometer (MS/MS).
-
Octadecylsilica (ODS) column (e.g., Shim-pack VP-ODS C18, 5 µm, 4.6 mm × 150 mm).
Reagents:
-
(R)-(-)-Citramalic acid standard
-
(S)-(+)-Citramalic acid standard
-
Chiral derivatizing agent (e.g., benzyl (B1604629) 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate)
-
Mobile phase solvents (e.g., acetonitrile (B52724), water, formic acid)
Procedure:
-
Standard Preparation: Prepare stock solutions of (R)-(-)- and (S)-(+)-citramalic acid standards in a suitable solvent (e.g., 0.2% metaphosphoric acid). Create a series of dilutions for the calibration curve.
-
Chiral Derivatization (Pre-column):
-
To an aliquot of the extracted sample or standard solution, add the chiral derivatizing agent.
-
Follow the specific reaction conditions (e.g., temperature, time, pH) as required by the chosen derivatizing agent to form diastereomers.
-
-
LC-MS/MS Analysis:
-
Column: Octadecylsilica column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is typically used. The exact gradient program will need to be optimized for the specific column and instrument.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 35°C.
-
Injection Volume: 10 µL.
-
MS/MS Detection: Operate the mass spectrometer in positive or negative ion mode with electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transitions for the derivatized citramalic acid diastereomers.
-
-
Data Analysis: Identify and quantify the (R)-(-)-citramalic acid derivative in the sample by comparing its retention time and peak area to those of the derivatized standard. The separation of the diastereomers on the achiral column allows for the quantification of the individual enantiomers.
Biosynthetic Pathway of Citramalic Acid
Citramalic acid is synthesized from central metabolic intermediates, pyruvate and acetyl-CoA. The key enzyme in this pathway is citramalate synthase (also known as CimA).[3][7] This enzyme catalyzes the condensation of the acetyl group from acetyl-CoA with the keto group of pyruvate to form citramalate. This pathway is particularly relevant in certain microorganisms and has been engineered in E. coli for the biotechnological production of citramalic acid.[7] In plants, citramalate synthase is also responsible for its production.[3]
Caption: Biosynthesis of (R)-(-)-Citramalic Acid.
Conclusion
(R)-(-)-Citramalic acid is a naturally occurring organic acid found in various plants and microorganisms, with apples and pitaya being notable sources. While the direct natural occurrence as a lithium salt is not documented, the co-existence of citramalic acid and lithium in these natural sources suggests the potential for such an association. The provided experimental protocols offer a framework for the extraction, quantification, and chiral analysis of this compound from natural matrices. Further research into the metabolic roles of (R)-(-)-citramalic acid and its potential physiological effects will continue to be an area of significant scientific interest.
References
- 1. cimasci.com [cimasci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. gcwgandhinagar.com [gcwgandhinagar.com]
- 7. Lithium Content and Its Nutritional Beneficence, Dietary Intake, and Impact on Human Health in Edibles from the Romanian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 8. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 9. mdpi.com [mdpi.com]
(R)-(-)-Citramalic Acid Lithium: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
(R)-(-)-Citramalic Acid Lithium , a lithium salt of the chiral dicarboxylic acid, (R)-(-)-Citramalic acid, serves as a pivotal biochemical intermediate with growing interest in the fields of metabolic research and pharmaceutical development. Its unique stereochemistry and involvement in fundamental metabolic pathways make it a valuable chiral building block for the synthesis of complex molecules and a subject of investigation for its potential therapeutic applications. This technical guide provides an in-depth overview of its biochemical significance, synthesis methodologies, and potential applications, with a focus on quantitative data and detailed experimental protocols.
Physicochemical Properties
This compound is a white crystalline powder.[1] Its properties are summarized in the table below. The lithium salt form generally enhances the solubility and bioavailability of citramalic acid.[2]
| Property | Value | References |
| Molecular Formula | C₅H₇LiO₅ | [2] |
| Molecular Weight | 154.05 g/mol | [2] |
| Melting Point | 108-110 °C | [3][4] |
| Boiling Point | 295.2 °C at 760 mmHg (of free acid) | [3] |
| Density | 1.513 g/cm³ (of free acid) | [3] |
| Optical Activity [α]/D | -19.0 ± 2.0° (c = 0.5 in 1 M HCl) | |
| Solubility | Soluble in PBS (pH 7.2) at 10 mg/mL | [5] |
| Appearance | White fine crystalline powder | [1][3] |
| Storage Temperature | 2-8°C | [3] |
Biochemical Significance and Metabolic Pathways
(R)-(-)-Citramalic acid is a key intermediate in several metabolic pathways, most notably the C5-branched dibasic acid metabolism and the methylaspartate cycle .
The Methylaspartate Cycle
The methylaspartate cycle is a metabolic pathway for the assimilation of acetyl-CoA, particularly in some bacteria and archaea. (R)-(-)-Citramalic acid is involved in the anaerobic metabolism of glutamate (B1630785) via this pathway.
Biosynthesis in Engineered Microorganisms
Significant research has focused on the biotechnological production of (R)-citramalic acid using metabolically engineered Escherichia coli.[6] By overexpressing a modified citramalate synthase gene (cimA) from Methanococcus jannaschii and deleting competing pathway genes, high titers of (R)-citramalic acid can be achieved.[6]
Synthesis and Purification
(R)-(-)-Citramalic Acid can be produced through both biotechnological and chemical synthesis routes.
Biocatalytic Production via Fermentation
The fermentative production of (R)-citramalic acid using engineered E. coli is a well-documented and efficient method. High yields have been achieved through fed-batch fermentation processes.
Quantitative Data on Fermentative Production of (R)-Citramalic Acid:
| E. coli Strain Engineering | Substrate | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference |
| Overexpression of cimA; deletions in poxB, ackA, pta, gltA, leuC | Glycerol (B35011) | > 31 | > 0.50 | - | [6] |
| Overexpression of cimA3.7; deletions in ldhA, pflB | Glucose | 82 ± 1.5 | 0.48 | 1.85 | [7] |
| Overexpression of cimA; deletions in gltA, leuC, ackA-pta, poxB | Glucose | 46.2 | 0.80 | - | [8] |
| Engineered Citrate (B86180) Synthase (GltA[F383M]), overexpression of cimA | Glucose | > 60 | 0.53 | - | [9] |
Experimental Workflow for Biocatalytic Production:
Detailed Protocol for Fed-Batch Fermentation (Adapted from[7]):
-
Inoculum Preparation: Inoculate a glycerol stock of the engineered E. coli strain into a suitable seed culture medium and incubate overnight.
-
Bioreactor Setup: Prepare a bioreactor with a defined mineral salts medium containing a limiting concentration of glucose.
-
Fed-Batch Culture: Inoculate the bioreactor with the seed culture. Maintain the culture under controlled conditions (e.g., temperature, pH, dissolved oxygen). Initiate a continuous glucose feed to control the growth rate and prevent the accumulation of inhibitory byproducts like acetate.
-
Induction of Gene Expression: Once the desired cell density is reached, induce the expression of the citramalate synthase gene (e.g., by adding an inducer like L-arabinose).
-
Production Phase: Continue the fed-batch fermentation, monitoring substrate consumption and product formation.
-
Harvesting: Once the production phase is complete, harvest the fermentation broth for downstream processing.
Chemical Synthesis
A chemical synthesis route for citramalic acid has been described, involving the oxidation of 3-methyl-3-buten-1-ol (B123568).
Protocol for Chemical Synthesis (Adapted from a 1977 patent[6]):
-
Reaction Setup: In a stirred vessel, prepare a mixture of 70% nitric acid and nitrogen dioxide at a controlled temperature (e.g., 50°C).
-
Addition of Starting Material: Slowly add 3-methyl-3-buten-1-ol to the nitric acid mixture.
-
Reaction: Maintain the reaction at the specified temperature for a set period (e.g., 2 hours).
-
Isolation of Crude Product: After cooling the reaction mixture, isolate the crude citramalic acid by evaporation under a stream of nitrogen.
-
Purification: Purify the crude product by crystallization from a suitable solvent, such as ethyl acetate, to obtain pure citramalic acid.
Applications in Drug Development and Research
(R)-(-)-Citramalic acid's chirality and functional groups make it a valuable chiral building block in the synthesis of complex organic molecules, including pharmaceuticals.
Chiral Building Block in Asymmetric Synthesis
Potential Neuroprotective Effects
While direct quantitative data on the neuroprotective effects of (R)-(-)-Citramalic acid are limited in the available literature, related organic acids have demonstrated neuroprotective properties. For example, citric acid has been shown to have beneficial effects against brain oxidative stress and neuronal injury in animal models of malathion (B1675926) intoxication.[7] Other phenolic acids have also been extensively studied for their neuroprotective roles against various neurotoxic insults.[8][14][15] The structural similarity of citramalic acid to these compounds suggests that it may also possess neuroprotective activities, warranting further investigation.
Spectroscopic Data
The structural characterization of (R)-(-)-Citramalic Acid is crucial for its identification and quality control.
¹H and ¹³C NMR Chemical Shift Data for (R)-(-)-Citramalic Acid (in D₂O):
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 (-CH₃) | 1.314 | 27.94 |
| C2 (-C(OH)-) | - | 77.071 |
| C3 (-CH₂-) | 2.415, 2.720 | 49.297 |
| C4 (-COOH) | - | 185.877 |
| C5 (-COOH) | - | 182.577 |
| Data obtained from the Biological Magnetic Resonance Bank (BMRB) entry bmse000428.[16] |
Conclusion
This compound is a versatile biochemical intermediate with significant potential for researchers and drug development professionals. Its efficient production through metabolic engineering has made it more accessible for various applications. While its role as a chiral building block is established, further research is needed to fully explore its potential therapeutic effects, particularly in the area of neuroprotection. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for future investigations and applications of this intriguing molecule.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. D-(–)-Citramalic acid lithium salt | CAS 6236-10-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. (R)-(-)-CITRAMALIC ACID | 6236-10-8 [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Synthesis of citramalic acid from glycerol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel neuroprotective and hepatoprotective effects of citric acid in acute malathion intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Engineered citrate synthase improves citramalic acid generation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin synthesis along the gastrointestinal tract of the rabbit: differences in total synthesis and profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scienceopen.com [scienceopen.com]
- 15. Assessment of neuroprotective effects of Gallic acid against glutamate-induced neurotoxicity in primary rat cortex neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bmse000428 R-(-)-Citramalic Acid at BMRB [bmrb.io]
(R)-(-)-Citramalic Acid Lithium in Glutamate Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its metabolism is intricately linked to neuronal function and dysfunction. Aberrations in glutamate homeostasis are implicated in a range of neurological and psychiatric disorders. (R)-(-)-Citramalic acid, a chiral dicarboxylic acid, and its lithium salt, are emerging as compounds of interest for their potential to modulate metabolic pathways. This technical guide explores the hypothesized role of (R)-(-)-Citramalic Acid Lithium in glutamate metabolism, addressing the current landscape of knowledge, proposing potential mechanisms of action, and providing detailed experimental protocols to investigate its effects. While direct quantitative data on the interaction between this compound and key glutamate-metabolizing enzymes are currently limited in the public domain, this document serves as a comprehensive resource to stimulate and guide future research in this promising area.
Introduction: The Glutamate Hub and the Potential of this compound
Glutamate metabolism is a cornerstone of brain energy homeostasis and neurotransmission. The delicate balance of glutamate levels is maintained by a series of enzymatic reactions and transport processes. Key enzymes in this metabolic hub include glutamate dehydrogenase (GDH), which catalyzes the reversible conversion of glutamate to α-ketoglutarate, and aminotransferases such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), which are crucial for the synthesis and degradation of glutamate.
Lithium has long been a cornerstone in the treatment of bipolar disorder, and its therapeutic effects are, in part, attributed to its modulation of glutamatergic neurotransmission. Studies have shown that lithium can influence glutamate and glutamine levels in the brain and affect the activity of enzymes involved in their metabolism[1]. (R)-(-)-Citramalic acid is a structural analog of malate (B86768) and a potential intermediate in various metabolic pathways. The lithium salt of (R)-(-)-citramalic acid presents a unique chemical entity that combines the known neuroactive properties of the lithium ion with a dicarboxylic acid that could potentially interact with key metabolic enzymes.
This guide will delve into the hypothetical interactions of this compound with GDH, AST, and ALT, providing a foundational framework for investigating its therapeutic potential.
Hypothesized Mechanism of Action
Based on the structural similarity of citramalate (B1227619) to substrates and regulators of glutamate-metabolizing enzymes, we propose a hypothetical mechanism of action for this compound. The dicarboxylate structure of citramalate could allow it to act as a competitive or allosteric inhibitor of enzymes that bind similar molecules, such as glutamate, α-ketoglutarate, or malate. The presence of the lithium ion could further modulate these interactions or have independent effects on enzyme activity and glutamate transport.
A proposed signaling pathway is illustrated below:
Caption: Hypothesized modulation of glutamate metabolizing enzymes by this compound.
Quantitative Data Summary
As of the current literature review, specific quantitative data on the direct effects of this compound on the kinetics of glutamate dehydrogenase, aspartate aminotransferase, and alanine aminotransferase are not available. The following tables are presented as templates for organizing future experimental findings.
Table 1: Hypothetical Enzyme Kinetic Parameters in the Presence of this compound
| Enzyme | Compound | Km (mM) | Vmax (µmol/min/mg) | Ki (mM) | Type of Inhibition |
| Glutamate Dehydrogenase | This compound | TBD | TBD | TBD | TBD |
| Aspartate Aminotransferase | This compound | TBD | TBD | TBD | TBD |
| Alanine Aminotransferase | This compound | TBD | TBD | TBD | TBD |
| TBD: To Be Determined |
Table 2: Effects of Lithium on Glutamate Metabolizing Enzymes (from existing literature)
| Enzyme | Organism/Tissue | Lithium Concentration | Observed Effect | Reference |
| Aspartate Aminotransferase | Rat Brain | 3 m-equiv./kg (7 days) | Significant increase in activity (P < 0.01) | [1] |
| Glutamate Dehydrogenase | Rat Brain | 3 m-equiv./kg (7 days) | No significant change in activity | [1] |
| Alanine Aminotransferase | Rat Brain | 3 m-equiv./kg (7 days) | No significant change in activity | [1] |
Detailed Experimental Protocols
To elucidate the role of this compound in glutamate metabolism, a series of in vitro and cell-based assays are proposed.
In Vitro Enzyme Kinetic Assays
The following protocols outline the procedures to determine the kinetic parameters of GDH, AST, and ALT in the presence and absence of this compound.
Caption: A generalized workflow for determining enzyme kinetic parameters.
4.1.1 Glutamate Dehydrogenase (GDH) Activity Assay
-
Principle: GDH activity is measured by monitoring the rate of NADH production, which corresponds to an increase in absorbance at 340 nm.
-
Reagents:
-
GDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
L-Glutamate solution (substrate)
-
NAD+ solution (coenzyme)
-
Purified GDH enzyme
-
This compound stock solution
-
-
Procedure:
-
Prepare reaction mixtures in a 96-well plate. Each well should contain GDH Assay Buffer, NAD+, and varying concentrations of L-glutamate.
-
For inhibitor studies, add varying concentrations of this compound to a set of wells.
-
Initiate the reaction by adding purified GDH enzyme to each well.
-
Immediately measure the absorbance at 340 nm at 37°C in a microplate reader, taking kinetic readings every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine Km and Vmax by plotting 1/V₀ versus 1/[Glutamate] (Lineweaver-Burk plot).
-
For inhibition studies, determine the type of inhibition and Ki value using appropriate plots (e.g., Dixon plot).
-
4.1.2 Aspartate Aminotransferase (AST) Activity Assay
-
Principle: AST activity is determined by a coupled enzyme reaction. The oxaloacetate produced by AST is reduced to malate by malate dehydrogenase (MDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.
-
Reagents:
-
AST Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
L-Aspartate solution (substrate)
-
α-Ketoglutarate solution (substrate)
-
NADH solution
-
Malate Dehydrogenase (MDH)
-
Purified AST enzyme
-
This compound stock solution
-
-
Procedure:
-
Prepare reaction mixtures containing AST Assay Buffer, L-aspartate, NADH, and MDH.
-
Add varying concentrations of α-ketoglutarate to different wells.
-
For inhibition studies, include varying concentrations of this compound.
-
Initiate the reaction by adding purified AST enzyme.
-
Monitor the decrease in absorbance at 340 nm at 37°C.
-
Calculate initial velocities and kinetic parameters as described for the GDH assay.
-
4.1.3 Alanine Aminotransferase (ALT) Activity Assay
-
Principle: Similar to the AST assay, ALT activity is measured using a coupled reaction. The pyruvate (B1213749) produced by ALT is reduced to lactate (B86563) by lactate dehydrogenase (LDH), which oxidizes NADH. The rate of NADH disappearance is monitored at 340 nm.
-
Reagents:
-
ALT Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
L-Alanine solution (substrate)
-
α-Ketoglutarate solution (substrate)
-
NADH solution
-
Lactate Dehydrogenase (LDH)
-
Purified ALT enzyme
-
This compound stock solution
-
-
Procedure:
-
Prepare reaction mixtures with ALT Assay Buffer, L-alanine, NADH, and LDH.
-
Add varying concentrations of α-ketoglutarate.
-
For inhibition studies, add this compound.
-
Start the reaction by adding purified ALT enzyme.
-
Measure the decrease in absorbance at 340 nm at 37°C.
-
Calculate initial velocities and kinetic parameters as previously described.
-
Cell-Based Assays for Glutamate Metabolism
To investigate the effects of this compound in a more physiologically relevant context, cell-based assays using primary neuronal cultures, astrocyte cultures, or co-cultures are recommended.
References
(R)-(-)-Citramalic Acid Lithium: A Scoping Whitepaper on Potential Therapeutic Applications in Neurological Disorders
Disclaimer: This document provides a theoretical framework for the potential therapeutic uses of (R)-(-)-Citramalic Acid Lithium. As of the date of this publication, there is a notable absence of direct preclinical or clinical research specifically evaluating this compound for any therapeutic application. The following information is a synthesis of the known biochemical roles of (R)-(-)-Citramalic Acid and the well-documented neuropharmacology of the lithium ion. The proposed mechanisms and applications are therefore speculative and intended to guide future research.
Executive Summary
This compound is the lithium salt of (R)-(-)-Citramalic acid, a naturally occurring dicarboxylic acid. While direct therapeutic evaluation of this specific salt is not available in current scientific literature, an analysis of its constituent components suggests a potential for synergistic or additive effects in the context of neurological disorders. (R)-(-)-Citramalic acid is a key intermediate in the methylaspartate pathway, which is involved in glutamate (B1630785) metabolism. The lithium ion is an established mood stabilizer with robust neuroprotective properties. This whitepaper will explore the theoretical therapeutic potential of this compound by examining the independent roles of its components and proposing hypothetical mechanisms of action and avenues for future research.
Introduction to this compound
This compound is a chiral organic compound. The lithium salt form generally enhances the solubility and bioavailability of organic acids.[1] Its potential biological significance lies in the intersection of the biochemical pathways of citramalic acid and the pharmacological effects of lithium.
Physicochemical Properties
While specific data for the lithium salt is sparse, the properties of citramalic acid are known.
| Property | Value | Reference |
| Molecular Formula | C5H7LiO5 | N/A |
| Molecular Weight | 154.05 g/mol | N/A |
| Chirality | (R)-(-) enantiomer | [1] |
| Solubility | Expected to be soluble in water | [1] |
The Biochemical Role of (R)-(-)-Citramalic Acid
(R)-(-)-Citramalic acid is primarily known for its role as an intermediate in specific metabolic pathways, particularly in microorganisms. Its direct physiological role in mammals is less understood, though it has been detected in human metabolomic studies.
The Methylaspartate and Citramalate (B1227619) Pathways
In certain bacteria, (R)-(-)-Citramalic acid is a key component of the methylaspartate pathway, which is a route for glutamate metabolism.[1] It is also involved in the citramalate pathway for isoleucine biosynthesis.[2][3] The central enzyme in this pathway is (R)-citramalate synthase, which catalyzes the condensation of acetyl-CoA and pyruvate (B1213749) to form (R)-citramalate.
Below is a diagram illustrating the simplified citramalate pathway leading to the synthesis of (R)-(-)-Citramalic Acid.
References
- 1. Synthesis and Biological Evaluation of Novel Ramalin Derivatives as Multi-Target Agents for Alzheimer’s Disease [mdpi.com]
- 2. Synthesis and Biological Evaluation of Novel Ramalin Derivatives as Multi-Target Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Neuroprotective Properties of Lithium Salts
Disclaimer: Extensive research has revealed no specific scientific literature or data on the neuroprotective properties of (R)-(-)-Citramalic Acid Lithium . Therefore, this guide will focus on the well-documented neuroprotective effects of commonly studied lithium salts, such as lithium carbonate and lithium citrate, to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to Lithium's Neuroprotective Potential
Lithium, a long-standing treatment for bipolar disorder, is increasingly recognized for its significant neuroprotective capabilities.[1][2][3] A growing body of evidence from preclinical and clinical studies suggests its potential as a disease-modifying agent for various neurodegenerative disorders, including Alzheimer's disease (AD) and Parkinson's disease (PD).[1][3][4][5] The therapeutic actions of lithium are multifaceted, extending beyond mood stabilization to encompass the modulation of cellular pathways crucial for neuronal survival and function.[1][6]
Core Molecular Mechanisms of Lithium-Induced Neuroprotection
Lithium's neuroprotective effects are attributed to its ability to influence multiple intracellular signaling pathways. The primary mechanisms are detailed below.
Inhibition of Glycogen (B147801) Synthase Kinase-3 (GSK-3)
A pivotal mechanism of lithium's action is the direct and indirect inhibition of glycogen synthase kinase-3 (GSK-3), particularly the GSK-3β isoform.[1][7] GSK-3 is a key enzyme implicated in a wide range of cellular processes, including apoptosis and inflammation. By inhibiting GSK-3, lithium promotes cell survival and reduces pathological processes associated with neurodegeneration.[1][7]
-
Direct Inhibition: Lithium competes with magnesium ions (Mg2+), which are essential for GSK-3's kinase activity.[1][7]
-
Indirect Inhibition: Lithium can also lead to the phosphorylation of GSK-3β at Serine9, rendering the enzyme inactive.[1][7]
The inhibition of GSK-3 by lithium has several downstream consequences that contribute to neuroprotection:
-
Upregulation of Anti-apoptotic Proteins: Lithium treatment leads to an increase in the expression of anti-apoptotic proteins like Bcl-2.[6][7]
-
Downregulation of Pro-apoptotic Proteins: Conversely, it can decrease the levels of pro-apoptotic proteins such as Bax and p53.[8]
-
Modulation of Tau Hyperphosphorylation: In the context of Alzheimer's disease, GSK-3β is the primary kinase responsible for the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles. Lithium's inhibition of GSK-3β can reduce tau hyperphosphorylation.
Modulation of Neurotrophic Factors
Lithium has been shown to enhance the expression and signaling of crucial neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF).[1][6] BDNF is essential for neuronal survival, growth, and synaptic plasticity.
-
Increased BDNF Expression: Lithium treatment can increase the transcription of the BDNF gene.[6]
-
Activation of Downstream Pathways: The subsequent increase in BDNF activates its receptor, TrkB, and downstream pro-survival signaling cascades, including the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways.[2][6]
Anti-inflammatory and Antioxidant Effects
Chronic inflammation and oxidative stress are significant contributors to the pathogenesis of neurodegenerative diseases. Lithium exhibits both anti-inflammatory and antioxidant properties.[1][3][5]
-
Anti-inflammatory Action: Lithium can suppress the production of pro-inflammatory cytokines by modulating pathways such as the nuclear factor-kappa B (NF-κB) signaling cascade. It can also calm overactive microglia, the brain's resident immune cells.[5]
-
Antioxidant Effects: Lithium may enhance the brain's natural antioxidant defense systems and boost mitochondrial function, thereby reducing the toxic load of reactive oxygen species (ROS).[5]
Regulation of Autophagy
Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. In many neurodegenerative diseases, this process is impaired, leading to the accumulation of toxic protein aggregates. Lithium can enhance autophagy, promoting the clearance of these pathological proteins.[1][5]
Quantitative Data on the Neuroprotective Effects of Lithium
The following table summarizes quantitative data from various studies on the neuroprotective effects of lithium salts. Due to the limited specific quantitative data in the provided search results, this table presents a qualitative summary based on the findings.
| Lithium Salt | Experimental Model | Key Findings | Reference |
| Lithium Carbonate | Mouse model of Alzheimer's disease | Had little effect at low doses in drinking water. | [9] |
| Lithium Orotate | Mouse model of Alzheimer's disease | Significantly reduced amyloid plaque burden and tau tangle accumulation; restored synapses and reversed memory loss at low doses in drinking water. | [9] |
| Low-dose Lithium | Aged parkin mutant transgenic mouse model of Parkinson's disease | Prevented parkin-induced motor impairment and striatal degeneration; attenuated glial cell activation. | [10] |
| Lithium | Rat model of Huntington's disease (excitotoxin-induced) | Reduced DNA damage, caspase-3 activation, and loss of striatal neurons; associated with upregulation of Bcl-2. | [8] |
| Lithium | Rat model of stroke | Markedly reduced brain infarction and neurological deficits; associated with suppression of caspase-3 activation and induction of heat shock protein 70. | [8] |
Experimental Protocols for Assessing Neuroprotection
The following are detailed methodologies for key experiments commonly cited in the study of neuroprotective agents like lithium.
In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol describes a general method for assessing the neuroprotective effect of a compound against a neurotoxin in a human neuroblastoma cell line.
-
Cell Culture:
-
Culture SH-SY5Y human neuroblastoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Plating and Differentiation (Optional):
-
Seed the cells in 96-well plates at a suitable density (e.g., 1 x 10^4 cells/well).
-
For a more neuron-like phenotype, differentiate the cells by treating with retinoic acid (e.g., 10 µM) for several days.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound (e.g., lithium salt) for a specified duration (e.g., 24 hours).
-
Introduce a neurotoxin relevant to the disease model being studied (e.g., amyloid-beta peptide for Alzheimer's, 6-OHDA for Parkinson's, or glutamate (B1630785) for excitotoxicity).
-
Include appropriate controls: untreated cells, cells treated with the neurotoxin alone, and cells treated with the test compound alone.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
In Vivo Neuroprotection Study in a Mouse Model of Parkinson's Disease
This protocol outlines a general approach for evaluating the neuroprotective effects of a compound in a chemically-induced mouse model of Parkinson's disease.
-
Animal Model:
-
Use a suitable mouse strain (e.g., C57BL/6).
-
Induce Parkinson's-like pathology by administering a neurotoxin such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
-
Treatment Regimen:
-
Administer the test compound (e.g., lithium salt) to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) for a predetermined period, either before or after the neurotoxin administration.
-
Include a vehicle-treated control group and a neurotoxin-only group.
-
-
Behavioral Assessment:
-
Perform behavioral tests to assess motor function, such as the rotarod test or the pole test, at various time points throughout the study.
-
-
Neurochemical Analysis:
-
At the end of the study, euthanize the animals and dissect the brain regions of interest (e.g., striatum and substantia nigra).
-
Measure the levels of dopamine (B1211576) and its metabolites using high-performance liquid chromatography (HPLC).
-
-
Histological Analysis:
-
Perform immunohistochemistry on brain sections to assess the extent of neuronal loss (e.g., tyrosine hydroxylase staining for dopaminergic neurons) and neuroinflammation (e.g., Iba1 staining for microglia).
-
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathways of Lithium's Neuroprotective Action
References
- 1. Neuroprotective Effects of Lithium: Implications for the Treatment of Alzheimer’s Disease and Related Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lithium neuroprotection: molecular mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential application of lithium in Parkinson's and other neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Could Lithium Explain — and Treat — Alzheimer’s Disease? | Harvard Medical School [hms.harvard.edu]
- 5. psychiatryredefined.org [psychiatryredefined.org]
- 6. Molecular actions and therapeutic potential of lithium in preclinical and clinical studies of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective action of lithium in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective and neurotrophic actions of the mood stabilizer lithium: can it be used to treat neurodegenerative diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lithium levels tied to Alzheimer’s disease and dementia | National Institutes of Health (NIH) [nih.gov]
- 10. Lithium prevents parkinsonian behavioral and striatal phenotypes in an aged parkin mutant transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Chirality and Stereochemistry of Citramalic Acid
This technical guide provides a comprehensive overview of the stereochemical properties of citramalic acid, a molecule of significant interest in metabolic engineering and as a precursor for industrial chemicals. The guide details the structure of its stereoisomers, their physicochemical properties, methods for their synthesis and analysis, and their roles in key biochemical pathways.
Introduction to Chirality and Citramalic Acid
Chirality is a fundamental property of molecules that exist in non-superimposable mirror image forms, known as enantiomers.[1][2] This stereochemical characteristic is crucial in biological systems, where enzymes and receptors are often stereospecific, leading to different biological activities for different enantiomers of the same compound.[2]
Citramalic acid, also known as 2-hydroxy-2-methylbutanedioic acid, is a dicarboxylic acid structurally similar to malic acid.[3][4] It possesses a single chiral center at the C2 position, where a carbon atom is bonded to four different groups: a hydroxyl group, a methyl group, a carboxymethyl group (-CH2-COOH), and a carboxyl group (-COOH).[5][6] This structural feature gives rise to two enantiomeric forms: (R)-citramalic acid and (S)-citramalic acid.
Stereoisomers of Citramalic Acid
The presence of one chiral center means that citramalic acid exists as a pair of enantiomers.[3][5] These stereoisomers have identical chemical formulas and connectivity but differ in the three-dimensional arrangement of their atoms.[1]
-
(S)-(+)-Citramalic Acid: Also referred to as L-citramalic acid.[7][8]
-
(R)-(-)-Citramalic Acid: Also referred to as D-citramalic acid.[3][9]
-
(±)-Citramalic Acid: A racemic mixture (racemate) containing equal amounts of the (R)- and (S)-enantiomers.[5][10]
Physicochemical Properties of Citramalic Acid Stereoisomers
Enantiomers share many physical properties, such as melting point and solubility, but differ in their interaction with plane-polarized light, a property known as optical activity. The racemic form often has a different melting point than the pure enantiomers.[10]
| Property | (S)-(+)-Citramalic Acid | (R)-(-)-Citramalic Acid | (dl)-Citramalic Acid (Racemic) |
| CAS Number | 6236-09-5[7][8] | 6236-10-8[9] | 2306-22-1[10] |
| Molecular Formula | C₅H₈O₅[8] | C₅H₈O₅[9] | C₅H₈O₅[10] |
| Molecular Weight | 148.11 g/mol [8] | 148.11 g/mol [9] | 148.11 g/mol [10] |
| Melting Point | 109-111 °C[7], 112-113 °C[10] | 112.2-112.8 °C[10] | 117 °C[10] |
| Specific Rotation | [α]D²⁰ = +23.4° (c=3 in H₂O)[10] | [α]D²² = -23.6° (c=3 in H₂O)[10] | Not optically active |
| Appearance | White fine crystalline powder[7] | Crystals[10] | Deliquescent monoclinic prisms[10] |
Biochemical Pathways and Significance
Citramalic acid is a naturally occurring metabolite in various organisms, including plants and bacteria.[4][11][12] Its stereochemistry is often specific to the biological pathway. For instance, apples and yeast primarily produce the (S)-enantiomer, while several bacterial species form (R)-citramalate as part of an alternative isoleucine biosynthesis pathway.[13]
In metabolic engineering, citramalic acid is a key platform chemical. Engineered E. coli can produce high yields of citramalate (B1227619) from renewable sources like glucose or glycerol (B35011).[14][15][16] This biochemically produced citramalate serves as a precursor for the chemical synthesis of methacrylic acid, a monomer used in the production of transparent plastics.[12][15]
The biosynthesis of citramalic acid involves the condensation of pyruvate (B1213749) and acetyl-CoA, a reaction catalyzed by the enzyme citramalate synthase (CimA).[12][15] This pathway competes directly with the tricarboxylic acid (TCA) cycle, where citrate (B86180) synthase (GltA) condenses oxaloacetate and acetyl-CoA.[15] To enhance citramalate production, metabolic engineering strategies often involve the deletion or downregulation of competing pathway genes, such as gltA.[14][15]
Caption: Biosynthesis of citramalic acid from central metabolism.
Experimental Protocols
Stereoselective Synthesis
Stereoselective synthesis of citramalic acid enantiomers can be achieved through both chemical and enzymatic methods.[10] Enzymatic preparation often utilizes microorganisms like Pseudomonas or specific enzymes such as (R)-citramalate synthase to produce a single enantiomer from achiral precursors.[7][17]
Enantiomeric Analysis by LC-MS/MS with Chiral Derivatization
A highly effective method for separating and quantifying citramalic acid enantiomers in complex samples (e.g., fruit juice) involves pre-column derivatization with a chiral reagent, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][11]
Objective: To separate and quantify (R)- and (S)-citramalic acid.
Principle: The enantiomers are converted into a pair of diastereomers by reacting them with a chiral derivatizing agent. Diastereomers have different physical properties and can be separated using standard reverse-phase chromatography.
Methodology:
-
Materials and Reagents:
-
(R)- and (S)-Citramalic acid standards
-
Chiral derivatizing reagent: Benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C2-NH2)[3][11]
-
LC-MS grade acetonitrile (B52724) and water
-
Formic acid
-
Octadecylsilica (ODS) column
-
-
Sample Preparation:
-
Extract organic acids from the sample matrix (e.g., fruit peel, juice) using an appropriate solvent.
-
Centrifuge and filter the extract to remove particulates.
-
-
Derivatization Protocol:
-
To an aliquot of the sample extract or standard solution, add a solution of the chiral derivatizing reagent (CIM-C2-NH2).
-
Add a condensing agent (e.g., a carbodiimide) to facilitate the formation of amide bonds between the carboxylic acid groups of citramalate and the amine group of the reagent.
-
Incubate the reaction mixture under optimized conditions (e.g., temperature and time) to ensure complete derivatization.
-
Quench the reaction and prepare the sample for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic System: High-performance liquid chromatography (HPLC) system.
-
Column: ODS (C18) column.
-
Mobile Phase: A gradient of water with formic acid (A) and acetonitrile with formic acid (B).
-
Mass Spectrometer: Tandem mass spectrometer (e.g., triple quadrupole) operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI), typically in positive mode for the derivatives.
-
Data Analysis: Quantify the diastereomeric derivatives based on the peak areas from the chromatogram. The developed method has been shown to achieve a resolution and separation factor of 2.19 and 1.09, respectively, for the citramalic acid enantiomers.[3][11]
-
Caption: Workflow for enantiomeric analysis of citramalic acid.
Conclusion
The stereochemistry of citramalic acid is a critical aspect defining its biological function and applications. Understanding the properties of its (R)- and (S)-enantiomers is essential for researchers in biochemistry, metabolic engineering, and food science. The development of robust analytical techniques for enantiomeric separation allows for precise characterization of citramalic acid in natural products and engineered systems, paving the way for its optimized production and utilization as a valuable bio-based chemical.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. (+-)-Citramalic acid | C5H8O5 | CID 1081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 597-44-4: (±)-Citramalic acid | CymitQuimica [cymitquimica.com]
- 6. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 7. (S)-(+)-CITRAMALIC ACID | 6236-09-5 [chemicalbook.com]
- 8. Citramalic acid, (+)- | C5H8O5 | CID 441696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Citramalic acid, (-)- | C5H8O5 | CID 439766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Citramalic Acid [drugfuture.com]
- 11. Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of citramalic acid from glycerol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enzymatic preparation of (--) & (+) isomers of citramalic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (R)-(-)-Citramalic Acid Lithium Salt: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(-)-Citramalic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds and natural products. Its lithium salt often provides enhanced stability and solubility, making it a preferred form for various applications. This document provides detailed protocols for the enantioselective synthesis of (R)-(-)-citramalic acid, primarily focusing on the diastereoselective Reformatsky reaction with a chiral auxiliary, and the subsequent conversion to its lithium salt. Alternative synthetic strategies are also discussed. Comprehensive data is presented in tabular format, and key experimental workflows are visualized using diagrams to aid in comprehension and reproducibility.
Introduction
(R)-(-)-Citramalic acid, also known as (R)-2-hydroxy-2-methylsuccinic acid, is a dicarboxylic acid that plays a role in various metabolic pathways.[1] Its chiral nature makes it a crucial intermediate in the stereoselective synthesis of complex molecules, including potential therapeutic agents for neurological disorders.[2] The lithium salt of (R)-(-)-citramalic acid offers advantages in handling and formulation due to its typically crystalline nature and improved solubility characteristics. This application note details a robust method for the preparation of (R)-(-)-citramalic acid lithium salt, suitable for laboratory-scale synthesis.
Synthesis Overview
The primary method detailed here involves the asymmetric synthesis of (R)-(-)-citramalic acid via a diastereoselective Reformatsky reaction of a chiral pyruvate (B1213749) ester. This approach utilizes a removable chiral auxiliary to control the stereochemistry of the newly formed stereocenter. The resulting diastereomeric ester is then hydrolyzed to yield the target acid, which is subsequently converted to its lithium salt.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of this compound Salt.
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (R)-(-)-Citramalic Acid via Reformatsky Reaction
This protocol is adapted from the principles of asymmetric synthesis using chiral auxiliaries, similar to the approach described by Whitesell, J. K., et al.[3]
Materials:
-
Chiral auxiliary (e.g., (1R,2S,5R)-(-)-Menthyl pyruvate)
-
Zinc dust (activated)
-
Ethyl bromoacetate
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Lithium hydroxide (B78521) monohydrate (LiOH·H₂O)
-
Diethyl ether
-
Water (deionized)
Procedure:
-
Activation of Zinc: Zinc dust is activated by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and then dried under vacuum.
-
Reformatsky Reaction:
-
To a stirred suspension of activated zinc (1.5 eq) in anhydrous THF, a solution of the chiral pyruvate ester (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF is added dropwise under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is gently heated to initiate the reaction, which is typically evidenced by a slight exotherm and a change in color.
-
The mixture is then stirred at reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
-
Work-up and Purification of the Diastereomeric Ester:
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with saturated NaHCO₃ solution and brine, then dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure to yield the crude diastereomeric ester.
-
The diastereomers can be separated by column chromatography on silica (B1680970) gel.
-
-
Hydrolysis to (R)-(-)-Citramalic Acid:
-
The desired diastereomer is dissolved in a mixture of methanol and water.
-
Lithium hydroxide monohydrate (2.0 eq) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).
-
Methanol is removed under reduced pressure.
-
The aqueous residue is acidified to pH 1-2 with 1 M HCl.
-
The acidic solution is extracted with ethyl acetate.
-
The combined organic extracts are dried over anhydrous MgSO₄ and concentrated under reduced pressure to yield crude (R)-(-)-citramalic acid.
-
-
Purification of (R)-(-)-Citramalic Acid:
-
The crude acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Protocol 2: Preparation of this compound Salt
Procedure:
-
Salt Formation:
-
(R)-(-)-Citramalic acid (1.0 eq) is dissolved in water.
-
A stoichiometric amount of lithium hydroxide monohydrate (1.0 eq for the mono-lithium salt, or 2.0 eq for the di-lithium salt) dissolved in a minimal amount of water is added dropwise to the stirred solution of the acid.
-
The reaction is typically instantaneous.
-
-
Isolation of the Lithium Salt:
-
The water is removed under reduced pressure (e.g., rotary evaporation followed by high vacuum) to yield the this compound salt as a solid.
-
The salt can be further purified by recrystallization from a suitable solvent, such as a water/ethanol mixture.
-
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of (R)-(-)-Citramalic Acid and its Lithium Salt
| Property | (R)-(-)-Citramalic Acid | This compound Salt | Reference(s) |
| Molecular Formula | C₅H₈O₅ | C₅H₇LiO₅ (mono-lithium) or C₅H₆Li₂O₅ (di-lithium) | [4] |
| Molecular Weight | 148.11 g/mol | 154.05 g/mol (mono-lithium) or 160.00 g/mol (di-lithium) | [4] |
| Appearance | White crystalline powder | White to off-white powder or crystals | [5] |
| Melting Point | 108-110 °C | Decomposes at higher temperatures | [5] |
| Specific Rotation [α]D | -19.0 ± 2.0° (c = 0.5 in 1 M HCl) | Varies with the form (mono- or di-lithium) | [6] |
| ¹H NMR (500 MHz, D₂O) | δ 2.85 (d, J=16.5 Hz, 1H), 2.75 (d, J=16.5 Hz, 1H), 1.40 (s, 3H) | Similar shifts, may vary slightly | [7] |
| ¹³C NMR (D₂O) | δ 180.1, 177.5, 72.8, 45.9, 24.5 | Similar shifts, may vary slightly | [2] |
| IR (KBr, cm⁻¹) | ~3450 (O-H), ~1720 (C=O, acid), ~1200 (C-O) | ~3400 (O-H), ~1600 (C=O, carboxylate), ~1400, ~1200 | [8] |
Table 2: Typical Reaction Parameters and Expected Outcomes for the Enantioselective Synthesis
| Parameter | Value | Notes |
| Chiral Auxiliary | (1R,2S,5R)-(-)-Menthol | Other chiral alcohols can be used, which may affect diastereoselectivity. |
| Reformatsky Reagents | Activated Zn, Ethyl bromoacetate | The quality of zinc is crucial for the reaction initiation and yield. |
| Solvent | Anhydrous THF | The reaction is sensitive to moisture. |
| Reaction Temperature | Reflux (~66 °C in THF) | Gentle heating might be required to initiate the reaction. |
| Reaction Time | 2-4 hours | Monitor by TLC for completion. |
| Hydrolysis Conditions | LiOH·H₂O in MeOH/H₂O | Base-mediated hydrolysis is generally effective. |
| Expected Diastereomeric Excess (de) | >90% | Dependent on the chiral auxiliary and reaction conditions. |
| Expected Overall Yield | 40-60% | This is an estimated yield after purification of both the intermediate and the final product. |
Alternative Synthetic Routes
While the Reformatsky reaction with a chiral auxiliary is a robust method, other strategies for the enantioselective synthesis of (R)-(-)-citramalic acid exist.
-
Biocatalytic Synthesis: Engineered microorganisms, such as E. coli, can be used to produce (R)-citramalic acid from simple carbon sources like glycerol (B35011) or glucose with high enantiopurity and yield.[4][9]
-
Asymmetric Hydrogenation: The asymmetric hydrogenation of itaconic acid or its derivatives using a chiral catalyst can also yield (R)-(-)-citramalic acid.
Diagram of Alternative Synthetic Pathways
Caption: Alternative synthetic routes to (R)-(-)-Citramalic Acid.
Characterization and Quality Control
The purity and enantiomeric excess of the synthesized (R)-(-)-citramalic acid are critical.
-
Purity Analysis: Purity can be assessed by ¹H and ¹³C NMR spectroscopy, as well as by melting point analysis.
-
Enantiomeric Excess (ee) Determination: The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy using a chiral solvating agent.[1][10][11]
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound salt. The featured protocol, based on a diastereoselective Reformatsky reaction, offers a reliable method for obtaining this valuable chiral building block with high stereochemical control. The provided data and visualizations are intended to facilitate the successful implementation of this synthesis in a research and development setting. For large-scale production, biocatalytic routes may offer a more sustainable and efficient alternative.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. bmse000428 R-(-)-Citramalic Acid at BMRB [bmrb.io]
- 3. scispace.com [scispace.com]
- 4. Efficient bio-production of citramalate using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2013159194A1 - Processes for preparing lithium hydroxide - Google Patents [patents.google.com]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000426) [hmdb.ca]
- 8. researchgate.net [researchgate.net]
- 9. CN110002475B - Preparation method of lithium hydroxide - Google Patents [patents.google.com]
- 10. uma.es [uma.es]
- 11. heraldopenaccess.us [heraldopenaccess.us]
Application Notes and Protocols for the Enzymatic Synthesis of (R)-(-)-Citramalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-Citramalic acid is a valuable chiral building block for the synthesis of various fine chemicals and pharmaceuticals.[1][2] Its enzymatic synthesis offers a green and efficient alternative to traditional chemical methods, providing high enantioselectivity and avoiding harsh reaction conditions. This document provides detailed application notes and protocols for the production of (R)-(-)-citramalic acid using metabolically engineered Escherichia coli.
The core of this bioprocess is the enzyme (R)-citramalate synthase (CimA) (EC 2.3.1.182), which catalyzes the stereospecific condensation of acetyl-CoA and pyruvate (B1213749) to form (R)-(-)-citramalic acid.[3] Typically, a thermostable variant of CimA from the archaeon Methanococcus jannaschii is expressed in a microbial host, most commonly E. coli.[4][5][6] Through metabolic engineering, the host organism's pathways are modified to direct the carbon flux from a simple carbon source like glucose towards the synthesis of the target molecule.[6][7]
Key Enzyme and Host Organism
The most effective and widely used enzyme for this process is a mesophilic variant of citramalate (B1227619) synthase from Methanococcus jannaschii, often referred to as CimA3.7 .[4][5] This variant was developed through directed evolution to exhibit higher activity at temperatures suitable for E. coli growth (e.g., 37°C).[5][8]
The host organism of choice is typically engineered Escherichia coli . Genetic modifications are introduced to:
-
Overexpress the cimA gene: This ensures high levels of the key enzyme for the conversion of precursors to (R)-(-)-citramalic acid.[6][7]
-
Eliminate competing pathways: Genes for enzymes that divert acetyl-CoA and pyruvate to other metabolic pathways are knocked out. A common target is gltA, which encodes citrate (B86180) synthase, the first enzyme of the TCA cycle that also utilizes acetyl-CoA.[2][9]
-
Prevent byproduct formation: Deletion of genes involved in the production of common fermentation byproducts like acetate (B1210297) (e.g., ackA, pta, poxB) and lactate (B86563) (ldhA) is crucial to improve product yield and reduce toxicity to the cells.[2][7][8]
-
Block downstream metabolism of the product: The gene leuC, which encodes 3-isopropylmalate dehydratase, an enzyme that can act on citramalate, is often deleted to prevent its degradation.[2][6][7]
Metabolic Pathway and Engineering Strategy
The central metabolic pathway for the enzymatic synthesis of (R)-(-)-citramalic acid in engineered E. coli is a streamlined route from glucose to the final product. Glucose is catabolized through glycolysis to produce pyruvate and acetyl-CoA. The heterologously expressed (R)-citramalate synthase then channels these two key intermediates towards the formation of (R)-(-)-citramalic acid.
Below is a diagram illustrating the engineered metabolic pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of citramalic acid from glycerol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-citramalate synthase - Wikipedia [en.wikipedia.org]
- 4. Efficient bio-production of citramalate using an engineered Escherichia coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient bio-production of citramalate using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. Engineered citrate synthase improves citramalic acid generation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of (R)-(-)-Citramalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-Citramalic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and specialty chemicals. Its stereospecific structure makes it a critical intermediate for producing compounds with high biological activity and specificity. This document provides detailed application notes and protocols for the asymmetric synthesis of (R)-(-)-citramalic acid, covering both biocatalytic and chemical methodologies. The protocols are intended to provide researchers with the necessary information to reproduce these synthetic routes in a laboratory setting.
Biocatalytic Synthesis of (R)-(-)-Citramalic Acid
Biocatalytic methods offer a highly selective and environmentally friendly approach to the synthesis of (R)-(-)-citramalic acid. These methods typically utilize engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, that have been genetically modified to efficiently produce the target molecule from simple carbon sources.
Metabolic Pathway in Engineered E. coli
The core of the biocatalytic process is the expression of a citramalate (B1227619) synthase enzyme, which catalyzes the condensation of acetyl-CoA and pyruvate (B1213749) to form (R)-citramalic acid. To maximize the yield, competing metabolic pathways are typically knocked out.[1][2][3]
Caption: Metabolic pathway for (R)-(-)-citramalic acid production in engineered E. coli.
Quantitative Data for Biocatalytic Synthesis
The following table summarizes the quantitative data from various studies on the biocatalytic production of (R)-(-)-citramalic acid.
| Microorganism | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| E. coli | Glucose | >60 | 0.53 | ~0.45 | [4] |
| E. coli | Glycerol (B35011) | >31 | >0.50 | ~0.23 | [1] |
| S. cerevisiae | Glucose | ~2.4 (16.5 mM) | N/A | N/A | [3] |
Experimental Protocol: Fed-Batch Fermentation of Engineered E. coli
This protocol is a representative example of a fed-batch fermentation process for the production of (R)-(-)-citramalic acid using an engineered E. coli strain.
1. Strain Preparation:
-
Use an E. coli strain engineered for citramalic acid production, typically involving the expression of a citramalate synthase gene and knockouts of competing pathways (e.g., gltA, pta, ackA, poxB).
-
Prepare a seed culture by inoculating a single colony into a suitable medium (e.g., LB broth) and incubating overnight at 37°C with shaking.
2. Fermentation:
-
Inoculate a fermenter containing a defined mineral salt medium with the seed culture.
-
Maintain the temperature at 37°C and the pH at a controlled level (e.g., 7.0) through the automated addition of a base (e.g., NH4OH).
-
Initially, provide a batch of glucose as the carbon source.
-
Once the initial glucose is consumed, initiate a fed-batch phase with a concentrated glucose solution to maintain a low glucose concentration in the fermenter, which helps to minimize acetate formation.
-
Monitor cell growth (OD600) and the concentration of citramalic acid, glucose, and acetate throughout the fermentation.
3. Product Isolation:
-
After the fermentation is complete, remove the cells from the culture broth by centrifugation or microfiltration.
-
The supernatant containing the citramalic acid can be purified using methods such as ion-exchange chromatography or precipitation.
Chemical Asymmetric Synthesis of (R)-(-)-Citramalic Acid
Chemical methods provide an alternative to biocatalytic routes and can be advantageous in certain contexts. Asymmetric chemical synthesis relies on the use of chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of the reaction.
Chiral Auxiliary-Mediated Synthesis via Halolactonization
One effective strategy for the asymmetric synthesis of (R)-(-)-citramalic acid involves the use of a chiral auxiliary, such as (S)-(-)-proline, to direct a stereoselective halolactonization reaction.
Caption: Workflow for the chiral auxiliary-mediated synthesis of (R)-(-)-citramalic acid.
Quantitative Data for Chemical Synthesis
Due to the limited number of detailed studies, quantitative data for the chemical asymmetric synthesis of (R)-(-)-citramalic acid is not as abundant as for biocatalytic routes. The following table provides representative data.
| Method | Chiral Inductor | Key Intermediate | Yield (%) | Enantiomeric Excess (e.e., %) |
| Halolactonization | (S)-(-)-Proline | (R)-(-)-Dimethyl Citramalate | Moderate to Good | >90 |
Experimental Protocol: Asymmetric Synthesis via Halolactonization
This protocol describes a plausible route for the asymmetric synthesis of (R)-(-)-citramalic acid using (S)-(-)-proline as a chiral auxiliary.
1. Formation of the Proline Amide:
-
Dissolve itaconic anhydride in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add a solution of (S)-(-)-proline in the same solvent dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Isolate the resulting proline amide intermediate by standard workup procedures.
2. Asymmetric Halolactonization:
-
Dissolve the proline amide in a suitable solvent (e.g., acetonitrile).
-
Add a source of positive halogen, such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), portion-wise at a low temperature (e.g., -20°C).
-
Stir the reaction at this temperature until the starting material is consumed.
-
Quench the reaction and perform an extractive workup to isolate the crude halolactone.
-
Purify the halolactone by column chromatography.
3. Methanolysis and Hydrolysis:
-
Treat the purified halolactone with methanol (B129727) under acidic or basic conditions to yield (R)-(-)-dimethyl citramalate.
-
Purify the diester by distillation or chromatography.
-
Hydrolyze the dimethyl ester to (R)-(-)-citramalic acid using aqueous acid or base.
-
Isolate and purify the final product, for example, by crystallization.
Conclusion
Both biocatalytic and chemical asymmetric synthesis methods offer viable routes to (R)-(-)-citramalic acid. The choice of method will depend on factors such as the desired scale of production, available resources, and environmental considerations. Biocatalytic routes are often favored for their high selectivity and sustainability, while chemical methods can offer flexibility and may be more suitable for smaller-scale synthesis or when access to fermentation equipment is limited. The protocols and data presented in these application notes provide a solid foundation for researchers to embark on the synthesis of this important chiral molecule.
References
Application Notes and Protocols for Metabolic Engineering of (R)-(-)-Citramalic Acid Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-(-)-Citramalic acid is a valuable C5 platform chemical with applications in the synthesis of pharmaceuticals and specialty polymers like methyl methacrylate.[1][2][3][4][5][6] Microbial fermentation using metabolically engineered organisms offers a sustainable route for its production from renewable feedstocks. This document provides detailed protocols and application notes for the development of engineered Escherichia coli and Saccharomyces cerevisiae strains for efficient (R)-(-)-citramalic acid production.
The core of the metabolic engineering strategy involves introducing a heterologous (R)-citramalate synthase (CimA) to condense the central metabolites pyruvate (B1213749) and acetyl-CoA.[1][4][7] The most commonly used CimA is a mesophilic variant (CimA3.7) derived from the thermophilic archaeon Methanococcus jannaschii.[1] Further genetic modifications focus on channeling carbon flux towards citramalate (B1227619) by eliminating competing byproduct pathways.
Metabolic Pathway and Engineering Strategies
The biosynthetic pathway for (R)-(-)-citramalic acid production from glucose in engineered E. coli is depicted below. Glucose is converted to pyruvate and acetyl-CoA through glycolysis. The key enzyme, (R)-citramalate synthase (CimA), then catalyzes the condensation of these two precursors to form (R)-(-)-citramalic acid.[1][4]
To enhance production, several metabolic engineering strategies are employed:
-
Overexpression of (R)-citramalate synthase (CimA): Increases the catalytic capacity for citramalate synthesis.[1]
-
Deletion of competing pathways:
-
Acetate Production: Knockout of genes like ackA (acetate kinase), pta (phosphotransacetylase), and poxB (pyruvate oxidase) minimizes the formation of acetate, a major byproduct.[8][9]
-
Lactate (B86563) and Formate (B1220265) Production: Deletion of ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase) prevents the conversion of pyruvate to lactate and formate under oxygen-limiting conditions.[1]
-
Downstream Citramalate Consumption: Knocking out leuC (3-isopropylmalate dehydratase) prevents the conversion of citramalate into citraconate, a subsequent step in the leucine (B10760876) biosynthesis pathway.[4][8][9]
-
-
Attenuation of the TCA Cycle: Reducing the activity of citrate (B86180) synthase (gltA) can increase the availability of acetyl-CoA for citramalate synthesis. This can be achieved through point mutations in the gltA gene.[2][9]
In Saccharomyces cerevisiae, challenges include the compartmentalization of acetyl-CoA. Strategies involve engineering pathways to increase cytosolic acetyl-CoA availability and expressing heterologous transporters to facilitate the export of citramalic acid out of the cell.[10][11]
Metabolic Pathway Diagram
Caption: Metabolic pathway for (R)-(-)-citramalic acid production.
Quantitative Data Summary
The following tables summarize the production of (R)-(-)-citramalic acid in various engineered strains under different fermentation conditions.
Table 1: (R)-(-)-Citramalic Acid Production in Engineered E. coli
| Strain | Relevant Genotype | Carbon Source | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| JW1 | BW25113 ΔldhA ΔpflB pBAD24-mjcimA3.7 | Glucose | Fed-batch | 82.0 | 0.48 | 1.85 | [1][3] |
| MEC568 | ΔgltA ΔleuC ΔackA-pta ΔpoxB pZE12-cimA | Glycerol (B35011) | Fed-batch | >31.0 | >0.50 | ~0.23 | [8] |
| MEC626 | ΔackA-pta ΔpoxB ΔleuCgltA[F383M] pZE12-cimA | Glucose | Fed-batch | >60.0 | 0.53 | ~0.45 | [2] |
| CM0 | BW25113 pZE-mjCimA | Glucose | Batch | 8.49 | N/A | N/A | [4] |
| CM2 | BW25113 ΔleuC pZE-mjCimA | Glucose | Batch | 14.9 | N/A | N/A | [4] |
| - | - | Glucose | Fed-batch | 46.5 | 0.63 | ~0.35 | [6] |
Table 2: (R)-(-)-Citramalic Acid Production in Engineered S. cerevisiae
| Strain | Relevant Engineering Strategy | Carbon Source | Fermentation Mode | Titer (mM) | Titer (g/L) | Reference |
| Engineered Strain | Increased cytosolic acetyl-CoA, heterologous transporter | Glucose | Batch | 16.5 | ~2.44 | [10] |
Experimental Protocols
Protocol 1: Construction of an (R)-(-)-Citramalic Acid Producing E. coli Strain
This protocol describes the creation of an engineered E. coli strain by deleting competing pathway genes and introducing a plasmid for CimA expression. The example uses E. coli BW25113 as the parent strain.
1. Gene Deletions (e.g., ΔldhA, ΔpflB) using Lambda Red Recombineering:
-
Materials: E. coli BW25113, pKD46 plasmid, pKD4 plasmid, primers for target gene deletion (with homology arms), arabinose, kanamycin (B1662678), sterile LB medium, electroporator.
-
Procedure:
-
Prepare electrocompetent E. coli BW25113 cells harboring the temperature-sensitive pKD46 plasmid (expressing the λ-Red recombinase). Grow cells at 30°C in LB medium with ampicillin (B1664943) to an OD600 of 0.4-0.6.
-
Induce the expression of the recombinase by adding L-arabinose to a final concentration of 10 mM and incubating for 1 hour at 30°C.
-
Amplify the kanamycin resistance cassette from the pKD4 plasmid using PCR with primers containing 50-bp homology arms flanking the target gene (ldhA or pflB).
-
Electroporate the purified PCR product into the arabinose-induced competent cells.
-
Recover the cells in SOC medium for 2-3 hours at 37°C and then plate on LB agar (B569324) plates containing kanamycin to select for successful recombinants.
-
Verify the gene deletion by colony PCR using primers flanking the target gene locus.
-
Remove the kanamycin resistance cassette using a helper plasmid expressing the FLP recombinase (e.g., pCP20).
-
Cure the helper plasmids by incubating at 42°C.
-
Repeat the process for subsequent gene deletions.
-
2. Plasmid Construction for CimA Expression:
-
Materials: cimA3.7 gene (synthesized or cloned from a source), expression vector (e.g., pBAD24, pZE12), restriction enzymes, T4 DNA ligase, competent E. coli cloning strain (e.g., DH5α).
-
Procedure:
-
Amplify the cimA3.7 gene with primers that add appropriate restriction sites.
-
Digest both the PCR product and the expression vector with the corresponding restriction enzymes.
-
Ligate the digested cimA3.7 gene into the linearized vector using T4 DNA ligase.
-
Transform the ligation mixture into a competent cloning strain.
-
Select for transformants on LB agar plates containing the appropriate antibiotic.
-
Verify the correct insertion by restriction digest and DNA sequencing.
-
3. Transformation into the Final Host Strain:
-
Procedure:
-
Prepare competent cells of the final engineered E. coli strain (e.g., BW25113 ΔldhA ΔpflB).
-
Transform the verified CimA expression plasmid into the competent host cells.
-
Plate on LB agar with the appropriate antibiotic to select for the final production strain.
-
Protocol 2: Fed-Batch Fermentation for High-Titer Production
This protocol outlines a fed-batch fermentation process to achieve high cell densities and high titers of (R)-(-)-citramalic acid.
-
Materials: Engineered production strain, defined mineral salts medium (e.g., M9 medium), glucose stock solution (500 g/L), yeast extract, appropriate antibiotics and inducers (e.g., arabinose or IPTG), fermenter with pH, temperature, and dissolved oxygen (DO) control.
-
Procedure:
-
Inoculum Preparation: Grow a seed culture of the production strain overnight in a rich medium (e.g., LB) with the appropriate antibiotic at 37°C.
-
Batch Phase: Inoculate the fermenter containing defined mineral salts medium supplemented with an initial glucose concentration (e.g., 20 g/L) and a small amount of yeast extract (e.g., 1.4 g/L).[3] Maintain the temperature at 37°C and pH at 7.0 (controlled with NH4OH or NaOH). Keep DO above 20% by controlling agitation and aeration.
-
Induction: Once the initial glucose is nearly depleted (indicated by a sharp increase in DO), induce the expression of CimA by adding the appropriate inducer.
-
Fed-Batch Phase: Start a continuous, growth-limiting feed of the concentrated glucose solution.[3] The feed rate should be controlled to maintain a low glucose concentration in the fermenter, which prevents the accumulation of acetate. An exponential feeding strategy can be employed to support cell growth.
-
Monitoring: Regularly take samples to measure cell density (OD600) and the concentrations of glucose, citramalic acid, and other organic acids using HPLC.
-
Harvest: Continue the fermentation until the glucose feed is exhausted or production ceases (e.g., after 65-132 hours).[1][8] Harvest the broth for product recovery.
-
Protocol 3: Quantification of (R)-(-)-Citramalic Acid by HPLC
-
Materials: Fermentation broth samples, centrifuge, 0.22 µm syringe filters, HPLC system with a UV or refractive index (RI) detector, suitable analytical column (e.g., Aminex HPX-87H).
-
Procedure:
-
Sample Preparation: Centrifuge the fermentation broth sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the sample with the mobile phase if necessary to fall within the linear range of the standard curve.
-
HPLC Analysis:
-
Column: Aminex HPX-87H or equivalent ion-exclusion column.
-
Mobile Phase: Dilute sulfuric acid (e.g., 5 mM H2SO4).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 50-60°C.
-
Detection: UV detector at 210 nm or an RI detector.
-
-
Quantification: Prepare a standard curve using pure (R)-(-)-citramalic acid. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
-
Workflow and Logic Diagrams
Experimental Workflow Diagram
Caption: General experimental workflow for citramalic acid production.
Logical Relationship of Metabolic Modifications
Caption: Logic of metabolic engineering strategies.
References
- 1. Efficient bio-production of citramalate using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineered citrate synthase improves citramalic acid generation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient bio-production of citramalate using an engineered Escherichia coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Production of citramalate by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (R)-citramalate synthase - Wikipedia [en.wikipedia.org]
- 8. Synthesis of citramalic acid from glycerol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Production of (R)-citramalate by engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of (R)-(-)-Citramalic Acid Lithium
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-Citramalic acid, also known as (R)-2-hydroxy-2-methylsuccinic acid, is a chiral dicarboxylic acid with growing importance in the pharmaceutical and biotechnology sectors. Its lithium salt is often utilized due to its potential for improved stability and bioavailability. As a chiral building block, the enantiomeric and chemical purity of (R)-(-)-Citramalic Acid Lithium is paramount for its application in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. Impurities, including the (S)-(+)-enantiomer and residual synthesis reagents, can lead to undesirable side effects or reduced efficacy in downstream applications.
This document provides detailed protocols for the purification of this compound, focusing on recrystallization and preparative chiral high-performance liquid chromatography (HPLC). Additionally, it outlines methods for assessing the purity of the final product.
Physicochemical Properties
A summary of the relevant physicochemical properties of (R)-(-)-Citramalic Acid and its lithium salt is presented in Table 1. Understanding these properties is crucial for developing effective purification strategies.
Table 1: Physicochemical Properties of (R)-(-)-Citramalic Acid and its Lithium Salt
| Property | (R)-(-)-Citramalic Acid | This compound | Reference(s) |
| Molecular Formula | C₅H₈O₅ | C₅H₇LiO₅ | [1][2] |
| Molecular Weight | 148.11 g/mol | 154.05 g/mol | [1][2] |
| Appearance | White crystalline powder | White powder or crystals | [1] |
| Melting Point | 108-110 °C | Not specified | |
| Optical Rotation | [α]D ≈ -23° (in water) | [α]D ≈ -19° (c=0.5 in 1 M HCl) | [1] |
| Solubility | Freely soluble in water and ethanol. Practically insoluble in petroleum ether and benzene. | Soluble in water. | [3] |
Purification Protocols
The choice of purification method depends on the nature and quantity of impurities present in the crude material. A general workflow for the preparation and purification is outlined below.
References
Application Notes and Protocols for the Quantification of (R)-(-)-Citramalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-Citramalic acid is a chiral organic acid with growing interest in various fields, including as a biomarker and a building block in chemical synthesis. Accurate and reliable quantification of this specific enantiomer is crucial for research and development. These application notes provide detailed protocols and comparative data for the primary analytical methods used for the quantification of (R)-(-)-Citramalic Acid.
Analytical Methods Overview
Quantitative Data Summary
The following tables summarize the quantitative performance of the most common analytical methods for (R)-(-)-Citramalic Acid quantification.
Table 1: Quantitative Parameters for LC-MS/MS Analysis of (R)-(-)-Citramalic Acid
| Parameter | Value | Reference Matrix | Citation |
| Limit of Detection (LOD) | 15.40 fmol | Apple Peel and Fruit | [3][4] |
| Intra-day Precision (RSD) | 1.33% - 1.84% | Apple Peel and Fruit | [3][4] |
| Inter-day Precision (RSD) | 1.72% - 7.89% | Apple Peel and Fruit | [3][4] |
| Recovery | 86% - 93% | Apple Peel and Fruit | [3][4] |
Table 2: General Quantitative Parameters for GC-MS Analysis of Organic Acids (Applicable to Citramalic Acid)
| Parameter | Typical Range | Notes | Citation |
| Limit of Detection (LOD) | 1 - 5 ng/g | Dependent on derivatization and matrix | [5] |
| Limit of Quantification (LOQ) | 2 - 10 ng/g | Dependent on derivatization and matrix | [5] |
| Linearity (R²) | > 0.99 | Over a defined concentration range | [5][6] |
| Recovery | 93% - 117% | Matrix-dependent | [5] |
Experimental Protocols
LC-MS/MS Method with Chiral Derivatization
This protocol is adapted from a validated method for the analysis of citramalic acid enantiomers in fruit samples and is highly specific for the (R)-(-) isomer when using a chiral derivatization agent[3][4].
a. Sample Preparation (from Fruit Matrix)
-
Homogenize 1g of the sample (e.g., fruit peel or pulp) with a suitable solvent.
-
Centrifuge the homogenate to pellet solid debris.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
The filtered extract is now ready for derivatization.
b. Chiral Derivatization
-
To 10 µL of the sample extract, add a solution of a chiral derivatizing agent such as benzyl (B1604629) 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C₂-NH₂).
-
The reaction is facilitated by the presence of triphenylphosphine (B44618) (TPP) and 2,2′-dipyridyl disulfide (DPDS).
-
Incubate the reaction mixture to allow for complete derivatization. The derivatization creates diastereomers that can be separated on a standard C18 column.
c. LC-MS/MS Instrumental Analysis
-
LC System: Standard HPLC or UHPLC system.
-
Column: InertSustain C18 (150 mm × 2.1 mm i.d., 3 µm) or equivalent.[3]
-
Column Temperature: 40 °C.[3]
-
Mobile Phase:
-
Gradient Elution:
-
0–30 min: 85% A
-
30.01–40 min: 80% A
-
40.01–74 min: 70% A[3]
-
-
Flow Rate: 0.3 mL/min.[3]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion-mode with electrospray ionization (ESI).[3]
-
MRM Transitions: Specific transitions for the derivatized (R)-(-)-Citramalic Acid should be determined by infusing a standard. For the CIM-C₂-NH₂ derivative, the multiple reaction monitoring (MRM) transition is m/z 667.1 > 91.05 and 362.2.[4]
GC-MS Method with Silylation
This is a general protocol for the analysis of organic acids, which can be applied to (R)-(-)-Citramalic Acid. Chiral separation would require a chiral GC column.
a. Sample Preparation and Extraction
-
Acidify the aqueous sample with HCl.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
b. Derivatization (Silylation)
-
To the dried extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.
-
Incubate the mixture at an elevated temperature (e.g., 70°C) for a specified time to ensure complete derivatization of the carboxylic acid and hydroxyl groups to their trimethylsilyl (B98337) (TMS) esters and ethers, respectively.
c. GC-MS Instrumental Analysis
-
GC System: Standard Gas Chromatograph.
-
Column: A capillary column suitable for organic acid analysis, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness). For chiral separation, a chiral column like G-TA Chiraldex would be necessary.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 min.
-
Ramp 1: 25 °C/min to 125 °C.
-
Ramp 2: 10 °C/min to 300 °C, hold for 15 min.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.7 mL/min).
-
Mass Spectrometer: Single quadrupole or tandem mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 200 °C.
-
Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
Visualizations
Caption: LC-MS/MS Experimental Workflow.
Caption: GC-MS Experimental Workflow.
References
- 1. Validation of Enzytec™ Liquid Citric Acid for Enzymatic Determination of Citric Acid in Selected Foods and Beverages: First Action 2024.02 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Enantioselective Analysis of Citramalic Acid by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the chiral separation and quantification of citramalic acid enantiomers using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Citramalic acid, a dicarboxylic acid found in various biological systems including plants and microorganisms, has two stereoisomers, (R)- and (S)-citramalic acid. The ability to distinguish and quantify these enantiomers is crucial for understanding its metabolic pathways and biological functions. This document provides a comprehensive protocol for sample preparation, pre-column derivatization with a chiral reagent, LC-MS/MS analysis, and data interpretation, making it a valuable resource for researchers in metabolomics, food science, and drug development.
Introduction
Citramalic acid (2-methylmalic acid) is an intermediate in the C5-branched dibasic acid metabolism pathway.[1] It is structurally similar to malic acid and plays a role in various metabolic processes. In bacteria, it is part of an alternative pathway for isoleucine biosynthesis.[2] The enantiomeric form of citramalic acid can be indicative of its origin; for instance, the (R)-form is enzymatically produced by citramalate (B1227619) synthase in plants and yeast from pyruvate (B1213749) and acetyl-CoA, while some bacterial pathways are suggested to produce the (S)-form.[2][3] The presence of citramalic acid has also been noted as a potential urinary marker for gut dysbiosis.[1]
Given the stereospecific nature of biological systems, the ability to separate and quantify the individual enantiomers of citramalic acid is essential. Direct chiral separation on a standard reversed-phase LC column is not feasible. This application note describes a method based on pre-column derivatization to form diastereomers, which can then be separated on a standard achiral column and detected with high sensitivity and specificity by a tandem mass spectrometer.
Experimental Protocols
Principle
The method involves the derivatization of the two carboxylic acid groups of citramalic acid with a chiral reagent, benzyl (B1604629) 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C2-NH2), to form diastereomers.[4][5] These diastereomers are then separated by reversed-phase chromatography and quantified using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
Sample Preparation
The following protocol is based on the analysis of citramalic acid in fruit samples and can be adapted for other matrices such as fermentation broths or biological fluids with appropriate validation.[5]
For Fruit/Solid Samples:
-
Homogenize the sample (e.g., apple peel and fruit) using a blender. For peel, add water in a 2:1 weight ratio to the peel before homogenization.[5]
-
Centrifuge the homogenate at 3,500 rpm for 15 minutes.[5]
-
Collect the supernatant and centrifuge again at 12,000 rpm for 15 minutes at 4°C.[5]
-
The resulting supernatant is ready for derivatization. Dilute the supernatant as necessary (e.g., 50-fold with water for apple peel samples).[5]
For Liquid Samples (e.g., Juice, Urine, Fermentation Broth):
-
Centrifuge the sample to remove any particulate matter.
-
A simple dilution with purified water is often sufficient. For complex matrices like urine, a protein precipitation step (e.g., with acetonitrile) may be necessary, followed by centrifugation.
Pre-column Derivatization
This procedure creates diastereomers for chiral separation.[2][4][5][6]
-
In a microcentrifuge tube, mix the following:
-
10 µL of the prepared sample supernatant (or standard solution).
-
10 µL of an internal standard (IS) solution (e.g., 10 µM sodium d-lactate (13C3, 98%)).[4]
-
10 µL of 250 mM triphenylphosphine (B44618) (TPP) in acetonitrile.[4]
-
10 µL of 250 mM 2,2'-dipyridyl disulfide (DPDS) in acetonitrile.[4]
-
10 µL of 10 mM (R)-CIM-C2-NH2 in acetonitrile.[4]
-
-
Incubate the mixture at 60°C for 30 minutes.[4]
-
Terminate the reaction by adding 50 µL of a solution containing 0.05% formic acid, 80% water, and 20% acetonitrile.[4]
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters are based on a validated method using a Shimadzu LCMS-8040 system and can be adapted for other similar instruments.[4]
Liquid Chromatography Conditions:
-
Column: InertSustain C18 (150 mm × 2.1 mm i.d., 3 µm).[4]
-
Gradient Elution:
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.[2][4]
-
Desolvation Line Temperature: 500°C.[4]
-
Ion Spray Voltage: 5 kV.[4]
-
MRM Transitions:
Data Presentation
The following tables summarize the quantitative data and method validation parameters from the analysis of (R)-citramalic acid in apple samples using the described protocol.[6]
Table 1: Quantitative Analysis of (R)-Citramalic Acid in Apple Samples
| Apple Variety | Sample Type | (R)-Citramalic Acid Content (mg/100g wet weight) |
| Toki | Peel | 36.5 ± 1.21 |
| Fruit | 0.922 ± 0.066 | |
| Tsugaru | Peel | 10.5 ± 2.12 |
| Fruit | 0.522 ± 0.141 | |
| Sun-Tsugaru | Peel | 8.74 ± 5.87 |
| Fruit | 0.292 ± 0.114 |
Data presented as mean ± standard error (n=3).[6]
Table 2: Method Validation Data for (R)-Citramalic Acid Analysis
| Sample Type | Parameter | Value |
| Apple Peel | Intra-day Precision (RSD) | 1.33% |
| Inter-day Precision (RSD) | 1.72% | |
| Recovery | 93% | |
| Apple Fruit | Intra-day Precision (RSD) | 1.84% |
| Inter-day Precision (RSD) | 7.89% | |
| Recovery | 86-87% | |
| Overall | Limit of Detection (LOD) | 15.40 fmol |
RSD: Relative Standard Deviation.[6]
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of citramalic acid enantiomers.
Citramalic Acid Biosynthesis Pathway
Caption: Simplified citramalic acid metabolic pathway.
Conclusion
The described LC-MS/MS method, utilizing pre-column chiral derivatization, provides a highly selective, sensitive, and reliable approach for the quantification of citramalic acid enantiomers. The protocol has been successfully applied to fruit matrices and demonstrates excellent performance in terms of precision, recovery, and sensitivity.[6] This application note serves as a detailed guide for researchers and scientists, and the methodology can be adapted for the analysis of citramalic acid enantiomers in a variety of other biological and industrial samples, which is crucial for advancing our understanding of its metabolic significance and potential applications.
References
- 1. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Chiral HPLC Separation of (R)- and (S)-Citramalic Acid
Introduction
Citramalic acid, a dicarboxylic acid, exists as two enantiomers, (R)-citramalic acid and (S)-citramalic acid. The stereochemistry of this compound is of significant interest in various fields, including food chemistry and biotechnology, as the biological activity and origin can be enantiomer-specific. For instance, the naturally occurring form in apples is predominantly (R)-citramalic acid.[1][2] Accurate enantiomeric separation and quantification are crucial for quality control, metabolic studies, and authenticity assessment. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the baseline separation of (R)- and (S)-citramalic acid enantiomers. Both an indirect method using pre-column derivatization and a direct approach using a chiral stationary phase are discussed.
Method 1: Indirect Chiral Separation via Pre-column Derivatization
This method involves the derivatization of the citramalic acid enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral stationary phase. A published method details the use of benzyl (B1604629) 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C2-NH2) as the chiral derivatization agent, followed by LC-MS/MS analysis.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the chromatographic performance for the separation of derivatized (R)- and (S)-citramalic acid.
| Parameter | Value | Reference |
| Elution Order | (R)-CMA before (S)-CMA | [1][2] |
| Retention Time of (R)-CMA derivative | 66.5 min | [1][2] |
| Retention Time of (S)-CMA derivative | 68.6 min | [1][2] |
| Resolution (Rs) | 2.19 | [1][2][3][4] |
| Separation Factor (α) | 1.09 | [1][2][3][4] |
Experimental Protocol: Pre-column Derivatization Method
1. Materials and Reagents:
-
(R)-Citramalic Acid and (S)-Citramalic Acid standards
-
Chiral Derivatization Reagent: R-CIM-C2-NH2
-
Triphenylphosphine (TPP)
-
2,2'-dipyridyl disulfide (DPDS)
-
Acetonitrile (LC-MS grade)
-
Water (purified, e.g., Milli-Q)
-
Formic Acid (HPLC grade)
-
1 M Hydrochloric Acid
2. Standard Solution Preparation:
-
Prepare stock solutions of (R)- and (S)-citramalic acid by dissolving them in 1 M HCl.[1]
3. Derivatization Procedure: [1][2]
-
To a solution of the citramalic acid sample, add the chiral derivatization reagent (R-CIM-C2-NH2).
-
Add TPP and DPDS to the mixture.
-
Allow the reaction to proceed for 30 minutes at room temperature to ensure complete derivatization.
4. HPLC-MS/MS Conditions: [2][3]
-
HPLC System: A standard LC system coupled with a tandem mass spectrometer (e.g., Shimadzu LCMS-8040).
-
Column: InertSustain C18 (150 mm × 2.1 mm i.d., 3 µm particle size).
-
Mobile Phase A: 0.05% Formic Acid in Water.
-
Mobile Phase B: 0.05% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Gradient Elution Program:
-
0–30 min: 15% B (85% A)
-
30.01–40 min: 20% B (80% A)
-
40.01–74 min: 30% B (70% A)
-
-
MS Detection: Electrospray Ionization (ESI) in positive ion mode.
-
Heat Block Temperature: 300 °C.
-
Desolvation Line Temperature: 500 °C.
Experimental Workflow: Indirect Chiral Separation
Caption: Workflow for the indirect chiral HPLC separation of citramalic acid.
Method 2: Direct Chiral Separation Using a Chiral Stationary Phase (CSP)
Direct methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. For acidic compounds like citramalic acid, anion-exchange type CSPs are particularly effective.[5]
General Protocol for Method Development on a CSP:
While a specific published method for citramalic acid on a modern CSP was not identified in the initial search, a general approach can be outlined based on the properties of the analyte.
1. Column Selection:
-
Recommended CSPs: Anion-exchange columns such as CHIRALPAK QN-AX or QD-AX are excellent candidates for the separation of acidic compounds.[5] These phases operate based on an ion-exchange mechanism between the protonated chiral selector on the stationary phase and the anionic analyte.[5]
-
Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) can also be screened under normal-phase, reversed-phase, or polar organic modes.
2. Mobile Phase Selection:
-
For anion-exchange CSPs, a common mobile phase is methanol (B129727) containing acidic and/or salt additives to control the elution strength.[5]
-
Typical additives include formic acid, acetic acid, and their ammonium (B1175870) salts.[5]
-
The concentration of the acidic additive is a critical parameter for optimizing retention and resolution.[5]
3. Suggested Starting Conditions:
-
Column: CHIRALPAK QN-AX (e.g., 100 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol with 0.1% formic acid (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as organic acids have absorbance in the low UV region) or Mass Spectrometry.[6][7]
4. Optimization:
-
Vary the type and concentration of the acidic additive in the mobile phase.
-
Adjust the column temperature.
-
If using a polysaccharide column, screen different mobile phases (e.g., hexane/isopropanol for normal phase; acetonitrile/water for reversed phase).
Logical Relationship: Direct vs. Indirect Chiral HPLC
Caption: Comparison of direct and indirect chiral HPLC separation strategies.
The enantiomers of citramalic acid can be successfully separated using HPLC. The indirect method involving pre-column derivatization is well-documented and provides excellent resolution, making it suitable for complex matrices like fruit juices when coupled with MS detection.[1] The direct method using a chiral stationary phase, particularly an anion-exchange type, offers a more straightforward approach by avoiding the derivatization step and is a powerful alternative for method development, especially for purity analysis and preparative separations. The choice of method will depend on the sample matrix, available instrumentation, and the specific goals of the analysis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography-Tandem Mass Spectrometry with Pre-Column Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chiraltech.com [chiraltech.com]
- 6. shimadzu.com [shimadzu.com]
- 7. mdpi.com [mdpi.com]
Using (R)-(-)-Citramalic Acid Lithium in cell culture experiments
Application Notes: (R)-(-)-Citramalic Acid Lithium
1. Introduction
(R)-(-)-Citramalic acid, also known as D-(-)-citramalic acid or (R)-2-Hydroxy-2-methylsuccinic acid, is a C5 dicarboxylic acid and a structural analog of malic acid.[1][2] It is found in various organisms, from bacteria to plants and humans, as a metabolic intermediate.[1][2][3] The lithium salt of (R)-(-)-citramalic acid is a common commercially available form, utilized to enhance the compound's solubility and bioavailability for experimental use.[4] While its role in microbial and plant metabolism is well-documented, its application in mammalian cell culture for drug development and life sciences research is an emerging area with limited published data.
These notes provide an overview of its known biological functions and suggest potential avenues for investigation in cell culture experiments.
2. Physicochemical Properties
A summary of the key properties of (R)-(-)-Citramalic Acid and its lithium salt is presented below.
| Property | Value | Reference |
| Chemical Formula | C₅H₈O₅ (Free Acid) | [3][5] |
| Molecular Weight | 148.11 g/mol (Free Acid Basis) | [1][6] |
| Appearance | White fine crystalline powder | [3] |
| Storage Temperature | 2-8°C | [6] |
| Synonyms | (R)-2-Hydroxy-2-methylsuccinic acid, D-(-)-2-Methylmalic acid | [6][7] |
| Solubility | Soluble in water and alcohol | [5] |
3. Mechanism of Action and Known Biological Roles
The primary biological significance of (R)-(-)-citramalic acid is as an intermediate in specific metabolic pathways:
-
Microbial Metabolism: In certain bacteria, it is an intermediate in the anaerobic metabolism of glutamate (B1630785) via the methylaspartate pathway.[3][4][6]
-
Isoleucine Biosynthesis: It serves as a precursor in an alternative pathway for L-isoleucine synthesis in various microorganisms.[8][9] This pathway begins with the condensation of acetyl-CoA and pyruvate, catalyzed by the enzyme citramalate (B1227619) synthase (CimA), to form (R)-citramalate.[8]
-
Plant Metabolism: A related isomer, (S)-citramalate, has been identified in plants like apples and is involved in the biosynthesis of esters that contribute to fruit aroma.[10]
-
Human Metabolism: Citramalic acid is a known human metabolite and has been detected in urine.[2] Elevated levels may serve as a potential urinary marker for gut dysbiosis.[2]
To date, specific signaling pathways in mammalian cells directly modulated by exogenous (R)-(-)-citramalic acid have not been elucidated in published literature.
Visualizations
Diagram 1: Biosynthesis of (R)-Citramalate
Caption: Metabolic pathway showing the synthesis of (R)-Citramalic Acid.
4. Potential Applications in Cell Culture Research
Given its role as a metabolic intermediate, this compound could be a valuable tool for investigating several aspects of cellular biology:
-
Metabolic Studies: Its structural similarity to malic acid suggests it could be used to probe the substrate specificity of enzymes in the TCA cycle or related pathways.[2] Researchers could investigate if it acts as a competitive inhibitor or an alternative substrate for enzymes like malate (B86768) dehydrogenase.
-
Nutrient Deprivation Models: In studies involving glucose or glutamine deprivation, (R)-(-)-citramalic acid could be supplied as an alternative carbon source to determine if cells can utilize it for energy production or biosynthesis.
-
Neurobiology Research: While specific evidence is lacking, vendor information suggests potential neuroprotective effects.[4] This could be explored in neuronal cell cultures under conditions of metabolic stress, such as oxygen-glucose deprivation, to assess effects on cell viability and function.
-
Gut Microbiome-Host Interactions: As a microbial metabolite, it could be used in co-culture models of intestinal epithelial cells and bacteria to study the effects of gut dysbiosis products on host cell signaling and barrier function.[2]
Experimental Protocols
The following are generalized protocols for researchers beginning to investigate the effects of this compound on a new cell line. These should be optimized for specific cell types and experimental questions.
Protocol 1: Preparation of Stock Solution
-
Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture.
-
Materials:
-
This compound powder (e.g., Sigma-Aldrich, Cayman Chemical)[3]
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS)
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Determine the desired stock concentration (e.g., 100 mM). Based on the free acid molecular weight of 148.11 g/mol , calculate the mass of powder needed. Note: The molecular weight of the lithium salt may vary; refer to the manufacturer's certificate of analysis.
-
Under sterile conditions in a biological safety cabinet, weigh the required amount of powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile solvent (e.g., PBS for high water solubility) to achieve the target concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
To ensure sterility, pass the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Objective: To determine the cytotoxic or cytostatic effects of this compound on a chosen cell line.
-
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium to achieve final desired concentrations (e.g., 0.1 µM to 10 mM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include "vehicle control" (medium with the same concentration of solvent, e.g., PBS) and "untreated control" wells.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) in a 37°C, 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to fully dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control wells. Plot the results as a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration), if applicable.
-
Diagram 2: General Workflow for Compound Testing
Caption: General experimental workflow for testing a novel compound in cell culture.
References
- 1. (+-)-Citramalic acid | C5H8O5 | CID 1081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Citramalic acid (HMDB0000426) [hmdb.ca]
- 3. (R)-(-)-CITRAMALIC ACID | 6236-10-8 [chemicalbook.com]
- 4. Buy this compound [smolecule.com]
- 5. chembk.com [chembk.com]
- 6. D-Citramalic acid lithium salt CAS No. 6236-10-8 Sigma [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
Application Notes and Protocols for (R)-(-)-Citramalic Acid Lithium in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium has long been a cornerstone in the treatment of bipolar disorder, and a growing body of evidence highlights its significant neuroprotective properties.[1][2][3] These effects are attributed to its ability to modulate various cellular signaling pathways, including the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β), a key enzyme implicated in the pathogenesis of several neurodegenerative diseases.[1][2][4] Organic lithium salts, such as lithium ascorbate (B8700270) and citrate, have shown promise as effective and potentially less toxic alternatives to inorganic lithium salts, with the organic anion potentially contributing to the overall neuroprotective effect.[4][5]
(R)-(-)-Citramalic acid, a metabolite found in various biological systems, is structurally related to malic acid and citric acid, both of which play roles in cellular metabolism. While specific data on the lithium salt of (R)-(-)-citramalic acid in neuroprotection is not yet widely available, its potential as a neuroprotective agent warrants investigation. These application notes provide a comprehensive set of protocols for assessing the putative neuroprotective effects of (R)-(-)-Citramalic Acid Lithium in in vitro models of neuronal stress.
Putative Mechanisms of Neuroprotection
The neuroprotective effects of lithium are multifaceted.[2] this compound is hypothesized to exert its neuroprotective effects through similar mechanisms, primarily driven by the lithium ion.
Key Putative Signaling Pathways:
-
Inhibition of GSK-3β: Lithium directly and indirectly inhibits GSK-3β, a serine/threonine kinase involved in a multitude of cellular processes, including apoptosis and inflammation.[1][6] Inhibition of GSK-3β is a central mechanism of lithium's neuroprotective action.[2][6]
-
PI3K/Akt Signaling: Lithium may activate the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis.[6]
-
Wnt/β-catenin Signaling: By inhibiting GSK-3β, lithium can lead to the stabilization and nuclear translocation of β-catenin, activating the transcription of pro-survival genes.
-
Neurotrophic Factor Upregulation: Lithium treatment has been shown to increase the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Vascular Endothelial Growth Factor (VEGF), which support neuronal survival and growth.[6]
A diagram of the hypothesized signaling pathway is presented below.
Experimental Protocols
A generalized workflow for assessing the neuroprotective effects of this compound is depicted below.
Cell Culture and Treatment
This protocol describes the general procedure for culturing a neuronal cell line and applying treatment.
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used and effective model for neuroprotection studies.[7]
-
Materials:
-
SH-SY5Y cells
-
Culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
This compound
-
Neurotoxin (e.g., hydrogen peroxide (H₂O₂), 1-methyl-4-phenylpyridinium (MPP+), or glutamate)
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.[7]
-
Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-24 hours).
-
Induce neuronal stress by adding a neurotoxin at a pre-determined toxic concentration.
-
Co-incubate the cells with the neurotoxin and this compound for an appropriate time (e.g., 24-48 hours).
-
Include control groups: untreated cells (negative control) and cells treated with the neurotoxin only (positive control).
-
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the protective effects of a compound against a neurotoxic insult.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
-
Materials:
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
-
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Materials:
-
LDH assay kit
-
-
Procedure:
-
Collect the cell culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
The amount of LDH released is proportional to the number of dead cells.
-
Apoptosis Assays
These assays help determine if the neuroprotective effects are mediated through the inhibition of programmed cell death.
Caspase-3 is a key executioner caspase in the apoptotic pathway.
-
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit
-
-
Procedure:
-
Prepare cell lysates from treated and control cells.
-
Perform the caspase-3 activity assay according to the manufacturer's protocol.
-
Measure the colorimetric or fluorometric signal using a microplate reader.
-
Oxidative Stress and Inflammation Assays
This assay measures the intracellular accumulation of ROS, a key factor in neuronal damage.
-
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution
-
PBS
-
-
Procedure:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader.
-
This assay quantifies the levels of key inflammatory mediators.
-
Materials:
-
ELISA kits for TNF-α and IL-1β
-
-
Procedure:
-
Collect cell culture supernatants from treated and control cells.
-
Perform the ELISA according to the manufacturer's protocol.
-
Data Presentation
Quantitative data from the described assays should be summarized in tables for clear comparison. Below are template tables that can be used to record experimental results.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Treatment Group | Concentration | Absorbance (490 nm) (Mean ± SD) | Cell Viability (%) |
| Control (Untreated) | - | Value | 100 |
| Neurotoxin Only | Conc. | Value | Value |
| Neurotoxin + Cmpd | Conc. 1 | Value | Value |
| Neurotoxin + Cmpd | Conc. 2 | Value | Value |
| Neurotoxin + Cmpd | Conc. 3 | Value | Value |
| Cmpd Only | Conc. 3 | Value | Value |
Table 2: Effect of this compound on Cytotoxicity (LDH Assay)
| Treatment Group | Concentration | LDH Release (Absorbance at 490 nm) (Mean ± SD) | % Cytotoxicity |
| Control (Untreated) | - | Value | 0 |
| Neurotoxin Only | Conc. | Value | Value |
| Neurotoxin + Cmpd | Conc. 1 | Value | Value |
| Neurotoxin + Cmpd | Conc. 2 | Value | Value |
| Neurotoxin + Cmpd | Conc. 3 | Value | Value |
| Cmpd Only | Conc. 3 | Value | Value |
Table 3: Effect of this compound on Caspase-3 Activity
| Treatment Group | Concentration | Caspase-3 Activity (Fold Change vs. Control) (Mean ± SD) |
| Control (Untreated) | - | 1.0 |
| Neurotoxin Only | Conc. | Value |
| Neurotoxin + Cmpd | Conc. 1 | Value |
| Neurotoxin + Cmpd | Conc. 2 | Value |
| Neurotoxin + Cmpd | Conc. 3 | Value |
Table 4: Effect of this compound on Intracellular ROS Levels
| Treatment Group | Concentration | Fluorescence Intensity (Arbitrary Units) (Mean ± SD) |
| Control (Untreated) | - | Value |
| Neurotoxin Only | Conc. | Value |
| Neurotoxin + Cmpd | Conc. 1 | Value |
| Neurotoxin + Cmpd | Conc. 2 | Value |
| Neurotoxin + Cmpd | Conc. 3 | Value |
Conclusion
These protocols provide a framework for the initial in vitro screening and characterization of the neuroprotective potential of this compound. By employing a battery of assays that assess cell viability, cytotoxicity, apoptosis, and oxidative stress, researchers can gain valuable insights into the compound's mechanisms of action. The provided templates for data presentation will aid in the clear and concise reporting of findings. Further studies, including in vivo models, would be necessary to fully elucidate the therapeutic potential of this compound in the context of neurodegenerative diseases.
References
- 1. dovepress.com [dovepress.com]
- 2. Neuroprotective Effects of Lithium: Implications for the Treatment of Alzheimer’s Disease and Related Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lithium and neuroprotection: translational evidence and implications for the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective properties of lithium salts during glutamate-induced stress | Pronin | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 6. Neuroprotective action of lithium in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for (R)-(-)-Citramalic Acid Lithium in Citramalate Synthase Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(R)-(-)-Citramalic acid is a key intermediate in several metabolic pathways, most notably in the alternative isoleucine biosynthesis pathway found in some bacteria and archaea.[1][2] Its synthesis is catalyzed by the enzyme (R)-citramalate synthase (EC 2.3.1.182), which facilitates the condensation of acetyl-CoA and pyruvate (B1213749).[2] The lithium salt of (R)-(-)-citramalic acid is a commercially available and highly soluble form of this compound, making it an ideal reference standard for enzymatic assays and metabolic studies.[1] These application notes provide detailed protocols for the use of (R)-(-)-Citramalic Acid Lithium in the study of citramalate (B1227619) synthase, as well as an overview of its role in relevant metabolic pathways.
Applications:
-
Reference Standard: this compound serves as a crucial analytical standard for the quantification of enzymatically produced (R)-citramalate in assays involving citramalate synthase.
-
Metabolic Pathway Analysis: It is used in metabolomics and flux analysis studies to identify and quantify intermediates in engineered or natural metabolic pathways.
-
Enzyme Inhibition Studies: While not a substrate for the forward reaction, it can be used to study product inhibition of citramalate synthase.
-
Drug Discovery: Given the involvement of related metabolic pathways in neurological processes, derivatives of citramalic acid may be explored for their therapeutic potential.
Quantitative Data
The following table summarizes the kinetic parameters of citramalate synthase from Methanococcus jannaschii for its substrates in the forward reaction, leading to the synthesis of (R)-citramalate.
Table 1: Kinetic Parameters of Wild-Type and a Mutated Citramalate Synthase (CimA) from Methanococcus jannaschii
| Enzyme Variant | Substrate | Km (mM) | kcat (s-1) |
| Wild-Type CimA | Pyruvate | 0.10 | 1.8 |
| Acetyl-CoA | 0.09 | 1.8 | |
| CimA3.7 (mutant) | Pyruvate | 0.34 | 4.8 |
| Acetyl-CoA | 0.03 | 4.8 |
Data obtained from studies on a wild-type and an evolved variant (CimA3.7) of the enzyme at 30°C.
Experimental Protocols
Protocol 1: Assay for (R)-Citramalate Synthase Activity
This protocol describes a colorimetric assay to determine the activity of (R)-citramalate synthase by measuring the rate of coenzyme A (CoA) production using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
Materials:
-
This compound (for standard curve)
-
Purified (R)-citramalate synthase
-
Acetyl-CoA
-
Pyruvate
-
TES buffer (0.1 M, pH 7.5)
-
Tris-HCl buffer (0.1 M, pH 8.0)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (10 mM in 0.1 M Tris-HCl, pH 8.0)
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
While this assay measures CoA production, a standard curve of the product, (R)-citramalate, is essential for quantitative analysis of product formation in related experiments (e.g., HPLC-based assays).
-
-
Enzyme Reaction:
-
Prepare a reaction mixture in a microcentrifuge tube or a microplate well containing:
-
150 µL of TES buffer (0.1 M, pH 7.5)
-
Varying concentrations of acetyl-CoA and pyruvate (e.g., for kinetic studies)
-
Purified (R)-citramalate synthase (0.1 µM final concentration)
-
-
Incubate the reaction mixture at the desired temperature (e.g., 30°C or the optimal temperature for the specific enzyme) for a set period (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
-
Colorimetric Detection:
-
Stop the reaction and initiate color development by adding 50 µL of 10 mM DTNB solution.
-
Incubate for a short period to allow for the reaction between the free sulfhydryl group of the produced CoA and DTNB to form 2-nitro-5-thiobenzoate (TNB), which has a yellow color.
-
Measure the absorbance at 412 nm using a microplate reader or spectrophotometer.
-
-
Data Analysis:
-
Calculate the concentration of CoA produced using the molar extinction coefficient of TNB (14,150 M-1cm-1 at 412 nm) or by preparing a CoA standard curve.
-
Determine the specific activity of the enzyme in units of µmol of product formed per minute per mg of enzyme (U/mg).
-
Visualizations
Metabolic Pathways
Experimental Workflow
References
Application Notes and Protocols: Enzyme Kinetics of Citramalate Synthase with (R)-(-)-Citramalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citramalate (B1227619) synthase (EC 2.3.1.182), specifically the (R)-citramalate synthase, is a key enzyme in an alternative biosynthetic pathway for isoleucine, starting from the central metabolites pyruvate (B1213749) and acetyl-CoA.[1][2] This pathway is of significant interest in metabolic engineering and synthetic biology for the production of biofuels and specialty chemicals.[3][4][5] Understanding the enzyme kinetics, including substrate affinity and potential product inhibition, is crucial for optimizing these biotechnological applications and for the development of potential inhibitors. This document provides a summary of the known kinetic parameters of citramalate synthase, a detailed protocol for its activity assay, and a protocol for investigating product inhibition by (R)-(-)-citramalic acid.
Enzyme Reaction and Metabolic Pathway
(R)-citramalate synthase catalyzes the condensation of acetyl-CoA and pyruvate to form (R)-citramalate and coenzyme A (CoA).[1][6]
Reaction: Acetyl-CoA + Pyruvate ⇌ (R)-Citramalate + CoA
This enzyme is the entry point for the citramalate pathway, which ultimately leads to the synthesis of 2-ketobutyrate, a precursor for isoleucine.[3][7]
Caption: The citramalate pathway for isoleucine biosynthesis.
Quantitative Kinetic Data
The kinetic parameters of citramalate synthase can vary depending on the source organism and specific enzyme variant. Below is a summary of kinetic data for the wild-type citramalate synthase (CimA) from Methanococcus jannaschii and an evolved variant, CimA3.7.[3]
| Enzyme | Substrate | Km (mM) | kcat (s-1) |
| Wild-Type CimA | Pyruvate | 0.11 ± 0.02 | 0.29 ± 0.02 |
| Acetyl-CoA | 0.03 ± 0.01 | 0.29 ± 0.02 | |
| CimA3.7 Variant | Pyruvate | 0.34 ± 0.04 | 0.82 ± 0.04 |
| Acetyl-CoA | 0.01 ± 0.00 | 0.82 ± 0.04 |
Note on Product Inhibition: While feedback inhibition by the downstream product isoleucine has been observed for some citramalate synthases, specific kinetic data for product inhibition by (R)-(-)-citramalic acid is not extensively reported in the literature.[3][8] The provided protocols can be adapted to determine the inhibition constant (Ki) for (R)-(-)-citramalic acid.
Experimental Protocols
Citramalate Synthase Activity Assay
This protocol is based on the colorimetric detection of the free thiol group of Coenzyme A (CoA) released during the enzymatic reaction, using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[3][7][9][10]
Materials:
-
Purified citramalate synthase
-
TES buffer (0.1 M, pH 7.5)
-
Acetyl-CoA solution (stock concentration, e.g., 10 mM)
-
Pyruvate solution (stock concentration, e.g., 10 mM)
-
DTNB solution (10 mM in 0.1 M Tris-HCl, pH 8.0)
-
Microplate reader or spectrophotometer capable of reading absorbance at 412 nm
-
96-well microplate or cuvettes
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture containing:
-
TES buffer (to a final volume of 150 µL)
-
Desired concentration of Acetyl-CoA
-
Desired concentration of Pyruvate
-
Purified citramalate synthase (e.g., 0.1 µM final concentration)
-
-
Incubate the reaction: Incubate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) for a set period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.[3][10]
-
Stop the reaction and develop color: Add 50 µL of 10 mM DTNB solution to the reaction mixture to stop the reaction and initiate color development.
-
Measure absorbance: Measure the absorbance at 412 nm.
-
Calculate CoA concentration: Determine the concentration of the produced CoA using a standard curve prepared with known concentrations of CoA or 2-mercaptoethanol.[11]
-
Calculate enzyme activity: The specific activity of the enzyme can be expressed in units (µmol of product formed per minute) per mg of protein.
Caption: Workflow for the citramalate synthase activity assay.
Protocol for Determining Product Inhibition by (R)-(-)-Citramalic Acid
This protocol is an extension of the activity assay to determine the type and constant of inhibition (Ki) by the product, (R)-(-)-citramalic acid.
Materials:
-
Same materials as the activity assay
-
(R)-(-)-Citramalic acid solution of known concentrations
Procedure:
-
Set up a matrix of reactions: Prepare a series of reaction mixtures as described in the activity assay protocol. This series should include:
-
Varying concentrations of one substrate (e.g., acetyl-CoA) while keeping the other substrate (pyruvate) at a constant, saturating concentration.
-
For each concentration of the variable substrate, set up multiple reactions with different, fixed concentrations of (R)-(-)-citramalic acid (including a zero-concentration control).
-
-
Perform the activity assay: Follow the incubation, color development, and absorbance measurement steps as outlined in the activity assay protocol for all reaction mixtures.
-
Analyze the data:
-
Calculate the initial reaction velocity (v) for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/v vs. 1/[S]) or a Dixon plot (1/v vs. [I]).
-
The pattern of the lines will indicate the type of inhibition (competitive, non-competitive, or uncompetitive).
-
The Ki can be determined from the intercepts of these plots.
-
Caption: Logical workflow for determining product inhibition kinetics.
Conclusion
The provided data and protocols offer a solid foundation for researchers investigating the enzyme kinetics of (R)-citramalate synthase. Accurate determination of kinetic parameters, including the inhibitory effects of its product, is essential for the rational design of metabolic pathways and for the potential development of novel therapeutics targeting this enzyme class.
References
- 1. (R)-citramalate synthase in methanogenic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-citramalate synthase - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. Directed Evolution of Methanococcus jannaschii Citramalate Synthase for Biosynthesis of 1-Propanol and 1-Butanol by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Efficient bio-production of citramalate using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering a non-oxidative glycolysis pathway in escherichia coli for high-level citramalate production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Application Notes: (R)-(-)-Citramalic Acid Lithium in Metabolic Pathway Investigation
Introduction
(R)-(-)-Citramalic acid is a five-carbon dicarboxylic acid that serves as a key intermediate in specific metabolic pathways in various microorganisms and plants.[1][2] It is synthesized via the condensation of acetyl-CoA and pyruvate (B1213749), a reaction catalyzed by the enzyme citramalate (B1227619) synthase (CimA).[1][3][4][5] While not a common metabolite in mammalian systems, its study is crucial for applications in metabolic engineering, synthetic biology, and for understanding alternative routes of amino acid biosynthesis.[1][6]
(R)-(-)-Citramalic Acid Lithium is the lithium salt of the (R)-(-)-enantiomer, providing a stable and highly soluble form of the compound suitable for use in aqueous buffers for a variety of experimental applications. Its primary use is not as a metabolic probe to investigate pre-existing pathways in common model organisms like E. coli (which does not naturally produce it), but rather as a target molecule for engineered pathways or as a standard for analytical quantification.
Key Applications:
-
Metabolic Engineering and Synthetic Biology: The primary application involves the engineering of microorganisms, particularly Escherichia coli, to produce (R)-(-)-citramalate as a bio-based precursor for industrial chemicals like methacrylic acid.[3][5][7][8][9] Researchers use this compound as an analytical standard to quantify production yields from these engineered strains.
-
Enzyme Characterization: It serves as a substrate or product standard for characterizing the kinetics and activity of enzymes within the citramalate pathway, most notably citramalate synthase (CimA).[7]
-
Microbial Pathway Analysis: It is used to identify and quantify alternative biosynthetic pathways, such as for the amino acid isoleucine in some bacteria.[1][6]
-
Plant Biochemistry: (R)-(-)-Citramalic acid and its (S)-enantiomer are found in plants like apples and pitaya, where they contribute to the organic acid profile and are involved in the synthesis of flavor and aroma compounds.[1][10][11]
Metabolic Pathways and Engineering Strategies
The central pathway for (R)-(-)-citramalate production involves the direct conversion of central metabolites. In engineered E. coli, the expression of a heterologous citramalate synthase gene (cimA), often from the archaeon Methanococcus jannaschii, is the foundational step.[3][7]
To optimize the metabolic flux towards citramalate, several genetic modifications are typically performed:
-
Overexpression of Citramalate Synthase (CimA): Increases the catalytic capacity for converting acetyl-CoA and pyruvate into citramalate.[3]
-
Deletion of Competing Pathways: The gene gltA, which encodes citrate (B86180) synthase, is often knocked out. This enzyme competes for the same acetyl-CoA substrate to produce citrate, the first step of the TCA cycle.[3][5][8]
-
Deletion of Downstream Pathways: The gene leuC, encoding 3-isopropylmalate dehydratase, is deleted to prevent the conversion of citramalate into downstream products in the isoleucine biosynthesis pathway.[3][9]
-
Minimizing By-product Formation: Genes involved in acetate (B1210297) production, such as ackA (acetate kinase), are removed to prevent the draining of the acetyl-CoA pool.[3][8][9]
Caption: Metabolic engineering strategy to boost (R)-citramalate production.
Quantitative Data
The following table summarizes representative data from studies on metabolically engineered E. coli for the production of citramalate. These values highlight the success of the strategies described above.
| Strain / Condition | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L·h) | Reference |
| Engineered E. coli | Overexpression of cimA | 14.9 | 0.91 mol/mol | Not Reported | [9] |
| Engineered E. coli | gltA, ackA knockouts | 46.5 | 0.63 | 0.35 | [8] |
| Engineered E. coli | Fed-batch with limiting glucose | 82.0 | 0.48 | 1.85 | [7] |
| Engineered E. coli | GltA[F383M] variant | > 60.0 | 0.53 | ~0.45 | [5] |
| Engineered E. coli | Non-oxidative glycolysis pathway | 110.2 | 0.40 | 1.40 | [3] |
Experimental Protocols
Protocol 1: Quantification of (R)-(-)-Citramalate from Fermentation Broth via HPLC
This protocol describes the quantification of (R)-(-)-citramalate from a microbial culture supernatant using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (as standard)
-
Culture supernatant
-
0.01 N Sulfuric Acid (H₂SO₄), HPLC grade
-
Syringe filters (0.2 µm)
-
HPLC system with UV or Refractive Index (RI) detector
-
Rezex ROA-Organic Acid H+ column (or equivalent)
Procedure:
-
Standard Curve Preparation: a. Prepare a 10 g/L stock solution of this compound in deionized water. b. Create a series of standards (e.g., 0.1, 0.5, 1, 2, 5, 10 g/L) by diluting the stock solution with the mobile phase (0.01 N H₂SO₄).
-
Sample Preparation: a. Collect 1 mL of fermentation broth. b. Centrifuge at 12,000 x g for 5 minutes to pellet the cells.[12] c. Carefully collect the supernatant. d. Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.[12]
-
HPLC Analysis: a. Column: Rezex ROA-Organic Acid H+ column.[12] b. Mobile Phase: 0.01 N H₂SO₄.[12] c. Flow Rate: 0.5 mL/min.[12] d. Column Temperature: 55 °C.[12] e. Detection: UV at 215 nm or Refractive Index (RI).[12] f. Injection Volume: 10 µL.
-
Data Analysis: a. Run the standard solutions to generate a standard curve of peak area versus concentration. b. Run the prepared samples. c. Determine the concentration of citramalate in the samples by interpolating their peak areas from the standard curve.
Caption: Workflow for quantifying citramalate from culture samples via HPLC.
Protocol 2: In Vitro Activity Assay for Citramalate Synthase (CimA)
This protocol measures the activity of citramalate synthase by monitoring the consumption of acetyl-CoA using a colorimetric reaction with 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Partially purified or cell-free extract containing Citramalate Synthase (CimA)
-
TES buffer (0.1 M, pH 7.5)
-
Magnesium Chloride (MgCl₂), 5 mM final concentration
-
Acetyl-CoA, 1 mM final concentration
-
Pyruvate, 1 mM final concentration
-
DTNB solution (0.56 mM in 78 mM Tris-HCl, pH 8.0)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Enzyme Preparation: a. Prepare a cell-free extract or purified enzyme solution in TES buffer. b. Dilute the enzyme solution to a suitable concentration (e.g., 1 mg/mL protein).[7]
-
Reaction Setup: a. Prepare a 1 mL reaction mixture in a microcentrifuge tube containing:
- TES buffer (0.1 M, pH 7.5) with 5 mM MgCl₂
- 1 mM Pyruvate
- 1 mM Acetyl-CoA b. Pre-incubate the reaction mixture at 37 °C for 5 minutes.
-
Initiate Reaction: a. Add 200 µL of the enzyme preparation to the reaction mixture to start the reaction.[7] b. Incubate at 37 °C.
-
Time-course Measurement: a. At regular intervals (e.g., 0, 2, 5, 10, 15 minutes), take a 100 µL aliquot of the reaction mixture. b. Immediately add the aliquot to 900 µL of the DTNB solution.[7] This stops the reaction and allows the free Coenzyme A (released from acetyl-CoA consumption) to react with DTNB. c. Measure the absorbance of the DTNB mixture at 412 nm.
-
Data Analysis: a. The increase in absorbance at 412 nm is proportional to the amount of free Coenzyme A released. b. Calculate the rate of reaction based on the change in absorbance over time. Use the molar extinction coefficient of the DTNB-CoA adduct to convert this to enzyme activity (units per mg of protein).
References
- 1. pnas.org [pnas.org]
- 2. (+-)-Citramalic acid | C5H8O5 | CID 1081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Engineered citrate synthase improves citramalic acid generation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Efficient bio-production of citramalate using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of citramalate by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Metabolic Profiling of Organic Acids Reveals the Involvement of HuIPMS2 in Citramalic Acid Synthesis in Pitaya | MDPI [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Systems Analyses Reveal the Resilience of Escherichia coli Physiology during Accumulation and Export of the Nonnative Organic Acid Citramalate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-(-)-Citramalic Acid Lithium in Stable Isotope Tracing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful methodology used to investigate metabolic pathways and quantify metabolic fluxes in a variety of biological systems. By introducing molecules labeled with heavy, non-radioactive isotopes (such as ¹³C or ¹⁵N) into a system, researchers can track the transformation of these molecules through metabolic networks. (R)-(-)-Citramalic acid is an important intermediate in the glutamate (B1630785) metabolism pathway, specifically the methylaspartate pathway, which is crucial for energy and amino acid metabolism.[1] While the use of isotopically labeled (R)-(-)-Citramalic Acid Lithium as a tracer is not yet widely documented, this document provides a theoretical framework and proposed protocols for its application in stable isotope tracing studies based on established methodologies. The lithium salt form of (R)-(-)-Citramalic acid is often used to enhance its solubility and bioavailability.[1]
Potential Applications in Stable Isotope Tracing
The use of ¹³C-labeled this compound as a tracer can provide valuable insights into several metabolic processes:
-
Elucidation of the Citramalate (B1227619) and Methylaspartate Pathways: Tracing the metabolic fate of labeled citramalic acid can confirm and quantify the activity of downstream enzymes and the production of subsequent metabolites in these pathways.
-
Branched-Chain Amino Acid (BCAA) Biosynthesis: The citramalate pathway is an alternative route for isoleucine biosynthesis in some organisms.[1] Isotope tracing can determine the contribution of this pathway to the total isoleucine pool.
-
Metabolic Crosstalk: Investigating the incorporation of the ¹³C label from citramalic acid into other metabolic pathways, such as the tricarboxylic acid (TCA) cycle, can reveal points of metabolic intersection.
-
Impact of Disease or Drugs on Metabolism: By comparing the metabolic fate of labeled citramalic acid in control versus treated or diseased cells, researchers can understand how specific conditions or compounds alter metabolic fluxes.
Quantitative Data from Related Studies
While direct quantitative data for tracing with labeled this compound is limited, data from studies tracing labeled precursors into citramalic acid can inform experimental design. The following table summarizes relevant quantitative information from such studies.
| Parameter | Value | Context | Source |
| Tracer | 1-[¹³C], 2-[¹³C], or 1,2-[¹³C₂] acetic acid | To study the incorporation into citramalate and other metabolites. | [1] |
| Biological System | "Jonagold" apple fruit peel discs | Investigation of ester biosynthesis pathways. | [1] |
| Detection Method | Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of ¹³C incorporation into soluble intermediates and headspace volatiles. | [1] |
Experimental Protocols
The following are proposed protocols for stable isotope tracing experiments using ¹³C-labeled this compound. These are generalized protocols and should be optimized for specific cell types, tissues, or organisms.
Protocol 1: In Vitro Cell Culture Stable Isotope Tracing
Objective: To trace the metabolic fate of (R)-(-)-Citramalic Acid in cultured cells.
Materials:
-
Cultured cells of interest
-
Standard cell culture medium (deficient in non-labeled citramalic acid)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
¹³C-labeled this compound (e.g., [U-¹³C₅]-(R)-(-)-Citramalic Acid Lithium)
-
Phosphate-buffered saline (PBS), ice-cold
-
Metabolite extraction solvent (e.g., 80% methanol, -80°C)
-
Cell scrapers
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by supplementing the base medium with dFBS and the desired concentration of ¹³C-labeled this compound. The concentration should be optimized based on cell type and experimental goals.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
-
-
Metabolite Extraction:
-
At each time point, place the culture vessel on ice.
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Add a pre-chilled metabolite extraction solvent to the cells.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Incubate at -80°C for at least 15 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the extracted metabolites by mass spectrometry (LC-MS or GC-MS) to determine the mass isotopologue distribution (MID) of downstream metabolites.
Protocol 2: Analysis of ¹³C Incorporation by LC-MS/MS
Objective: To quantify the incorporation of ¹³C from labeled (R)-(-)-Citramalic Acid into downstream metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
Procedure:
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
-
Chromatographic Separation:
-
Inject the reconstituted sample onto an appropriate HPLC column (e.g., a C18 reversed-phase column for polar metabolites).
-
Use a gradient elution with solvents such as water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) to separate the metabolites.
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in negative ion mode for the detection of organic acids.
-
Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to detect the different isotopologues of the target metabolites. For example, for a metabolite with 5 carbons derived from citramalic acid, you would monitor for M+0, M+1, M+2, M+3, M+4, and M+5.
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue.
-
Correct for the natural abundance of ¹³C.
-
Calculate the fractional enrichment and the mass isotopologue distribution (MID) for each metabolite of interest.
-
Visualization of Pathways and Workflows
Caption: Metabolic pathway involving (R)-(-)-Citramalic Acid.
Caption: Experimental workflow for stable isotope tracing.
References
Troubleshooting & Optimization
Technical Support Center: (R)-(-)-Citramalic Acid Synthesis
Welcome to the technical support center for the synthesis of (R)-(-)-Citramalic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis experiments, with a primary focus on biotechnological production using engineered Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing (R)-(-)-Citramalic Acid?
A1: The most prevalent and effective method is the whole-cell biocatalysis using genetically engineered Escherichia coli.[1][2][3][4] This process relies on the heterologous expression of a key enzyme, (R)-citramalate synthase (CimA), which catalyzes the condensation of the central metabolites pyruvate (B1213749) and acetyl-CoA to form (R)-citramalate.[1][3][4] By engineering the host E. coli to channel metabolic flux towards these precursors and away from competing pathways, researchers have achieved high titers, in some cases exceeding 80 g/L.[1][5][6]
Q2: Which enzyme is critical for this synthesis, and are there optimized variants available?
A2: The key enzyme is (R)-citramalate synthase (EC 2.3.1.182), with the gene cimA from the thermophilic archaeon Methanococcus jannaschii being the most commonly used.[1][3][7] Since the wild-type enzyme has optimal activity at high temperatures (e.g., 70°C), a mesophilic variant, CimA3.7, was developed through directed evolution.[1][8] This variant exhibits higher activity at temperatures suitable for E. coli growth (e.g., 30-37°C) and has improved kinetic properties, making it more efficient for bioproduction.[1][8]
Q3: My E. coli culture is producing significant amounts of acetic acid. Why is this happening and how can I prevent it?
A3: Acetate (B1210297) accumulation is a common problem during aerobic fermentation in E. coli, especially under high glucose conditions. It occurs when the rate of glycolysis exceeds the capacity of the tricarboxylic acid (TCA) cycle, leading to the overflow of acetyl-CoA, which is then converted to acetate. Acetate is toxic to the cells and inhibits growth and productivity. To minimize its formation, it is crucial to delete the genes responsible for the primary acetate production pathways.[2][9][10] Key gene knockouts include ackA (acetate kinase), pta (phosphotransacetylase), and poxB (pyruvate oxidase).[2][9][10][11] Additionally, employing a fed-batch strategy with a continuous, growth-limiting feed of glucose can prevent the metabolic overflow that leads to acetate formation.[1][6]
Q4: Besides the target product, I am detecting citraconate in my culture medium. What is the source of this impurity?
A4: Citraconate is a common byproduct formed through the dehydration of citramalate (B1227619).[1][4] This reaction is catalyzed by the enzyme 3-isopropylmalate dehydratase, which is part of the native leucine (B10760876) biosynthesis pathway in E. coli. This enzyme is a complex of two subunits encoded by the genes leuC and leuD.[3][4] To prevent the degradation of your product, it is highly recommended to delete the leuC gene in your production strain.[3][4][11]
Troubleshooting Guide for Low Yield
This guide addresses common issues leading to suboptimal yields of (R)-(-)-Citramalic Acid during fermentative production with engineered E. coli.
Problem 1: Low Final Titer (<10 g/L)
| Potential Cause | Recommended Action | Relevant Data/Reference |
| Suboptimal Enzyme Activity | The wild-type CimA from M. jannaschii has low activity at typical E. coli fermentation temperatures. | Use a mesophilic variant like CimA3.7, which shows significantly higher activity at 30-37°C.[1][8] |
| Precursor Diversion (Pyruvate & Acetyl-CoA) | Central metabolic pathways compete for the precursors pyruvate and acetyl-CoA. The TCA cycle and lactate/formate production are major competitors. | Delete genes for competing pathways: gltA (citrate synthase), ldhA (lactate dehydrogenase), and pflB (pyruvate formate-lyase).[1][9] Note: gltA deletion requires glutamate (B1630785) supplementation.[9][12] |
| Product Degradation | The native enzyme 3-isopropylmalate dehydratase (leuCD) can convert citramalate to citraconate. | Create a knockout of the leuC gene to prevent product loss.[3][4] |
| Acetate Toxicity | Accumulation of acetate inhibits cell growth and enzyme function, limiting overall production. | Delete key acetate pathway genes: ackA, pta, and poxB.[2][10] Implement a glucose-limiting fed-batch process.[1] |
Problem 2: High Biomass, Low Product Formation
| Potential Cause | Recommended Action | Relevant Data/Reference |
| Inefficient Carbon Channeling | A large fraction of the carbon source (e.g., glucose) is being directed towards biomass production rather than citramalate. | Implement a two-stage or fed-batch fermentation. Grow cells to a desired density first, then induce cimA expression while providing a growth-limiting carbon feed to shift metabolism towards production.[1] |
| Strong Competition from TCA Cycle | Citrate (B86180) synthase (gltA) strongly competes with CimA for the acetyl-CoA pool. | A full gltA knockout is effective but creates glutamate auxotrophy.[9][12] Alternatively, protein engineering of citrate synthase to reduce its affinity for acetyl-CoA can redirect carbon flux without requiring glutamate supplementation.[9][12] |
Yield Comparison Under Different Genetic Backgrounds
The following table summarizes reported citramalate titers achieved with different genetic modifications in E. coli.
| E. coli Strain Modifications | Process | Titer (g/L) | Yield (g/g glucose) | Reference |
| Wild Type + pZE-mjCimA | Batch | 8.49 | Not Reported | [4] |
| ΔleuC + pZE-mjCimA | Batch | 14.9 | 0.75 (mol/mol) | [3] |
| ΔldhA ΔpflB + CimA3.7 | Fed-batch | 82 ± 1.5 | 0.48 | [1][6] |
| ΔgltA ΔleuC ΔackA-pta ΔpoxB + cimA | Fed-batch | > 31 | > 0.50 (g/g glycerol) | [2] |
| Engineered GltA, ΔleuC ΔackA-pta ΔpoxB + cimA | Fed-batch | > 60 | 0.53 | [12] |
| Engineered with NOG pathway | Fed-batch | 110.2 | 0.40 | [13] |
Experimental Protocols & Methodologies
General Protocol for Fed-Batch Fermentation of Engineered E. coli
This protocol provides a general framework. Specific parameters such as media composition, feed rates, and induction times should be optimized for your specific strain and bioreactor setup.
-
Strain Preparation : Use an engineered E. coli strain, typically with deletions in ldhA, pflB, ackA, pta, and leuC, expressing a plasmid-borne or chromosomally integrated copy of the cimA3.7 gene.
-
Inoculum Preparation :
-
Inoculate a single colony into 5 mL of rich medium (e.g., LB) with appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate a seed flask containing a defined mineral salts medium with a starting concentration of glucose (e.g., 20 g/L). Grow until the culture reaches an OD₆₀₀ of 3-4.
-
-
Bioreactor Setup :
-
Prepare a bioreactor with a mineral salts medium supplemented with a small amount of yeast extract (e.g., 1.4 g/L).[1]
-
Set initial conditions: Temperature at 37°C, pH controlled at ~7.0 (using NH₄OH or other base), and dissolved oxygen (DO) maintained at >20% saturation via agitation and airflow control.
-
Inoculate the bioreactor with the seed culture.
-
-
Batch Phase : Allow the cells to grow in batch mode, consuming the initial glucose.
-
Fed-Batch Phase :
-
Once the initial glucose is depleted (indicated by a sharp rise in DO), begin a continuous, growth-limiting feed of a concentrated glucose solution.
-
If using an inducible promoter, add the inducer (e.g., L-arabinose or IPTG) to the bioreactor at the start of the fed-batch phase to initiate cimA expression.[1][3]
-
-
Sampling and Analysis :
-
Periodically take sterile samples from the bioreactor to measure OD₆₀₀, residual glucose, and extracellular metabolite concentrations (citramalate, acetate, etc.).
-
Quantify citramalate concentration using HPLC with a suitable column (e.g., an organic acid analysis column) and UV detection.
-
-
Harvesting : Continue the fed-batch process for the desired duration (e.g., 65 hours) or until productivity declines.[1] The final broth containing citramalate can then be processed for purification.
Visualizations
Metabolic Engineering Strategy
The diagram below illustrates the core metabolic engineering strategy in E. coli to maximize the flux from glucose to (R)-citramalate.
Caption: Metabolic engineering in E. coli for (R)-Citramalate production.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve low product yields.
Caption: A logical workflow for troubleshooting low citramalate yield.
References
- 1. Efficient bio-production of citramalate using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of citramalic acid from glycerol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient bio-production of citramalate using an engineered Escherichia coli strain. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. (R)-citramalate synthase - Wikipedia [en.wikipedia.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Engineered citrate synthase improves citramalic acid generation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Engineering a non-oxidative glycolysis pathway in escherichia coli for high-level citramalate production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Synthesis of Citramalic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of citramalic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Enzyme and Strain Selection
Q1: My citramalate (B1227619) synthase shows low activity at mesophilic temperatures. What could be the issue?
A1: The wild-type citramalate synthase (CimA) from organisms like Methanococcus jannaschii is a thermophilic enzyme with optimal activity at high temperatures (e.g., 70°C).[1] For production in mesophilic hosts like E. coli, it is crucial to use a mesophilic variant. A well-characterized and effective option is the CimA3.7 variant, which was developed through directed evolution to function efficiently at temperatures around 37°C.[1]
Q2: I am expressing a functional citramalate synthase in E. coli, but the final citramalic acid titer is very low. What are the primary metabolic bottlenecks?
A2: Low titers are often due to competition for the key precursor, acetyl-CoA. The primary competing pathway is the tricarboxylic acid (TCA) cycle, initiated by citrate (B86180) synthase (encoded by gltA), which also uses acetyl-CoA.[2][3][4] Additionally, pathways leading to byproducts like acetate (B1210297) can divert carbon flux away from citramalate synthesis.[2][3][5]
Metabolic Engineering and Byproduct Formation
Q3: How can I increase the availability of acetyl-CoA for citramalate synthesis?
A3: A common and effective strategy is to reduce the activity of citrate synthase (gltA). This can be achieved through gene deletion or by engineering the citrate synthase to have a lower affinity for acetyl-CoA.[2][4][6] Deletion of gltA can lead to glutamate (B1630785) auxotrophy, requiring supplementation of the growth medium.[2][7] Engineering a mutant gltA, such as GltA[F383M], has been shown to reduce competition for acetyl-CoA while still allowing cell growth without glutamate supplementation.[6]
Q4: My fermentation broth is accumulating high levels of acetate, which seems to inhibit cell growth and production. How can I resolve this?
A4: Acetate accumulation is a common problem in E. coli fermentations, especially under high glucose conditions.[1][3] To mitigate this, you can:
-
Implement a fed-batch strategy: A continuous, growth-limiting feed of the carbon source (e.g., glucose) can prevent the overflow metabolism that leads to acetate production.[1]
-
Metabolic Engineering: Delete genes involved in acetate formation. Key targets for deletion include pta (phosphotransacetylase), ackA (acetate kinase), and poxB (pyruvate oxidase).[3][4][5] Deleting all three has been shown to be necessary to significantly reduce acetate formation.[5]
Q5: Besides acetate, what other byproducts should I be aware of and how can I prevent their formation?
A5: Under oxygen-limiting conditions, E. coli can produce lactate (B86563) and formate.[1] To prevent the diversion of pyruvate (B1213749) to these byproducts, it is recommended to delete the genes for lactate dehydrogenase (ldhA) and pyruvate formate-lyase (pflB).[1] Additionally, the downstream enzyme 3-isopropylmalate dehydratase (leuCD) can convert citramalate to citraconate, so deleting leuC or leuD can prevent product loss.[8][9]
Enzyme Inhibition
Q6: Is citramalate synthase subject to feedback inhibition?
A6: Yes, some citramalate synthases are subject to feedback inhibition by isoleucine, the end product of the pathway in which citramalate is an intermediate.[10][11][12] The CimA variant, CimA3.7, which has a deletion in the C-terminal regulatory domain, was found to be insensitive to isoleucine feedback inhibition.[12] When using other synthases, it is important to characterize their sensitivity to potential inhibitors.
Process Optimization and Control
Q7: What are the optimal pH and temperature for citramalic acid production in E. coli?
A7: For fermentations using engineered E. coli, a temperature of 37°C and a pH maintained at 7.0 are commonly used and have been shown to be effective.[1] However, the optimal pH and temperature can be enzyme-specific, so it is advisable to determine the optimal conditions for your specific enzyme variant if it differs from commonly used ones.[13][14][15]
Q8: My whole-cell biocatalyst stops producing citramalic acid after some time, even with sufficient substrate. What could be the cause?
A8: This could be due to cofactor limitations or product toxicity. The synthesis of citramalic acid from acetyl-CoA and pyruvate does not directly consume redox cofactors like NAD(P)H, but the overall metabolic activity of the cell relies on them. Ensuring robust central metabolism is key. While citramalic acid itself is not reported to be highly toxic, high concentrations of any organic acid can lower the pH of the cytoplasm and inhibit cell function.[1]
Data and Protocols
Quantitative Production Data
The following table summarizes citramalic acid production data from various engineered E. coli strains under different conditions.
| Strain Background | Key Genetic Modifications | Fermentation Strategy | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| E. coli BW25113 | Expressing cimA3.7, ΔldhA, ΔpflB | Glucose fed-batch | 82 | 0.48 | 1.85 | [1] |
| E. coli | ΔgltA, ΔleuC, ΔackA | Glucose fed-batch | 46.5 | 0.63 | 0.35 | [7] |
| E. coli | Expressing cimA, GltA[F383M] variant | Glucose fed-batch | >60 | 0.53 | ~0.45 | [6] |
| E. coli | Expressing cimA, ΔgltA, ΔleuC, ΔackA-pta, ΔpoxB | Glycerol (B35011) fed-batch | >31 | 0.50 (g/g glycerol) | ~0.23 | [5] |
| E. coli | Expressing cimA, ΔleuC | Batch | 14.9 | 0.91 (mol/mol) | ~0.31 | [8][9] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation for Citramalic Acid Production [1]
-
Inoculum Preparation: Inoculate a glycerol stock of the engineered E. coli strain into 100 mL of fermentation medium and incubate overnight.
-
Bioreactor Setup: Use the overnight culture to inoculate 3 L of fermentation medium in a 5 L bioreactor.
-
Initial Batch Phase: Grow the culture at 37°C, maintaining pH at 7.0 with automated addition of acid/base. Grow until the initial glucose supply is depleted.
-
Fed-Batch Phase: Initiate a concentrated glucose feed with a stepwise increase in the flow rate to maintain glucose limitation and avoid acetate accumulation.
-
Induction: When the optical density (OD) reaches a desired level (e.g., OD600 of 50), add an inducer (e.g., L-arabinose for pBAD-based expression systems) to induce the expression of citramalate synthase.
-
Monitoring: Regularly monitor cell density (OD), glucose concentration, and citramalic acid and byproduct concentrations using HPLC.
Protocol 2: Quantification of Citramalic Acid by HPLC [16][17]
-
Sample Preparation: Centrifuge the fermentation broth to pellet the cells. Filter the supernatant through a 0.22 µm filter.
-
Chromatographic System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column for organic acid analysis (e.g., an ion-exclusion column) and a UV or Diode Array Detector (DAD).
-
Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 0.001 N to 0.005 N H₂SO₄) is commonly used.[17]
-
Detection: Detect organic acids by UV absorbance at a wavelength of 210 nm.
-
Quantification: Prepare a standard curve using pure citramalic acid of known concentrations to quantify the concentration in the samples based on peak area.
Protocol 3: Purification of Citramalic Acid from Fermentation Broth (Adapted from citric acid purification)[18][19][20]
-
Cell Removal: Separate the biomass from the fermentation broth by centrifugation or filtration.
-
Precipitation: Add calcium hydroxide (B78521) (milk of lime) to the clarified broth to precipitate calcium citramalate.
-
Filtration: Filter the precipitated calcium citramalate and wash it with water to remove impurities.
-
Acidification: Treat the washed precipitate with sulfuric acid. This will form soluble citramalic acid and precipitate calcium sulfate (B86663) (gypsum).
-
Separation: Filter off the calcium sulfate precipitate.
-
Final Purification: The resulting citramalic acid solution can be further purified by decolorization with activated carbon, followed by ion exchange chromatography, and finally concentrated and crystallized.
Visual Guides
Metabolic Pathway for Citramalic Acid Production
Caption: Metabolic pathways for citramalic acid synthesis and competing byproduct routes.
Troubleshooting Workflow for Low Citramalate Titer
Caption: A logical workflow for troubleshooting low citramalic acid production titers.
References
- 1. Efficient bio-production of citramalate using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of citramalic acid from glycerol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineered citrate synthase improves citramalic acid generation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. portlandpress.com [portlandpress.com]
- 11. pnas.org [pnas.org]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sicb.org [sicb.org]
- 16. mdpi.com [mdpi.com]
- 17. scielo.org.co [scielo.org.co]
- 18. wjpls.org [wjpls.org]
- 19. CN101648864B - Purification method of citric acid fermentation broth - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of Citramalic Acid Isomers
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chiral separation of citramalic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the chiral separation of citramalic acid?
A1: The two primary approaches for the chiral separation of citramalic acid are:
-
Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that selectively interacts with the enantiomers of citramalic acid, leading to their separation. Anion-exchange CSPs, such as those based on quinine (B1679958) or quinidine (B1679956) derivatives (e.g., CHIRALPAK® QN-AX and QD-AX), are particularly effective for acidic compounds like citramalic acid.[1][2][3][4]
-
Indirect Method via Derivatization: This approach involves reacting citramalic acid with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18 column).[5][6] This method can be coupled with highly sensitive detection techniques like tandem mass spectrometry (LC-MS/MS).[5][6] Chiral Gas Chromatography (GC) after derivatization to form volatile esters is another indirect method.[7]
Q2: Which chiral stationary phase (CSP) is recommended for the direct separation of citramalic acid?
A2: For direct HPLC separation of acidic compounds like citramalic acid, anion-exchange CSPs are highly recommended.[3][4] Columns such as CHIRALPAK® QN-AX and CHIRALPAK® QD-AX are specifically designed for this purpose and operate based on an ion-exchange mechanism between the protonated chiral selector on the stationary phase and the anionic analyte.[1][3] Polysaccharide-based CSPs can also be effective, but may require more extensive method development.[8][9]
Q3: Why is a mobile phase additive necessary for the chiral separation of acidic compounds?
A3: Mobile phase additives are crucial for controlling the ionization state of both the acidic analyte (citramalic acid) and the chiral stationary phase, which is essential for achieving good peak shape and resolution. For acidic compounds, adding a small amount of an acid (e.g., formic acid, acetic acid, or trifluoroacetic acid) to the mobile phase suppresses the ionization of the analyte, reducing peak tailing and improving interaction with the CSP.[2][10][11]
Q4: Can I use Gas Chromatography (GC) for the chiral separation of citramalic acid?
A4: Yes, chiral GC can be used for the separation of citramalic acid enantiomers. However, due to the low volatility of citramalic acid, a derivatization step is necessary to convert the carboxylic acid groups into more volatile esters.[12] This is typically followed by analysis on a chiral GC column.[7][13]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
Q: I am not seeing any separation between the citramalic acid enantiomers. What should I do?
A: Poor or no resolution is a common issue in chiral separations. Here is a step-by-step guide to troubleshoot this problem:
-
Verify Column Selection: Ensure you are using an appropriate chiral stationary phase. For direct analysis of citramalic acid, an anion-exchange column (e.g., CHIRALPAK® QN-AX or QD-AX) is a good starting point.[1][3][4] If using an indirect method, confirm that your derivatization reaction was successful.
-
Optimize Mobile Phase Composition:
-
For Direct Separation (Anion-Exchange CSP): The mobile phase composition is critical. Adjust the type and concentration of the organic modifier (e.g., methanol (B129727), acetonitrile) and the acidic additive (e.g., formic acid, acetic acid).[2][3][14] The ratio of these components significantly impacts selectivity.[14]
-
For Indirect Separation (Derivatized Sample): Optimize the gradient and mobile phase composition (e.g., water/acetonitrile or water/methanol with an acidic modifier) for the best separation of the resulting diastereomers.[5]
-
-
Adjust Flow Rate: Chiral separations are often sensitive to flow rate. Try reducing the flow rate, as this can sometimes enhance resolution by allowing more time for the enantiomers to interact with the CSP.[10][15]
-
Control Temperature: Temperature can have a significant effect on chiral recognition. Experiment with different column temperatures (e.g., in 5°C increments) to see if it improves separation.[10]
Issue 2: Peak Tailing
Q: My peaks for citramalic acid are showing significant tailing. How can I improve the peak shape?
A: Peak tailing for acidic compounds is often caused by unwanted secondary interactions with the stationary phase. Follow these steps to address peak tailing:
-
Optimize Mobile Phase pH and Additives:
-
For direct separation on a silica-based CSP, residual silanol (B1196071) groups can cause tailing. The addition of an acidic modifier (e.g., 0.1% formic or acetic acid) to the mobile phase will suppress the ionization of both the silanol groups and the citramalic acid, leading to improved peak symmetry.[2][11]
-
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak tailing. Try reducing the injection volume or diluting your sample.[10]
-
Ensure Proper Column Equilibration: Chiral stationary phases may require longer equilibration times with the mobile phase compared to achiral columns. Ensure the column is fully equilibrated before starting your analysis.[10]
-
Column Contamination: If the problem persists, your column may be contaminated. Follow the manufacturer's instructions for column washing. A common procedure for anion-exchange columns is to flush with a more polar solvent like methanol containing a higher concentration of acid.[1]
Quantitative Data Summary
The following tables summarize quantitative data from a validated LC-MS/MS method for the chiral separation of citramalic acid after derivatization.
Table 1: Chromatographic Parameters
| Parameter | Value | Reference |
| Resolution (Rs) | 2.19 | [5][6] |
| Separation Factor (α) | 1.09 | [5][6] |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 15.40 fmol | [4] |
| Intra-day Precision (RSD) | 1.84% | [4] |
| Inter-day Precision (RSD) | 7.89% | [4] |
| Recovery | 86-87% | [4] |
Experimental Protocols
Protocol 1: Direct Chiral HPLC-UV/MS Separation of Citramalic Acid
This protocol is a general guideline for the direct chiral separation of citramalic acid using an anion-exchange CSP.
-
Column: CHIRALPAK® QN-AX or QD-AX, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A typical starting mobile phase is a mixture of methanol and an acidic modifier. For example, Methanol/Acetic Acid/Ammonium Acetate (98:2:0.5, v/v/w).[2] The ratio can be optimized for best resolution.
-
Flow Rate: 1.0 mL/min. This can be adjusted (e.g., 0.5 - 1.5 mL/min) to optimize resolution.[1]
-
Column Temperature: 25°C. Temperature can be varied to improve separation.[1]
-
Detection: UV detection at a suitable wavelength for citramalic acid (e.g., 210 nm) or Mass Spectrometry (MS) with an appropriate source (e.g., ESI in negative ion mode).
-
Sample Preparation: Dissolve the citramalic acid standard or sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 5-10 µL.
Protocol 2: Indirect Chiral LC-MS/MS Separation via Derivatization
This protocol is based on a published method for the analysis of citramalic acid in biological samples.[5][6]
-
Derivatization Reagent: A chiral derivatizing agent that reacts with carboxylic acids, for example, benzyl (B1604629) 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C2-NH2).[5][6]
-
Derivatization Procedure:
-
To your sample, add an internal standard, followed by the derivatization reagent in an appropriate solvent (e.g., acetonitrile).
-
Add activating agents (e.g., TPP and DPDS in acetonitrile).
-
Incubate the mixture (e.g., at 60°C for 30 minutes).[6]
-
Terminate the reaction by adding an acidic solution.[6]
-
-
LC-MS/MS System:
-
Column: A standard reversed-phase column (e.g., C18, 2.1 x 150 mm, 3 µm).
-
Mobile Phase A: 0.05% Formic Acid in Water.
-
Mobile Phase B: 0.05% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the diastereomers (e.g., starting with a high percentage of A and gradually increasing B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS Detection: ESI in positive ion mode with Multiple Reaction Monitoring (MRM) for the specific transitions of the derivatized citramalic acid diastereomers.[5]
-
Visualizations
Caption: Troubleshooting workflow for poor or no resolution.
Caption: Experimental workflow for the indirect method.
References
- 1. chiraltech.com [chiraltech.com]
- 2. hplc.eu [hplc.eu]
- 3. chiraltech.com [chiraltech.com]
- 4. thelabstore.co.uk [thelabstore.co.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral separations in normal-phase liquid chromatography: Enantioselectivity of recently commercialized polysaccharide-based selectors. Part II. Optimization of enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Enantiomeric analysis of chiral compounds in irradiated foods using multidimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. gcms.cz [gcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
Optimizing LC-MS/MS for Citramalic Acid Analysis: A Technical Support Center
Welcome to the technical support center for optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for citramalic acid analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to enhance the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
1. Should I use a derivatization agent for citramalic acid analysis?
The decision to use a derivatization agent depends on the specific requirements of your assay. Here’s a comparison to help you decide:
| Feature | Direct (Underivatized) Analysis | Derivatized Analysis |
| Throughput | Higher (fewer sample preparation steps) | Lower (requires additional reaction time) |
| Sensitivity | Generally lower, may require more sensitive instrumentation. | Often higher due to improved ionization efficiency.[1] |
| Chromatography | Can be challenging due to high polarity; may require specialized columns like HILIC or mixed-mode.[2] | Improved retention and peak shape on standard reversed-phase columns. |
| Specificity | Relies solely on chromatographic separation and MS/MS detection. | Can introduce specificity, especially for chiral separations.[3][4] |
| Complexity | Simpler sample preparation. | More complex sample preparation with additional optimization and potential for side reactions. |
Recommendation: For high-throughput screening or when enantiomeric separation is not required, a direct analysis method may be preferable. If high sensitivity or chiral separation is necessary, derivatization is a valuable approach.
2. What are the typical MRM transitions for citramalic acid?
For underivatized citramalic acid in negative ion mode, the deprotonated molecule [M-H]⁻ has an m/z of 147.1. While specific literature on citramalic acid's fragmentation is not abundant, we can infer likely transitions based on similar dicarboxylic acids like malic acid.[5]
-
Precursor Ion (Q1): m/z 147.1
-
Potential Product Ions (Q3):
-
m/z 129.1 (Loss of H₂O)
-
m/z 101.1 (Loss of HCOOH)
-
m/z 83.1 (Further fragmentation)
-
For derivatized citramalic acid, the MRM transitions will depend on the derivatizing agent used. For example, when derivatized with a chiral reagent, benzyl (B1604629) 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, in positive ion mode, the following transitions have been reported[3]:
-
Precursor Ion (Q1): m/z 667.1
-
Product Ions (Q3): m/z 91.05 and m/z 362.2
3. How can I separate citramalic acid from its isomer, malic acid?
The separation of citramalic acid from malic acid is a common challenge due to their structural similarity.[3][4] Effective chromatographic separation is crucial.
-
Mixed-Mode Chromatography: Columns with both reversed-phase and anion-exchange properties can provide excellent separation of polar organic acids.[2][5]
-
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC columns are well-suited for retaining and separating highly polar compounds like organic acids.
-
Ion-Exclusion Chromatography: This technique can also be effective for separating organic acids.[6]
Optimization of mobile phase pH and gradient elution is critical for achieving baseline separation.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | For basic compounds on C18 columns, residual silanols can cause tailing. Ensure the mobile phase pH is appropriate to suppress these interactions (e.g., pH 2-3 for acidic compounds).[7] The use of a buffer in the mobile phase can also help mask these interactions.[8] |
| Column Overload | If all peaks in the chromatogram are tailing, it could be due to column overload.[8] Try diluting your sample or injecting a smaller volume. |
| Extra-Column Band Broadening | Long tubing, large detector cell volume, or poor connections can lead to peak distortion.[7] Ensure all connections are secure and use tubing with the smallest appropriate internal diameter. |
| Inappropriate Sample Solvent | Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[7] |
| Column Contamination or Degradation | If peak shape deteriorates over time, the column may be contaminated or degraded. Try flushing the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.[7] |
Problem 2: Low Signal Intensity or Poor Sensitivity
Possible Causes and Solutions:
| Cause | Solution |
| Poor Ionization Efficiency | Citramalic acid, being a small polar molecule, can have low ionization efficiency. Consider using a derivatization agent to improve its ionization characteristics.[1] Ensure the mobile phase pH is conducive to forming the desired ion (acidic pH for positive mode, basic pH for negative mode).[9] |
| Ion Suppression/Enhancement (Matrix Effects) | Co-eluting compounds from the sample matrix can interfere with the ionization of citramalic acid. Improve sample clean-up using techniques like solid-phase extraction (SPE). Diluting the sample can also mitigate matrix effects. |
| Suboptimal MS Parameters | Optimize source parameters such as capillary voltage, gas flow, and temperature. Infuse a standard solution of citramalic acid to fine-tune these parameters. |
| Incorrect MRM Transitions | Verify that you are using the correct precursor and product ions for your analysis (derivatized or underivatized). |
Problem 3: Retention Time Shifts
Possible Causes and Solutions:
| Cause | Solution |
| Changes in Mobile Phase Composition | Ensure accurate and consistent preparation of your mobile phase. Small variations in pH or organic solvent concentration can lead to significant shifts in retention time for polar analytes. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when using gradient elution. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature, as temperature can affect retention times. |
| Column Degradation | Over time, the stationary phase of the column can degrade, leading to changes in retention. If you observe a consistent drift in retention time, it may be time to replace the column. |
Experimental Protocols
Protocol 1: Direct Analysis of Underivatized Citramalic Acid (Inferred from Similar Compounds)
This protocol is based on methods for other small organic acids and provides a starting point for method development.
Sample Preparation (for cell culture or fermentation broth):
-
Centrifuge the sample to pellet cells and debris.
-
Collect the supernatant.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., methanol (B129727) or acetonitrile) in a 1:3 ratio (sample:solvent).
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
LC-MS/MS Parameters:
| Parameter | Recommended Setting |
| Column | Mixed-mode (e.g., Atlantis PREMIER BEH C18 AX) or HILIC |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Start with a high percentage of Mobile Phase B (for HILIC) and gradually increase the percentage of Mobile Phase A. |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition | Precursor: 147.1; Product Ions: 129.1, 101.1 |
Protocol 2: Derivatized Analysis for Enantiomeric Separation[3]
This protocol is for the chiral separation of citramalic acid enantiomers.
Sample Preparation (from fruit juice):
-
Homogenize and centrifuge the sample.
-
Take the supernatant and dilute it with water.
-
To 10 µL of the diluted supernatant, add internal standard, condensing agents (TPP and DPDS in acetonitrile), and the chiral derivatizing reagent (R-CIM-C₂-NH₂ in acetonitrile).[3]
-
Incubate the mixture at 60°C for 30 minutes.[3]
-
Terminate the reaction by adding an acidic solution.[3]
LC-MS/MS Parameters:
| Parameter | Setting |
| Column | InertSustain C18 (150 mm × 2.1 mm, 3 µm)[3] |
| Mobile Phase A | 0.05% Formic Acid in Water[3] |
| Mobile Phase B | 0.05% Formic Acid in Acetonitrile[3] |
| Flow Rate | 0.3 mL/min[3] |
| Gradient | 0–30 min: 15% B; 30.01–40 min: 20% B; 40.01–74 min: 30% B[3] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
| MRM Transition | Precursor: 667.1; Product Ions: 91.05, 362.2[3] |
Quantitative Data Summary
Table 1: Validation Data for Derivatized R-Citramalic Acid in Apple Samples[3][4]
| Sample Matrix | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Recovery (%) |
| Apple Peel | 1.33 | 1.72 | 93 |
| Apple Fruit | 1.84 | 7.89 | 86.5 (average) |
Table 2: Quantitative Results for R-Citramalic Acid in Different Apple Varieties[3][4]
| Apple Variety | Peel (mg/100g wet weight) | Fruit (mg/100g wet weight) |
| Toki | 36.5 ± 1.21 | 0.922 ± 0.066 |
| Tsugaru | 10.5 ± 2.12 | 0.522 ± 0.141 |
| Sun-Tsugaru | 8.74 ± 5.87 | 0.292 ± 0.114 |
Visualizations
Caption: General workflow for citramalic acid analysis by LC-MS/MS.
References
- 1. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. rsc.org [rsc.org]
- 6. shimadzu.com [shimadzu.com]
- 7. uhplcs.com [uhplcs.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. nebiolab.com [nebiolab.com]
(R)-(-)-Citramalic Acid Lithium stability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (R)-(-)-Citramalic Acid Lithium in aqueous solutions. The information provided is based on general chemical principles of alpha-hydroxy acids (AHAs), as specific stability data for this compound is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is the lithium salt of (R)-(-)-Citramalic acid, a chiral alpha-hydroxy acid.[1][2] It is primarily used in biochemical research as an intermediate in metabolic pathways, such as the glutamate (B1630785) pathway.[1] Its structural similarity to malic acid allows it to be used in studies of enzyme function and metabolism. The lithium salt form generally enhances solubility and bioavailability.[1]
Q2: What are the primary factors that can affect the stability of this compound in aqueous solutions?
A2: As an alpha-hydroxy acid (AHA), the stability of this compound in aqueous solutions is primarily influenced by:
-
pH: The pH of the solution can significantly impact stability. Highly acidic or alkaline conditions can catalyze degradation reactions. For many AHAs, a pH near or slightly below their pKa value is often optimal for stability.[3][4]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. For long-term storage, refrigeration or freezing is typically recommended.[5]
-
Presence of Other Reagents: The presence of strong oxidizing agents or certain metal ions could potentially lead to degradation.
-
Light Exposure: Although less common for this type of molecule, prolonged exposure to UV light could potentially contribute to degradation.
Q3: What are the potential degradation pathways for this compound in an aqueous solution?
A3: While specific degradation pathways for this compound are not well-documented, alpha-hydroxy acids, in general, can undergo self-esterification to form dimers or larger polymers.[6] This is a condensation reaction where the hydroxyl group of one molecule reacts with the carboxylic acid group of another. Under certain conditions, decarboxylation (loss of CO2) may also occur.[1]
Q4: How can I detect degradation in my aqueous solution of this compound?
A4: Degradation can be monitored by:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is the most reliable method.[7][8][9][10] A stability-indicating HPLC method can separate the intact this compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks over time would indicate degradation.
-
pH Measurement: A significant change in the pH of an unbuffered solution over time could suggest chemical changes are occurring.
-
Visual Inspection: While less reliable, any change in color, turbidity, or the formation of precipitate should be considered a sign of potential instability.
Q5: What are the recommended storage conditions for aqueous solutions of this compound?
A5: Based on general laboratory practice for similar compounds, the following storage conditions are recommended:
-
Short-term (days to weeks): Store at 2-8°C in a tightly sealed container.[5]
-
Long-term (months): For extended storage, it is advisable to aliquot the solution into smaller volumes and store frozen at -20°C or below to minimize freeze-thaw cycles.
-
pH: If compatible with the experimental design, buffering the solution to a mildly acidic pH (e.g., pH 4-6) may enhance stability.
-
Protection from Light: Storing solutions in amber vials or in the dark is a good precautionary measure.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Unexpected experimental results or loss of biological activity. | Degradation of this compound in the aqueous stock solution. | 1. Prepare a fresh solution from solid material.2. Verify the purity of the current solution using an analytical technique like HPLC.3. Review storage conditions (temperature, pH, light exposure) and prepare fresh solutions more frequently. |
| Visible precipitate or cloudiness in the solution. | 1. Exceeded solubility limit.2. Formation of an insoluble degradation product.3. Interaction with other components in a complex medium. | 1. Gently warm the solution to see if the precipitate redissolves (if temperature-related solubility is the issue).2. Filter the solution and analyze both the filtrate and the precipitate to identify the substance.3. Consider preparing a more dilute stock solution. |
| A gradual decrease in the concentration of the stock solution over time, as measured by HPLC. | Chemical instability and degradation under the current storage conditions. | 1. Perform a formal stability study to determine the degradation rate at different temperatures and pH values (see Experimental Protocols section).2. Adjust storage conditions based on the stability study (e.g., lower temperature, different pH buffer).3. Establish an expiration date for prepared solutions. |
| The appearance of new peaks in the HPLC chromatogram of the solution. | Formation of one or more degradation products. | 1. This is a clear indication of degradation. The solution should likely be discarded.2. If characterization of the degradants is necessary, consider techniques like LC-MS to identify the new species. |
Data Presentation
Table 1: Hypothetical Stability of this compound (1 mg/mL) in Aqueous Solution.
Disclaimer: The following data is illustrative and not based on experimental results for this compound. It is intended to serve as an example of how stability data might be presented.
| Storage Condition | pH | % Recovery after 7 Days | % Recovery after 30 Days |
| -20°C | 4.0 | >99% | >99% |
| 7.0 | >99% | >99% | |
| 9.0 | >99% | 98% | |
| 4°C | 4.0 | >99% | 98% |
| 7.0 | 98% | 95% | |
| 9.0 | 95% | 88% | |
| 25°C (Room Temp) | 4.0 | 97% | 91% |
| 7.0 | 92% | 80% | |
| 9.0 | 85% | 65% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution. Method optimization will be required.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in high-purity water or a relevant buffer.
-
Divide the stock solution into aliquots for storage under different conditions (e.g., -20°C, 4°C, 25°C) and at different pH values (e.g., acidic, neutral, basic).
-
-
Forced Degradation Study (for method validation):
-
To ensure the analytical method can separate the parent compound from its degradants, perform a forced degradation study.
-
Acid Hydrolysis: Add 0.1 M HCl to an aliquot and heat at 60°C for 2-4 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to an aliquot and heat at 60°C for 2-4 hours.
-
Oxidation: Add 3% H2O2 to an aliquot and keep at room temperature for 24 hours.
-
Neutralize the acid and base samples before injection if necessary.
-
-
HPLC Conditions (starting point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: Isocratic elution with an acidic aqueous buffer (e.g., 20 mM potassium phosphate (B84403) buffer, adjusted to pH 2.5 with phosphoric acid).[9][10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
At specified time points (e.g., Day 0, 1, 3, 7, 14, 30), remove an aliquot from each storage condition.
-
Allow frozen samples to thaw completely and come to room temperature.
-
Inject the samples, along with a freshly prepared standard, onto the HPLC system.
-
Monitor the chromatograms for a decrease in the peak area of this compound and the appearance of any new peaks.
-
-
Data Interpretation:
-
Calculate the percentage of the remaining this compound at each time point relative to the Day 0 sample.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main compound peak in the forced degradation samples.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation via self-esterification.
Caption: HPLC-based stability study workflow.
References
- 1. Buy this compound [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. skintherapyletter.com [skintherapyletter.com]
- 4. researchgate.net [researchgate.net]
- 5. D-(–)-Citramalic acid lithium salt | CAS 6236-10-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. organic chemistry - Why are alpha hydroxy acids stable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. scielo.org.co [scielo.org.co]
- 10. Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction [redalyc.org]
Effect of pH and temperature on (R)-(-)-Citramalic Acid Lithium stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (R)-(-)-Citramalic Acid Lithium. The following troubleshooting guides and FAQs will help address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in our experiments?
A1: The stability of this compound, like many dicarboxylic acids, is primarily influenced by pH, temperature, and the presence of oxidative agents. Extreme pH values (both acidic and basic) and elevated temperatures can lead to degradation. It is crucial to control these parameters to ensure the integrity of the compound during your experiments.
Q2: What is the expected stability of this compound in aqueous solutions at different pH values?
A2: While specific quantitative data for this compound is not extensively published, general chemical principles for hydroxy dicarboxylic acids suggest that it is most stable in a slightly acidic to neutral pH range. Under strongly acidic or alkaline conditions, hydrolysis or other degradation reactions may be accelerated. We recommend conducting a pH stability study to determine the optimal pH range for your specific application.
Q3: How does temperature impact the stability of this compound?
A3: Elevated temperatures can promote thermal degradation of this compound. Potential degradation pathways at high temperatures could include decarboxylation and dehydration. For long-term storage, it is advisable to keep the compound in a cool and dry place, as specified by the supplier. Thermal stress testing is recommended to understand its stability profile at temperatures relevant to your experimental or processing conditions.
Q4: Are there any known incompatibilities with common excipients or solvents?
A4: There is limited specific data on the incompatibility of this compound with various excipients. However, as a general precaution, avoid strong oxidizing agents and highly reactive substances. It is best practice to perform compatibility studies with your specific formulation to identify any potential interactions that could lead to degradation of the active ingredient.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Solution
-
Symptom: HPLC analysis shows a decrease in the peak area of this compound and the appearance of new, unidentified peaks.
-
Possible Causes & Solutions:
-
Incorrect pH: The pH of your solution may be outside the optimal stability range.
-
Troubleshooting Step: Measure the pH of your solution. If it is too high or too low, adjust it to a near-neutral range (e.g., pH 5-7) using appropriate buffers and re-analyze. Perform a systematic pH stability study to identify the optimal pH.
-
-
High Temperature: The solution may have been exposed to elevated temperatures during preparation or storage.
-
Troubleshooting Step: Ensure that the solution is prepared and stored at controlled room temperature or under refrigeration, where appropriate. Avoid exposure to direct heat sources.
-
-
Oxidation: The degradation may be due to oxidation.
-
Troubleshooting Step: Prepare the solution using de-gassed solvents and consider purging the headspace of your container with an inert gas like nitrogen or argon.
-
-
Issue 2: Poor Recovery of the Compound After an Experimental Procedure
-
Symptom: The quantified amount of this compound is significantly lower than the expected theoretical amount.
-
Possible Causes & Solutions:
-
Adsorption to Surfaces: The compound may be adsorbing to the surfaces of your experimental apparatus (e.g., glassware, plasticware).
-
Troubleshooting Step: Try silanizing glassware to reduce active sites for adsorption. Also, evaluate different types of container materials.
-
-
Degradation due to Experimental Conditions: The conditions of your experiment (e.g., heat, reactive reagents) may be causing degradation.
-
Troubleshooting Step: Analyze samples at intermediate steps of your procedure to pinpoint where the loss is occurring. If a particular step is identified, try to modify the conditions (e.g., lower temperature, shorter reaction time).
-
-
Data Presentation
As extensive quantitative stability data for this compound is not publicly available, the following tables are provided as templates for you to summarize your own experimental findings from stability studies.
Table 1: pH Stability of this compound in Aqueous Solution at [Specify Temperature]
| pH | Initial Assay (%) | Assay after 24h (%) | Assay after 48h (%) | Assay after 7 days (%) | Degradation Products Observed (Peak Area %) |
| 2.0 | |||||
| 4.0 | |||||
| 7.0 | |||||
| 9.0 | |||||
| 12.0 |
Table 2: Thermal Stability of Solid this compound
| Temperature | Initial Assay (%) | Assay after 1 week (%) | Assay after 4 weeks (%) | Physical Appearance | Degradation Products Observed (Peak Area %) |
| 40°C | |||||
| 60°C | |||||
| 80°C |
Experimental Protocols
The following are detailed methodologies for key stability experiments, based on general guidelines for active pharmaceutical ingredients.[1][2]
Protocol 1: pH Stability Study (Hydrolysis)
-
Objective: To evaluate the stability of this compound in aqueous solutions across a range of pH values.
-
Materials:
-
This compound
-
Volumetric flasks and pipettes
-
pH meter
-
HPLC system with a suitable column (e.g., C18)
-
Buffer solutions (e.g., phosphate, citrate) for pH 2, 4, 7, 9, and 12.
-
0.1 N HCl and 0.1 N NaOH for pH adjustment.
-
-
Methodology:
-
Prepare a stock solution of this compound of known concentration in purified water.
-
For each pH condition, transfer a known volume of the stock solution into separate volumetric flasks.
-
Add the appropriate buffer to each flask and adjust the pH precisely using 0.1 N HCl or 0.1 N NaOH.
-
Bring the flasks to final volume with the respective buffer solution.
-
Store the solutions at a controlled temperature (e.g., 25°C or 40°C).
-
At specified time points (e.g., 0, 6, 24, 48 hours, and 7 days), withdraw an aliquot from each solution.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound and to detect any degradation products.
-
Record the results in a table similar to Table 1.
-
Protocol 2: Thermal Stability Study (Solid State)
-
Objective: To assess the stability of solid this compound under elevated temperature conditions.
-
Materials:
-
This compound (solid)
-
Stability chambers or ovens capable of maintaining constant temperature.
-
Glass vials with appropriate closures.
-
HPLC system.
-
-
Methodology:
-
Weigh a sufficient amount of this compound into several glass vials for each temperature condition.
-
Place the vials in stability chambers set at various temperatures (e.g., 40°C, 60°C, 80°C).
-
At predetermined time intervals (e.g., 0, 1, 2, 4 weeks), remove one vial from each temperature condition.
-
Visually inspect the sample for any changes in physical appearance (e.g., color, texture) and record the observations.
-
Accurately weigh a portion of the sample, dissolve it in a suitable solvent to a known concentration, and analyze by HPLC.
-
Quantify the amount of remaining this compound and identify any degradation products.
-
Summarize the data in a table similar to Table 2.
-
Mandatory Visualization
References
Technical Support Center: (R)-(-)-Citramalic Acid Lithium Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (R)-(-)-Citramalic Acid Lithium.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Impurities can be broadly categorized into those arising from the synthesis of the (R)-(-)-Citramalic Acid itself and those introduced during the formation of the lithium salt.
-
From (R)-(-)-Citramalic Acid Synthesis (especially via fermentation):
-
Related Organic Acids: Acetic acid, pyruvic acid, and other organic acids produced by the fermentation host (e.g., E. coli).[1]
-
Isomers: Itaconic acid, mesaconic acid, and citraconic acid are common isomers that can form, particularly under thermal stress.
-
Unreacted Starting Materials: Residual pyruvate (B1213749) and acetyl-CoA precursors.
-
Side-products: Acetone and acetaldehyde (B116499) can be formed through side reactions.
-
-
From Lithium Salt Formation:
-
Excess Lithium Reagent: Unreacted lithium hydroxide (B78521) or lithium carbonate.
-
Inorganic Impurities from Lithium Source: Commercial lithium salts can contain various impurities. For example, battery-grade lithium hydroxide may contain other alkali salts, aluminum, zinc, calcium, and fluoride.[2][3][4]
-
Solvent Residues: Residual solvents from the reaction and crystallization steps.
-
Q2: How can I minimize the formation of acetic acid during the fermentation process for (R)-(-)-Citramalic Acid?
A2: Acetic acid is a common byproduct in microbial fermentation. Its formation can be minimized by genetically modifying the host strain. For instance, in E. coli, deleting genes involved in acetate (B1210297) production pathways (such as poxB, ackA, and pta) has been shown to significantly reduce acetate accumulation.[1]
Q3: What is the importance of controlling the stereochemistry during synthesis?
A3: (R)-(-)-Citramalic Acid is a chiral molecule, and its biological activity is specific to the (R)-enantiomer. The presence of the (S)-(+)-enantiomer is considered an impurity and can have different pharmacological effects. Therefore, maintaining high enantiomeric purity is critical for applications in drug development.
Q4: Which analytical techniques are best suited for purity analysis of this compound?
A4: A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): A primary method for quantifying organic impurities and isomers. Chiral HPLC is essential for determining the enantiomeric excess (e.e.).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the main compound.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is excellent for identifying unknown impurities by providing molecular weight information.[5]
-
Ion Chromatography (IC) or Inductively Coupled Plasma (ICP-MS): These techniques are suitable for quantifying inorganic impurities, especially cations and anions from the lithium source and other process materials.[3][6]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction during salt formation. | * Ensure the stoichiometry of lithium hydroxide (or other lithium base) to citramalic acid is correct. A slight excess of the acid can be used to ensure all the base reacts, followed by purification. * Monitor the pH of the reaction mixture. The reaction is complete when the pH stabilizes, indicating the neutralization is finished. * Allow for sufficient reaction time and ensure adequate mixing. |
| Loss of product during crystallization/isolation. | * Optimize the crystallization solvent and temperature profile. Slow cooling generally yields larger, purer crystals and better recovery. * If the product is highly soluble in the chosen solvent, consider using an anti-solvent to induce precipitation. * Ensure the filtration and washing steps are efficient. Use a minimal amount of cold solvent for washing to avoid dissolving the product. |
| Degradation of citramalic acid. | * Avoid high temperatures during salt formation and purification, as this can lead to the formation of isomers like citraconic acid. |
Issue 2: High Levels of Organic Impurities
| Potential Cause | Troubleshooting Steps |
| Incomplete purification of the starting (R)-(-)-Citramalic Acid. | * Recrystallize the starting acid before converting it to the lithium salt. * Use column chromatography if recrystallization is ineffective at removing certain impurities. |
| Formation of isomers (itaconic, mesaconic, citraconic acid) during processing. | * Maintain neutral to slightly basic pH and avoid excessive heat during the synthesis and purification of the lithium salt. |
| Residual solvents. | * Dry the final product under vacuum at a controlled temperature to remove residual solvents. |
Issue 3: Low Enantiomeric Purity (Presence of (S)-(+)-Citramalic Acid)
| Potential Cause | Troubleshooting Steps |
| Racemization during synthesis or purification. | * Avoid harsh acidic or basic conditions and high temperatures, which can potentially lead to racemization at the chiral center. |
| Incomplete chiral resolution (if applicable). | * Optimize the chiral resolution method (e.g., diastereomeric salt crystallization) to ensure complete separation of enantiomers. |
| Contamination. | * Ensure all glassware and equipment are clean and dedicated to the synthesis of the specific enantiomer to prevent cross-contamination. |
Data Presentation
Table 1: Common Impurities and Recommended Analytical Methods
| Impurity Class | Specific Examples | Recommended Analytical Method(s) |
| Isomers | Itaconic acid, Mesaconic acid, Citraconic acid | HPLC, ¹H NMR |
| Related Organic Acids | Acetic acid, Pyruvic acid | HPLC, Ion Chromatography |
| Opposite Enantiomer | (S)-(+)-Citramalic Acid | Chiral HPLC |
| Inorganic Cations | Na⁺, K⁺, Ca²⁺, Mg²⁺, Al³⁺, Zn²⁺ | ICP-MS, Ion Chromatography |
| Inorganic Anions | Cl⁻, SO₄²⁻, F⁻ | Ion Chromatography |
| Residual Solvents | Ethanol, Isopropanol, Acetone | Gas Chromatography (GC), ¹H NMR |
Experimental Protocols
Protocol 1: Synthesis of this compound from (R)-(-)-Citramalic Acid
This protocol is a general procedure and may require optimization.
-
Dissolution: Dissolve one molar equivalent of (R)-(-)-Citramalic Acid in a suitable solvent (e.g., deionized water or ethanol).
-
Neutralization: Slowly add one molar equivalent of a high-purity lithium base solution (e.g., lithium hydroxide monohydrate in deionized water) to the citramalic acid solution with constant stirring. Monitor the pH of the mixture; the target pH should be approximately neutral (pH 7.0-7.5).
-
Crystallization: Concentrate the resulting solution under reduced pressure to induce crystallization. The crystallization can be facilitated by cooling the solution or by the addition of a less polar co-solvent (e.g., isopropanol).
-
Isolation: Collect the precipitated crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent system used for crystallization) to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: HPLC Method for Purity Analysis and Isomer Separation
This is a representative method and may need to be adapted for specific equipment and impurity profiles.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Temperature: 25 °C.
-
Sample Preparation: Dissolve a known amount of this compound in the aqueous mobile phase to a concentration of approximately 1 mg/mL.
Protocol 3: Chiral HPLC Method for Enantiomeric Purity
-
Column: A chiral stationary phase (CSP) column, such as one based on cellulose (B213188) or amylose (B160209) derivatives.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), often with a small amount of an acidic modifier (e.g., trifluoroacetic acid). The exact ratio will depend on the column and should be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Temperature: Controlled, often at 25 °C.
Visualizations
References
- 1. Synthesis of citramalic acid from glycerol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2021099333A1 - Process for the purification of lithium salts - Google Patents [patents.google.com]
- 3. azom.com [azom.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Citramalic Acid
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the HPLC analysis of citramalic acid, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is distorted, and the latter half of the peak is broader than the front half.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[3] A tailing factor greater than 1.2 is generally indicative of significant tailing.[4]
Q2: Why is peak tailing a problem for citramalic acid analysis?
A2: Peak tailing is problematic because it can lead to several issues that compromise the quality and accuracy of your results:
-
Inaccurate peak integration: This can lead to errors in quantification.[1][5]
-
Reduced resolution: Tailing peaks can merge with adjacent peaks, making it difficult to distinguish between different compounds in your sample.[3][6]
-
Decreased sensitivity: Broader peaks are shorter, which can make it harder to detect low concentrations of citramalic acid.[1]
Q3: What are the primary causes of peak tailing for an acidic compound like citramalic acid?
A3: For acidic compounds such as citramalic acid, peak tailing in reversed-phase HPLC is often caused by:
-
Secondary Interactions: Unwanted interactions between the ionized carboxyl groups of citramalic acid and active sites on the silica-based stationary phase, such as residual silanol (B1196071) groups.[6][7][8]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of citramalic acid, the analyte will exist in both ionized and non-ionized forms, leading to peak distortion.[5][9][10]
-
Column Contamination or Degradation: The accumulation of sample matrix components or the physical degradation of the column packing can create active sites that cause tailing.[4][8]
-
Column Overload: Injecting too high a concentration of citramalic acid can saturate the stationary phase.[4][8]
-
Metal Chelation: Citramalic acid, similar to citric acid, can interact with trace metal ions in the HPLC system (e.g., from stainless steel components), leading to peak distortion.[11][12]
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[5][13]
Q4: How can I prevent peak tailing in my citramalic acid analysis?
A4: To prevent peak tailing, you should:
-
Control the Mobile Phase pH: Maintain a mobile phase pH that is at least 1.5 to 2 pH units below the pKa of citramalic acid.[14][15]
-
Use an Appropriate Column: Select a high-purity, end-capped silica (B1680970) column or a base-deactivated column to minimize silanol interactions.[6][16]
-
Optimize Buffer Concentration: Use an adequate buffer concentration (typically 10-50 mM) to ensure stable pH control.[4]
-
Proper Sample Preparation: Ensure your sample is clean and consider using techniques like solid-phase extraction (SPE) to remove interfering matrix components.[5]
-
Avoid Column Overload: Dilute your sample or reduce the injection volume.[4]
Troubleshooting Guide: A Step-by-Step Approach
If you are experiencing peak tailing with citramalic acid, follow this systematic troubleshooting guide. It is recommended to make one change at a time to identify the root cause of the issue.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for resolving citramalic acid peak tailing.
Detailed Troubleshooting Steps and Solutions
| Potential Cause | Observation | Recommended Action | Expected Outcome |
| Inappropriate Mobile Phase pH | Peak tailing for citramalic acid, while neutral compounds have good peak shape. | Adjust the mobile phase pH to be at least 1.5-2 units below the pKa of citramalic acid (pKa1 ≈ 3.5, pKa2 ≈ 5.1). Using 0.1% formic acid or phosphoric acid to achieve a pH of 2.5-3.0 is a good starting point.[13][15] | A significantly sharper and more symmetrical peak for citramalic acid. |
| Secondary Silanol Interactions | Persistent tailing of citramalic acid even at low pH. | 1. Use a modern, high-purity, end-capped C18 or C8 column.[6][17] 2. Consider a column with a different stationary phase, such as a polymer-based column.[17] | Reduced interaction with the stationary phase, leading to improved peak symmetry. |
| Column Contamination | Gradual increase in peak tailing over several injections. All peaks may be affected. | Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase).[4] If this fails, replace the column. | Restoration of good peak shape if the issue was due to contamination. |
| Metal Chelation | Peak tailing or splitting, particularly for carboxylic acids.[11] | Add a small amount of a chelating agent like EDTA (e.g., 5-10 µM) to the mobile phase.[11] | Improved peak shape if metal ion interaction was the cause. |
| Column Overload | Peak tailing that worsens with increasing sample concentration.[4][8] | Reduce the sample concentration by diluting the sample, or decrease the injection volume.[4] | Sharper, more symmetrical peaks. |
| Extra-Column Volume | All peaks in the chromatogram exhibit tailing, especially early eluting peaks.[13] | Minimize tubing length and use narrow-bore tubing (e.g., 0.12-0.17 mm ID).[4] Ensure all fittings are secure and appropriate for the system. | Improved peak shape for all compounds. |
| Column Void/Bed Deformation | Sudden appearance of broad and tailing peaks for all compounds. | Replace the column. Use a guard column to protect the analytical column.[7][13] | Restoration of sharp, symmetrical peaks. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
Objective: To ensure citramalic acid is in its non-ionized form to minimize secondary interactions.
Procedure:
-
Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
Equilibrate the System: Purge the HPLC system with the new mobile phase and equilibrate the column for at least 15-20 minutes or until a stable baseline is achieved.
-
Analysis: Inject a standard solution of citramalic acid and observe the peak shape.
Expected Result: A significant improvement in peak symmetry compared to a mobile phase with a higher pH.
Protocol 2: Column Flushing to Remove Contamination
Objective: To remove strongly retained impurities from the column that may be causing peak tailing.
Procedure (for a standard C18 column):
-
Disconnect the column from the detector.
-
Flush with 100% HPLC-grade water for 20 column volumes to remove any buffer salts.
-
Flush with 100% Isopropanol for 20 column volumes.
-
Flush with 100% Acetonitrile for 20 column volumes.
-
Re-equilibrate the column with your mobile phase conditions before use.
Note: Always consult the column manufacturer's instructions for specific flushing recommendations.
Protocol 3: Assessing Column Overload
Objective: To determine if peak tailing is caused by injecting too much sample.
Procedure:
-
Prepare a series of dilutions of your citramalic acid standard (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL).
-
Inject a constant volume of each dilution and record the chromatograms.
-
Analyze the peak shape (tailing factor) for each concentration.
Expected Result: If column overload is the issue, you will observe an improvement in peak symmetry (a decrease in the tailing factor) as the concentration of citramalic acid decreases.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. moravek.com [moravek.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. Retention And or Peak Shape for Citric Acid has Changed Compared to Data from a Previous HPLC Run - Tips & Suggestions [mtc-usa.com]
- 12. labveda.com [labveda.com]
- 13. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 14. veeprho.com [veeprho.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 17. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Optimizing concentration of (R)-(-)-Citramalic Acid Lithium for cell assays
Welcome to the technical support center for the use of (R)-(-)-Citramalic Acid Lithium in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological role?
This compound is the lithium salt of (R)-(-)-citramalic acid, a chiral dicarboxylic acid.[1] Its primary known biological role is as an intermediate in the metabolism of glutamate (B1630785) via the methylaspartate pathway.[1][2][3] This pathway is involved in energy production and amino acid metabolism in various organisms. Due to its role in glutamate metabolism, it is being explored for potential neuroprotective effects.[1][2]
Q2: What is a good starting concentration range for this compound in a new cell assay?
As of our latest update, there is limited publicly available data on established effective concentrations or IC50 values for this compound in specific cell lines. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
A common approach for a new compound is to start with a broad concentration range, for example, from 1 µM to 1 mM, using serial dilutions. Based on the results of this initial screen, a more focused concentration range can be selected for subsequent experiments.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in aqueous solutions. For cell culture applications, it is recommended to prepare a sterile stock solution in a buffered solution such as PBS (pH 7.2) at a concentration of at least 10 mg/ml.[4] The stock solution should be sterile-filtered and can be stored at -20°C for long-term use. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentrations.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (e.g., WST-8/CCK-8 Assay)
This protocol outlines a general method for determining the dose-dependent effect of this compound on cell viability.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
96-well clear tissue culture plates
-
Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent[5][6][7]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Prepare a cell suspension at a concentration of 5,000 cells/100 µL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours in a CO2 incubator to allow for cell attachment and recovery.[7]
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium at 10x the final desired concentrations.
-
Remove the medium from the wells and add 90 µL of fresh medium.
-
Add 10 µL of the 10x compound dilutions to the respective wells to achieve the final desired concentrations. Include vehicle-only control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.[8][9]
-
Visualizing the Experimental Workflow
Caption: Workflow for determining the optimal concentration of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the microplate, or compound precipitation. | Ensure a homogenous cell suspension before seeding. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS. Visually inspect the compound in the medium for any signs of precipitation. |
| No observable effect on cells, even at high concentrations | The compound may not be active in the chosen cell line or assay, or there may be issues with compound stability. | Consider using a different cell line or a more sensitive assay. Prepare fresh dilutions of the compound for each experiment to rule out degradation. |
| Unexpected increase in cell proliferation or viability at certain concentrations | The compound may have hormetic effects or could be utilized by the cells as a nutrient source, especially since it is a metabolic intermediate. | Carefully document these effects and consider if they are relevant to your research question. It may be necessary to use a cell-free assay to check for direct interference with the assay reagents. |
| Discrepancies between different types of viability assays (e.g., metabolic vs. cytotoxic) | This compound may have cytostatic effects (inhibiting cell growth) rather than cytotoxic effects (killing cells). Metabolic assays (like WST-8 or MTT) may show a decrease in signal due to reduced metabolic activity without cell death. | Use a complementary assay that measures cell death directly, such as a lactate (B86563) dehydrogenase (LDH) release assay or a live/dead cell staining assay, to distinguish between cytostatic and cytotoxic effects. |
Data Presentation
As no specific experimental data for this compound is currently available, the following tables are provided as templates for presenting your findings.
Table 1: Example of Dose-Response Data for this compound in Different Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| Cell Line A (e.g., a cancer cell line) | 48 | Experimental Value |
| Cell Line B (e.g., a normal cell line) | 48 | Experimental Value |
| Cell Line C (e.g., a neuronal cell line) | 72 | Experimental Value |
Table 2: Example of Troubleshooting Data for Assay Interference
| Condition | Absorbance at 450 nm (Mean ± SD) |
| Medium + WST-8 Reagent | Baseline Value |
| Medium + Vehicle + WST-8 Reagent | Control Value |
| Medium + 100 µM this compound + WST-8 Reagent | Test Value |
Signaling Pathway Context
(R)-(-)-Citramalic Acid is an intermediate in the methylaspartate pathway, which is a key part of glutamate metabolism.[1][2][3] This pathway is an alternative to the glyoxylate (B1226380) cycle for the assimilation of acetyl-CoA.
The Methylaspartate Cycle
The following diagram illustrates the key steps of the methylaspartate cycle and its connection to the TCA cycle.
Caption: Key reactions of the Methylaspartate Cycle.
References
- 1. smolecule.com [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. D-(-)-シトラマル酸 リチウム塩 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Cell Counting Kit-8 | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 7. Cell Counting Reagents(Cell Count Reagent SF)ï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
Preventing degradation of (R)-(-)-Citramalic Acid Lithium during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (R)-(-)-Citramalic Acid Lithium during storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: The recommended storage temperature for this compound is 2-8 °C[1][2][3]. Storing the compound in a refrigerator within this temperature range is crucial for maintaining its stability.
Q2: What is the physical appearance of high-purity this compound?
A2: High-purity this compound is a white, fine crystalline powder[1]. Any significant deviation from this appearance, such as discoloration or clumping, may indicate degradation or contamination.
Q3: Is this compound hygroscopic?
Q4: What are the potential degradation pathways for this compound?
A4: The primary degradation pathway for the parent compound, citramalic acid, is decarboxylation, which involves the loss of a carboxyl group as carbon dioxide[4]. While the lithium salt is expected to be more stable, exposure to adverse conditions such as high temperatures or moisture could potentially facilitate this degradation.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be effectively assessed using High-Performance Liquid Chromatography (HPLC)[5][6][7][8]. An HPLC method allows for the separation and quantification of the active compound and any potential impurities. A detailed experimental protocol is provided in this guide.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Change in Appearance (e.g., discoloration, clumping) | Moisture absorption due to improper storage or handling. | Transfer the compound to a desiccator to remove excess moisture. For future use, handle the compound in a glove box or a controlled humidity environment. Re-test the purity of the material before use. |
| Exposure to elevated temperatures. | Discard the product if significant discoloration is observed, as this may indicate thermal degradation. Ensure the storage refrigerator maintains a stable temperature between 2-8 °C. | |
| Poor Solubility | The compound may have degraded into less soluble impurities. | Assess the purity of the compound using the provided HPLC protocol. If significant degradation is confirmed, the batch should not be used. |
| The incorrect solvent is being used. | This compound is soluble in water. Ensure you are using an appropriate solvent for your application. | |
| Inconsistent Experimental Results | Degradation of the starting material. | Re-evaluate the purity of the this compound using the HPLC protocol. If the purity is below the required specification, obtain a new batch. |
| Improper handling leading to contamination. | Review handling procedures. Ensure that all equipment is clean and dry and that the compound is not unnecessarily exposed to the ambient atmosphere. |
Experimental Protocols
Protocol for Purity Assessment by HPLC
This protocol outlines a general method for determining the purity of this compound. Method optimization may be required for specific equipment and applications.
1. Materials and Reagents:
-
This compound sample
-
Reference standard of this compound
-
HPLC grade water
-
HPLC grade acetonitrile
-
Formic acid (or other suitable acidic modifier)
-
0.22 µm syringe filters
2. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3 µm particle size)[5]
-
Mobile Phase A: 0.05% Formic acid in water[5]
-
Mobile Phase B: 0.05% Formic acid in acetonitrile[5]
-
Gradient: 85% A for 30 min, then a ramp to 80% A over 10 min[5]
-
Flow Rate: 0.3 mL/min[5]
-
Column Temperature: 40 °C[5]
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of mobile phase A to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a suitable concentration for analysis (e.g., 100 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
4. Reference Standard Preparation:
-
Prepare a stock solution of the reference standard in the same manner as the sample.
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
5. Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared standards and sample solutions.
-
Record the chromatograms and integrate the peak areas.
6. Data Interpretation:
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of this compound in the sample solution using the calibration curve.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Visual Guides
Caption: Potential degradation pathway for this compound.
Caption: Experimental workflow for HPLC purity analysis.
References
- 1. D-(–)-Citramalic acid lithium salt | CAS 6236-10-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. D-Citramalic acid lithium salt CAS No. 6236-10-8 Sigma [sigmaaldrich.com]
- 3. D-(−)-柠苹酸 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Buy this compound [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
Technical Support Center: Analysis of (R)-(-)-Citramalic Acid in Biological Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of (R)-(-)-citramalic acid from complex biological matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of (R)-(-)-citramalic acid, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape & Inconsistent Retention Times | Co-elution with matrix components. | Optimize the chromatographic gradient to better separate citramalic acid from interfering compounds. Consider using a different stationary phase or adjusting the mobile phase pH.[1] |
| Inadequate sample cleanup. | Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.[2] | |
| Column degradation. | Use a guard column and ensure proper sample filtration to prolong the life of the analytical column. | |
| Low Signal Intensity in Samples vs. Standards | Ion suppression from co-eluting matrix components. | Dilute the sample extract to reduce the concentration of interfering molecules.[3] If sensitivity allows, this is a simple and effective approach. |
| Inefficient extraction. | Optimize the sample preparation procedure to improve the recovery of citramalic acid. For plasma, a protein precipitation step followed by SPE is often effective.[2] | |
| Use of an inappropriate internal standard. | Utilize a stable isotope-labeled internal standard for citramalic acid to compensate for matrix effects and variations in extraction recovery. | |
| High Background Noise & Interfering Peaks | Contamination from reagents or labware. | Use high-purity solvents and reagents (LC-MS grade) and ensure all labware is thoroughly cleaned. |
| Inadequate sample preparation. | Implement a more selective sample cleanup technique, such as mixed-mode SPE, which can effectively remove a broader range of interferences. | |
| Non-specific binding in the LC system. | Flush the LC system thoroughly between runs and consider using a column with a different chemistry. | |
| Non-Linear Calibration Curve | Matrix effects impacting ionization at different concentrations. | Prepare calibration standards in a matrix that closely matches the biological samples (matrix-matched calibration) to compensate for these effects. |
| Saturation of the detector at high concentrations. | Extend the calibration range to lower concentrations or dilute samples that fall outside the linear range. | |
| Improper integration of peaks. | Manually review and adjust the peak integration parameters to ensure accurate quantification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common biological matrices for citramalic acid analysis?
(R)-(-)-Citramalic acid is typically analyzed in urine and plasma. Urine analysis can provide insights into metabolic pathways and potential overgrowth of certain gut bacteria, while plasma analysis can offer information on systemic levels.[4][5]
Q2: What is the most suitable analytical technique for quantifying citramalic acid in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of (R)-(-)-citramalic acid in biological samples.[6][7] Its high sensitivity and selectivity allow for accurate measurement even at low concentrations in complex matrices. Due to the chiral nature of citramalic acid, a derivatization step with a chiral reagent may be necessary to separate the enantiomers.[6][8]
Q3: What are the recommended sample preparation techniques to minimize matrix effects?
The choice of sample preparation technique depends on the biological matrix and the required sensitivity.
-
Protein Precipitation (PPT): A simple and fast method for plasma samples, but it may not provide sufficient cleanup, leading to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT, but the recovery of polar analytes like citramalic acid may be low.
-
Solid-Phase Extraction (SPE): Generally considered the most effective technique for reducing matrix effects. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is particularly effective at removing a wide range of interferences from biological fluids.[2]
Q4: How can I validate my analytical method to ensure it is robust against matrix effects?
Method validation should be performed according to established guidelines (e.g., FDA or EMA). Key experiments to assess and mitigate matrix effects include:
-
Matrix Effect Evaluation: Comparing the response of an analyte in a post-extraction spiked sample to its response in a neat solution.
-
Recovery Assessment: Determining the efficiency of the extraction procedure by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard is highly recommended to compensate for variability in matrix effects and recovery.
-
Analysis of Multiple Matrix Lots: Evaluating matrix effects across different batches of the biological matrix to ensure method robustness.
Experimental Protocols
Protocol 1: Sample Preparation of Plasma using Protein Precipitation and SPE
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the (R)-(-)-citramalic acid with 1 mL of 5% formic acid in acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Chiral LC-MS/MS Analysis of (R)-(-)-Citramalic Acid
-
Derivatization (for chiral separation):
-
A pre-column derivatization with a chiral reagent, such as benzyl (B1604629) 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, can be employed to separate the enantiomers of citramalic acid.[6][8]
-
-
LC-MS/MS Parameters (adapted from Uematsu et al., 2023): [6]
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3 µm).
-
Mobile Phase A: 0.05% formic acid in water.
-
Mobile Phase B: 0.05% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient should be optimized to separate the derivatized enantiomers from each other and from matrix interferences.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the derivatization agent and analyte properties.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) should be used for quantification, with at least two transitions per analyte for confirmation.
-
Visualizations
Caption: Workflow for troubleshooting common issues in the analysis of (R)-(-)-citramalic acid.
Caption: Decision tree for selecting a suitable sample preparation method for (R)-(-)-citramalic acid analysis.
References
- 1. agilent.com [agilent.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. bme.psu.edu [bme.psu.edu]
- 4. diagnosticsolutionslab.com [diagnosticsolutionslab.com]
- 5. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Validation of a LC-MS/MS assay for citric acid, cysteine and oxalic acid determination and its application to explore pre-analytical sample storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Enhancing the solubility of (R)-(-)-Citramalic Acid Lithium in different buffers
Welcome to the technical support center for (R)-(-)-Citramalic Acid Lithium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the solubility of this compound in various buffer systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is a salt form of a dicarboxylic acid, which generally exhibits good aqueous solubility.[1] The lithium salt form is specifically designed to enhance solubility and bioavailability.[1] While exact solubility values can vary with temperature and the ionic strength of the solution, it is known to be soluble in phosphate-buffered saline (PBS) at pH 7.2 to at least 10 mg/mL. The solubility is highly dependent on the pH of the buffer.
Q2: How does pH influence the solubility of this compound?
A2: The solubility of (R)-(-)-Citramalic Acid, a weak dicarboxylic acid, is significantly influenced by pH. As the pH of the solution increases, the carboxylic acid groups deprotonate to form the more polar and, therefore, more water-soluble carboxylate ions. The pKa of the most acidic proton of citramalic acid is predicted to be around 3.35.[2] To ensure complete dissolution and avoid precipitation, it is recommended to use a buffer with a pH at least 2 units above the pKa. Therefore, maintaining a pH above 5.4 is advisable, with solubility increasing further at neutral and alkaline pH.
Q3: Which buffer systems are recommended for dissolving this compound?
A3: Common biological buffers are suitable for dissolving this compound, provided the pH is appropriate. Recommended buffers include:
-
Phosphate-Buffered Saline (PBS): Typically at pH 7.4, it is a good choice for many biological applications.
-
Tris-HCl: Can be adjusted to a wide range of pH values (typically 7.0-9.0).
-
HEPES: Often used in cell culture applications, with a buffering range of 6.8-8.2.
-
Citrate Buffers: Can be used, but it's important to consider potential interactions if your experiment is sensitive to citrate.
The choice of buffer will depend on the specific requirements of your experiment, including the desired pH and the potential for buffer components to interfere with your assay.
Q4: Can temperature be used to enhance the solubility of this compound?
A4: Yes, for most solid solutes, including this compound, solubility in aqueous solutions tends to increase with temperature.[3][4] If you encounter solubility issues, gently warming the solution while stirring can aid in dissolution. However, it is crucial to ensure that the elevated temperature does not degrade the compound or other components in your experiment. Always check the thermal stability of all reagents before heating. For many carboxylic acids, a modest increase in temperature, for instance from 25°C to 50°C, can significantly increase solubility.[3]
Troubleshooting Guides
Issue 1: The compound does not fully dissolve in my buffer.
| Potential Cause | Troubleshooting Step |
| Incorrect pH of the buffer | Verify the pH of your buffer. For this compound, ensure the pH is above 5.4, and ideally closer to neutral (pH 7.0) or slightly alkaline for maximum solubility. Adjust the pH of your buffer if necessary. |
| Insufficient buffer capacity | If the addition of the acidic compound significantly lowers the pH of your solution, the buffer capacity may be too low. Prepare a buffer with a higher concentration of the buffering agents. |
| Low temperature | Gently warm the solution on a stir plate to 30-40°C. The increased kinetic energy will help to break down the crystal lattice and facilitate dissolution. |
| Solution is saturated | You may be trying to dissolve the compound above its solubility limit in the chosen buffer and conditions. Try preparing a more dilute solution or adjust the buffer conditions (pH, temperature) to increase solubility. |
Issue 2: The compound precipitates out of solution after initial dissolution.
| Potential Cause | Troubleshooting Step |
| pH shift over time | The buffer may not be stable over time, or atmospheric CO2 could be acidifying the solution, causing the less soluble protonated form to precipitate. Ensure your buffer is well-prepared and stored correctly. Consider using a buffer with a higher buffering capacity. |
| Supersaturated solution | You may have created a supersaturated solution by heating, which is now precipitating as it cools to room temperature. Try to dissolve the compound at the temperature at which you will be conducting your experiment. If heating is necessary, ensure the final concentration is below the solubility limit at the working temperature. |
| Interaction with other components | Other components in your solution (e.g., high concentrations of salts, other active ingredients) could be reducing the solubility of this compound. Test the solubility in a simpler buffer system first to identify potential interactions. |
Data Presentation
The following tables provide expected solubility data for this compound in common buffers at different pH values and temperatures. Please note that these are estimated values based on the general behavior of dicarboxylic acids and should be confirmed experimentally.
Table 1: Estimated Solubility of this compound at 25°C in Various Buffers
| Buffer System | pH | Estimated Solubility (mg/mL) |
| Citrate Buffer | 4.0 | ~5 |
| Acetate Buffer | 5.0 | ~10 |
| Phosphate Buffer | 6.0 | > 20 |
| Phosphate-Buffered Saline (PBS) | 7.4 | > 20 |
| Tris-HCl | 8.0 | > 20 |
Table 2: Effect of Temperature on the Estimated Solubility of this compound in 0.1 M Phosphate Buffer at pH 7.0
| Temperature (°C) | Estimated Solubility (mg/mL) |
| 4 | ~15 |
| 25 | > 20 |
| 37 | > 25 |
| 50 | > 30 |
Experimental Protocols
Protocol 1: Determination of this compound Solubility using the Shake-Flask Method
This protocol describes the gold-standard shake-flask method to determine the thermodynamic solubility of this compound in a specific buffer.
Materials:
-
This compound powder
-
Your chosen buffer solution
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a vial containing a known volume of your buffer (e.g., 5 mg to 1 mL of buffer). The presence of undissolved solid is essential.
-
-
Equilibration:
-
Seal the vial tightly.
-
Place the vial on an orbital shaker or use a magnetic stir bar to agitate the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, let the vial stand to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with your buffer to a concentration within the linear range of your analytical method.
-
Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Visualizations
Caption: Workflow for determining solubility via the shake-flask method.
Caption: Key factors that affect the solubility of the compound.
References
Validation & Comparative
A Comparative Guide to Chiral Purity Analysis of (R)-(-)-Citramalic Acid Lithium
For Researchers, Scientists, and Drug Development Professionals
The stereoisomeric form of a chiral molecule can significantly influence its pharmacological and toxicological properties. Consequently, the accurate determination of chiral purity is a critical aspect of drug development and quality control. This guide provides a comparative overview of analytical techniques for the chiral purity analysis of (R)-(-)-Citramalic Acid Lithium, a key chiral intermediate. The comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most suitable approach for their needs.
Comparison of Analytical Methods
The chiral separation of citramalic acid can be achieved through various chromatographic techniques. The primary methods involve High-Performance Liquid Chromatography (HPLC) using either an indirect approach (pre-column derivatization) or a direct approach with a chiral stationary phase (CSP). Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) represent alternative techniques with distinct advantages.
This guide focuses on two principal HPLC methods for which experimental data for citramalic acid are available:
-
Indirect Analysis via Pre-column Derivatization followed by LC-MS/MS: This method involves reacting the citramalic acid enantiomers with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column.
-
Direct Analysis on a Cinchona Alkaloid-Based Chiral Stationary Phase: This method utilizes a chiral column that directly separates the enantiomers based on their differential interactions with the chiral selector.
Below is a summary of the performance parameters for these methods.
| Parameter | Method 1: Indirect HPLC-MS/MS with Derivatization | Method 2: Direct HPLC on Cinchona Alkaloid-Based CSP |
| Chiral Selector | Benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate | Quinidine-based (e.g., CHIRALPAK QD-AX) |
| Column | Standard Octadecylsilica (C18) | CHIRALPAK QD-AX |
| Resolution (Rs) | 2.19[1] | Baseline resolution reported[2] |
| Separation Factor (α) | 1.09[1] | Data not specified |
| Analysis Time | Long gradient elution (over 70 min)[1] | Typically shorter than derivatization methods |
| Detection | Tandem Mass Spectrometry (MS/MS)[1] | UV or MS |
| Advantages | High sensitivity and selectivity (MS/MS detection), uses standard achiral columns. | Direct analysis, no derivatization step required, potentially faster method development. |
| Disadvantages | Requires an additional derivatization step, which can be time-consuming and may introduce analytical errors. The derivatizing agent may not be commercially available. | Requires specialized and more expensive chiral columns. Method development may require screening of different CSPs. |
Experimental Protocols
Sample Preparation for this compound
For all methods, the initial sample preparation of this compound involves dissolving the salt in an appropriate solvent. Given that it is a lithium salt, dissolution in the initial mobile phase or a compatible solvent system is recommended. The presence of the lithium cation is generally not expected to interfere with the chiral separation mechanisms described below, which primarily rely on interactions with the carboxylic acid and hydroxyl groups of the citramalic acid molecule. For trace metal analysis of lithium and other potential contaminants, techniques such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) can be employed[3].
Method 1: Indirect Chiral Analysis via Pre-column Derivatization and LC-MS/MS
This method is based on the derivatization of the carboxylic acid groups of citramalic acid with a chiral reagent to form diastereomers, which are then separated by reversed-phase HPLC and detected by tandem mass spectrometry.
1. Objective: To determine the enantiomeric purity of citramalic acid by converting the enantiomers into diastereomers with distinct chromatographic behavior.
2. Materials and Instrumentation:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: InertSustain C18 (150 mm × 2.1 mm i.d., 3 µm) or equivalent.
-
Reagents: this compound standard, (S)-(+)-Citramalic Acid standard, Benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (chiral derivatizing agent), triphenylphosphine (B44618) (TPP), 2,2'-dipyridyl disulfide (DPDS), acetonitrile (B52724) (LC-MS grade), water (LC-MS grade), formic acid.
3. Sample Preparation and Derivatization:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., water or mobile phase).
-
To a solution of the citramalic acid sample, add the chiral derivatizing agent, TPP, and DPDS in a suitable solvent like acetonitrile.
-
Allow the reaction to proceed for at least 30 minutes at room temperature to ensure complete derivatization[1].
4. Chromatographic Conditions:
-
Mobile Phase A: 0.05% Formic acid in Water.
-
Mobile Phase B: 0.05% Formic acid in Acetonitrile.
-
Gradient Elution: A long gradient is typically used, for example: 0–30 min: 15% B, 30.01–40 min: 20% B, 40.01–74 min: 30% B[1].
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
5. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions will depend on the derivatizing agent used. For the example derivatizing agent, the MRM transition for the citramalic acid derivative was m/z 667.1 > 91.05 and 362.2[1].
Method 2: Direct Chiral HPLC on a Cinchona Alkaloid-Based CSP
This method utilizes a chiral stationary phase containing a quinine (B1679958) or quinidine (B1679956) derivative to directly separate the enantiomers of citramalic acid. These anion-exchange type CSPs are particularly effective for acidic compounds.
1. Objective: To achieve direct baseline separation of (R)- and (S)-citramalic acid without derivatization.
2. Materials and Instrumentation:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV or MS detector.
-
Chiral Column: CHIRALPAK QD-AX (for example, 150 x 4.6 mm, 5 µm) or CHIRALPAK QN-AX.
-
Reagents: this compound standard, (S)-(+)-Citramalic Acid standard, methanol (B129727) (HPLC grade), acetic acid, ammonium (B1175870) acetate.
3. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a suitable concentration (e.g., 0.5 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase for these columns is a mixture of an organic solvent with an acidic and/or a salt additive. For example, 100% Methanol with 20 mM Acetic Acid and 10 mM Ammonium Acetate.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 - 40 °C.
-
Detection: UV at a low wavelength (e.g., 210 nm) or by mass spectrometry.
-
Injection Volume: 5-10 µL.
Alternative and Emerging Techniques
While HPLC is the most established technique, other methods offer potential advantages for the chiral analysis of this compound.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC. Chiral columns, such as those with polysaccharide or cinchona alkaloid-based selectors, are readily used in SFC. For acidic compounds like citramalic acid, SFC with a CO₂-based mobile phase and an alcohol modifier (e.g., methanol) containing an acidic additive is a promising approach.
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and reagent volumes. For chiral separations of acidic compounds, a chiral selector, such as a cyclodextrin (B1172386) or an antibiotic, can be added to the background electrolyte. The enantiomers form transient diastereomeric complexes with the selector, leading to different electrophoretic mobilities and subsequent separation. This technique is particularly well-suited for polar and charged molecules like citramalic acid.
Conclusion
The selection of an appropriate analytical method for the chiral purity analysis of this compound depends on the specific requirements of the analysis, including sensitivity, sample throughput, and available instrumentation.
-
The indirect HPLC-MS/MS method offers high sensitivity and is suitable for complex matrices but requires a potentially complex derivatization step.
-
Direct HPLC on a cinchona alkaloid-based CSP is a more straightforward approach, avoiding derivatization and offering good selectivity for acidic compounds.
For high-throughput screening or when "green" analytical methods are preferred, SFC should be considered. Capillary Electrophoresis provides a high-efficiency, low-consumption alternative, particularly for early-stage development where sample quantities may be limited.
It is recommended to screen several chiral stationary phases and mobile phase compositions to identify the optimal conditions for a robust and reliable chiral purity method for this compound.
References
A Researcher's Guide to Validating the Enantiomeric Excess of (R)-(-)-Citramalic Acid
For researchers and professionals in drug development and chemical synthesis, the accurate determination of the enantiomeric excess (ee) of chiral molecules like (R)-(-)-citramalic acid is paramount. This guide provides a comparative overview of common analytical techniques for validating the enantiomeric purity of (R)-(-)-citramalic acid, complete with experimental data and detailed protocols to assist in method selection and implementation.
The primary methods for determining the enantiomeric excess of chiral carboxylic acids include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy. Each technique offers distinct advantages and is suited to different experimental constraints and objectives.
Comparison of Analytical Methods
The choice of analytical technique is often dictated by factors such as the required accuracy, sample throughput, availability of instrumentation, and the physicochemical properties of the analyte.[1] Chromatographic methods like HPLC and Gas Chromatography (GC) are considered the gold standard for their high resolution and accuracy.[1][2] However, techniques like NMR and CD spectroscopy can offer faster analysis times, especially for high-throughput screening.[2][3]
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase (CSP) or after derivatization with a chiral derivatizing agent (CDA) to form diastereomers.[4][5] | High accuracy, high resolution, well-established methods.[1][2] | Can be time-consuming, may require method development, CSPs can be expensive.[3] |
| NMR Spectroscopy | Use of a chiral solvating or derivatizing agent to induce a chemical shift difference between enantiomers.[1][6] | Provides structural information, non-destructive, can be rapid.[7] | Lower sensitivity compared to chromatographic methods, may require specialized and sometimes expensive chiral reagents.[1][8] |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[3] | Can be very rapid for ee determination, especially with established calibration curves.[2] | Requires the molecule to be chromophoric or the use of a chromophoric host, may be less accurate than chromatography.[3] |
Experimental Protocols
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with Chiral Derivatization
This method involves the derivatization of citramalic acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. A detailed study has demonstrated the successful separation and quantification of citramalic acid enantiomers in fruit samples using this approach.[9][10]
Experimental Protocol:
-
Derivatization Reagent: Benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C₂-NH₂)[9]
-
Derivatization Procedure: The two carboxylic acid groups of citramalic acid are derivatized with the chiral reagent in the presence of triphenylphosphine (B44618) (TPP) and 2,2'-dipyridyl disulfide (DPDS) as condensing agents.[9]
-
Instrumentation: An LC-MS/MS system is used for analysis.[9]
-
Column: InertSustain C18 (150 mm × 2.1 mm i.d., 3 µm)[9]
-
Mobile Phase: A gradient of 0.05% formic acid in water (A) and 0.05% formic acid in acetonitrile (B52724) (B).[9]
-
Gradient Program:
-
0–30 min: 85% A
-
30.01–40 min: 80% A
-
40.01–74 min: 70% A[9]
-
-
Flow Rate: 0.3 mL/min[9]
-
Column Temperature: 40 °C[9]
-
Detection: Mass spectrometer operating in positive ion mode with an electrospray ionization (ESI) source.[9]
Results:
In a study on apple extracts, the (R)- and (S)-citramalic acid derivatives were well-separated, with retention times of 66.5 min and 68.6 min, respectively. The method demonstrated good resolution (2.19) and a separation factor of 1.09.[9]
| Parameter | Value | Reference |
| Retention Time (R)-CMA derivative | 66.5 min | [9] |
| Retention Time (S)-CMA derivative | 68.6 min | [9] |
| Resolution | 2.19 | [9] |
| Separation Factor | 1.09 | [9] |
| Limit of Detection (LOD) | 15.40 fmol | [9] |
NMR Spectroscopy with a Chiral Derivatizing Agent
This technique relies on converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA), which results in distinguishable signals in the NMR spectrum.[4] A common CDA for carboxylic acids is a chiral alcohol or amine, which forms a diastereomeric ester or amide.
General Protocol:
-
Sample Preparation: A known quantity of the citramalic acid sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of CDA: An enantiomerically pure chiral derivatizing agent (e.g., (R)-1-phenylethanol) and a coupling agent (e.g., DCC or EDC) are added to the sample. The reaction is allowed to proceed to completion to form diastereomeric esters.
-
NMR Analysis: A high-resolution ¹H NMR spectrum is acquired. The signals corresponding to the diastereomers will have different chemical shifts.
-
Enantiomeric Excess Calculation: The enantiomeric excess is determined by integrating the signals corresponding to each diastereomer.
-
ee (%) = [|Integral(R) - Integral(S)| / |Integral(R) + Integral(S)|] x 100
-
Circular Dichroism (CD) Spectroscopy
This method can be a rapid way to determine enantiomeric excess by comparing the CD signal of an unknown sample to a calibration curve generated from samples of known ee.[2]
General Protocol:
-
Preparation of Standards: A series of solutions with known enantiomeric excess of (R)- and (S)-citramalic acid are prepared.
-
Calibration Curve: The CD spectrum of each standard is recorded, and the signal intensity at a specific wavelength (e.g., the peak of the Cotton effect) is plotted against the known enantiomeric excess to generate a calibration curve.[11]
-
Sample Analysis: The CD spectrum of the unknown citramalic acid sample is measured under the same conditions.
-
Enantiomeric Excess Determination: The enantiomeric excess of the unknown sample is determined by interpolating its CD signal intensity on the calibration curve.[2]
Visualizing the Workflow
A general workflow for determining the enantiomeric excess of a chiral compound is depicted below. This process typically involves sample preparation, the core analytical measurement, and subsequent data analysis to quantify the enantiomeric ratio.
Caption: A generalized workflow for determining enantiomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scispace.com [scispace.com]
A Comparative Analysis of (R)- and (S)-Citramalic Acid: Unraveling Enantiomer-Specific Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the (R)- and (S)-enantiomers of citramalic acid. While direct comparative studies on the pharmacological effects of these enantiomers are limited in publicly available research, a clear distinction in their biological roles can be drawn from their stereospecific interactions with enzymes. This comparison focuses on their natural occurrence, metabolic pathways, and, most critically, the enzymatic specificity that dictates their distinct biological functions.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics of (R)- and (S)-citramalic acid based on available data.
| Feature | (R)-Citramalic Acid | (S)-Citramalic Acid |
| Natural Occurrence | Found in apples and produced by several bacteria and methanogenic archaea.[1][2] | Found in yeast and apples.[1][2] |
| Metabolic Role | An intermediate in a novel isoleucine biosynthesis pathway in some bacteria and archaea.[3][4] | An intermediate in the isoleucine biosynthesis pathway in yeast and plants.[1][2] |
| Key Enzyme (Synthesis) | (R)-citramalate synthase (CimA) catalyzes its formation from pyruvate (B1213749) and acetyl-CoA.[3][5] | (S)-citramalate synthase catalyzes its formation from pyruvate and acetyl-CoA.[1][2] |
| Key Enzyme (Degradation) | (R)-citramalyl-CoA lyase is highly specific for the R-enantiomer.[6] | (S)-citramalyl-CoA lyase acts on the S-enantiomer.[7] |
| Known Biological Interactions | Serves as a specific substrate for R-citramalyl-CoA lyase.[6] | Serves as a specific substrate for (S)-citramalyl-CoA lyase.[7] |
| Potential Significance | Its presence can be indicative of specific microbial metabolic pathways. | Its presence is linked to metabolic pathways in yeast and plants.[1][2] |
Mandatory Visualization: Metabolic Pathways
The distinct metabolic pathways for (R)- and (S)-citramalic acid underscore their different biological roles. The following diagrams illustrate these pathways.
Experimental Protocols: Demonstrating Stereospecificity
The most direct evidence for the differential biological activity of (R)- and (S)-citramalic acid comes from enzymatic assays that demonstrate stereospecificity. The following is a representative protocol for assaying the activity of R-citramalyl-CoA lyase, which is specific for the (R)-enantiomer.
Objective: To determine the substrate specificity of R-citramalyl-CoA lyase for (R)- and (S)-citramalyl-CoA.
Materials:
-
Purified recombinant R-citramalyl-CoA lyase
-
(R)-citramalyl-CoA (substrate)
-
(S)-citramalyl-CoA (substrate)
-
D-malyl-CoA (control substrate)
-
L-malyl-CoA (control substrate)
-
Assay buffer: 200 mM morpholinopropanesulfonic acid (MOPS)-KOH, pH 6.5
-
Spectrophotometer
Experimental Workflow:
Procedure:
-
Prepare separate reaction mixtures containing the assay buffer and one of the following substrates: (R)-citramalyl-CoA, (S)-citramalyl-CoA, D-malyl-CoA, or L-malyl-CoA.
-
Incubate the reaction mixtures at 55°C.
-
Initiate the reaction by adding a known amount of purified R-citramalyl-CoA lyase to each mixture.
-
After a specific incubation time, stop the reaction.
-
Determine the amount of pyruvate formed. This can be done spectrophotometrically by monitoring the decrease in NADH absorbance at 340 nm in a coupled reaction with lactate (B86563) dehydrogenase.
-
Calculate the enzyme activity for each substrate.
Expected Results: Based on published data, R-citramalyl-CoA lyase will show high activity with (R)-citramalyl-CoA as the substrate and no activity with (S)-citramalyl-CoA, D-malyl-CoA, or L-malyl-CoA.[6] This demonstrates the strict stereospecificity of the enzyme for the (R)-enantiomer.
Discussion and Conclusion
The available scientific literature strongly indicates that the biological activities of (R)- and (S)-citramalic acid are distinct and dictated by the stereospecificity of the enzymes involved in their metabolism. While both are intermediates in amino acid biosynthesis, they participate in different pathways within different organisms.
-
(R)-Citramalic Acid: Its metabolism is mediated by (R)-stereospecific enzymes, such as (R)-citramalate synthase and (R)-citramalyl-CoA lyase.[5][6] The presence of this enantiomer is a hallmark of specific microbial metabolic routes.
-
(S)-Citramalic Acid: Conversely, its metabolism involves (S)-stereospecific enzymes like (S)-citramalate synthase and (S)-citramalyl-CoA lyase.[1][2][7] This enantiomer is associated with metabolic pathways in eukaryotes like yeast and plants.
The high substrate specificity of enzymes such as citramalyl-CoA lyase for either the (R)- or (S)-enantiomer means that one form cannot substitute for the other in these biological systems.[6][7] This enzymatic distinction is the most definitive evidence of their different biological activities.
It is important to note that elevated levels of citramalic acid in human urine can be an indicator of yeast or anaerobic bacterial overgrowth, suggesting a potential role as a biomarker for gut dysbiosis.[8] However, the specific enantiomeric composition in such cases is not typically differentiated in routine clinical tests.
For researchers and drug development professionals, the key takeaway is that (R)- and (S)-citramalic acid are not biologically equivalent. Any investigation into the therapeutic or toxicological potential of citramalic acid must consider each enantiomer as a distinct chemical entity. Future research should focus on direct comparative studies to elucidate any differential pharmacological effects, which could open avenues for stereospecific therapeutic interventions.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. (R)-citramalate synthase - Wikipedia [en.wikipedia.org]
- 4. Directed Evolution of Methanococcus jannaschii Citramalate Synthase for Biosynthesis of 1-Propanol and 1-Butanol by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of citramalic acid from glycerol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Properties of R-Citramalyl-Coenzyme A Lyase and Its Role in the Autotrophic 3-Hydroxypropionate Cycle of Chloroflexus aurantiacus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enzyme-database.org [enzyme-database.org]
- 8. Citramalic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
A Comparative Guide to (R)-(-)-Citramalic Acid Lithium and Malic Acid in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of (R)-(-)-Citramalic Acid Lithium and malic acid, focusing on their distinct roles and characteristics within metabolic studies. While direct comparative research between these two molecules is limited, this document synthesizes available experimental data to highlight their individual metabolic pathways, enzymatic interactions, and biological significance.
Introduction: Two Key Organic Acids in Cellular Metabolism
Malic acid, a well-known dicarboxylic acid, is a central intermediate in the citric acid cycle (Krebs cycle), a fundamental pathway for cellular energy production in all aerobic organisms.[1][2][3][4] Its role in ATP generation and as a precursor for various biosynthetic pathways is extensively studied.
(R)-(-)-Citramalic acid, structurally similar to malic acid with an additional methyl group, participates in a distinct metabolic route known as the citramalate (B1227619) pathway.[5] This pathway is significant in certain microorganisms and plants for the biosynthesis of amino acids, particularly isoleucine, and has garnered interest for its potential in producing valuable bio-based chemicals.[6][7][8] The lithium salt of (R)-(-)-citramalic acid is often used in experimental setting to enhance its solubility and bioavailability.[9]
Metabolic Pathways and Key Enzymes
The metabolic fates of malic acid and (R)-(-)-citramalic acid are governed by different enzymatic reactions and pathways, dictating their distinct physiological roles.
Malic Acid Metabolism
Malic acid is a key player in the Krebs Cycle , where it is reversibly oxidized to oxaloacetate by the enzyme malate dehydrogenase (MDH) , a reaction coupled with the reduction of NAD+ to NADH. This process is crucial for generating reducing equivalents for the electron transport chain and subsequent ATP synthesis. Malic acid is also involved in the glyoxylate (B1226380) cycle and can be produced from pyruvate (B1213749) via anaplerotic reactions.[1]
(R)-(-)-Citramalic Acid Metabolism
(R)-(-)-Citramalic acid is synthesized from the condensation of acetyl-CoA and pyruvate, a reaction catalyzed by (R)-citramalate synthase (CimA) .[10] This is the entry point into the citramalate pathway, which serves as an alternative route for the production of α-ketobutyrate, a precursor for isoleucine biosynthesis.[11]
Experimental Workflow for Comparing Metabolic Effects
Caption: A generalized workflow for comparing the metabolic effects of the two acids.
Data Presentation: A Comparative Overview
Direct quantitative comparisons from a single study are not available in the current literature. The following tables summarize the known properties and metabolic roles of each compound based on various independent studies.
Table 1: General Properties and Metabolic Roles
| Feature | This compound | Malic Acid |
| Primary Metabolic Pathway | Citramalate Pathway | Krebs Cycle, Glyoxylate Cycle |
| Key Enzyme | (R)-citramalate synthase (CimA) | Malate Dehydrogenase (MDH) |
| Primary Precursors | Acetyl-CoA, Pyruvate | Fumarate, Pyruvate (via anaplerosis) |
| Primary Metabolic Product | (R)-Citramalyl-CoA | Oxaloacetate |
| Key Biological Role | Isoleucine biosynthesis precursor, precursor for biomaterials | Energy production (ATP), biosynthetic precursor (e.g., glucose via gluconeogenesis) |
| Organismal Distribution | Primarily microorganisms and plants | Ubiquitous in aerobic organisms |
Table 2: Kinetic Properties of Key Enzymes
This table presents kinetic data for the primary enzymes responsible for the metabolism of (R)-(-)-citramalic acid and malic acid. Note that these values can vary depending on the organism and experimental conditions.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | Source Organism (Example) |
| (R)-citramalate synthase (CimA) | Pyruvate | 0.34 | - | Methanococcus jannaschii |
| Acetyl-CoA | - | - | Methanococcus jannaschii | |
| Malate Dehydrogenase (MDH) | L-Malate | 0.076 | 0.20 (Vmax, nmol/s/mg) | Hansenula anomala |
| Oxaloacetate | - | - | - |
Note: Kinetic parameters for enzymes can vary significantly based on the source organism, isoenzyme, and experimental conditions such as pH and temperature.
Experimental Protocols
Detailed methodologies for investigating the metabolic impact of these organic acids are crucial for obtaining reliable and reproducible data. Below are outlines of key experimental protocols.
Protocol 1: In Vitro Mitochondrial Respiration Assay
This protocol is designed to assess the effect of this compound and malic acid on mitochondrial function.
Objective: To measure the rate of oxygen consumption by isolated mitochondria in the presence of each organic acid.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., MiR05)
-
This compound solution
-
Malic acid solution
-
Substrates for different respiratory chain complexes (e.g., pyruvate, glutamate, succinate)
-
ADP solution
-
Inhibitors of the electron transport chain (e.g., rotenone, antimycin A)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a microplate-based system (e.g., Seahorse XF Analyzer)
Procedure:
-
Calibrate the oxygen electrode of the respirometer with respiration buffer.
-
Add a known amount of isolated mitochondria to the chamber.
-
Add the organic acid of interest (this compound or malic acid) at a desired concentration.
-
Sequentially add substrates, ADP, and inhibitors to assess their effects on different respiratory states (State 2, State 3, State 4) and the activity of specific respiratory complexes.
-
Record the rate of oxygen consumption throughout the experiment.
-
Analyze the data to determine parameters such as the respiratory control ratio (RCR) and P/O ratio (ATP produced per oxygen atom consumed).
Protocol 2: GC-MS Analysis of Intracellular Organic Acids
This protocol outlines the steps for quantifying changes in the intracellular concentrations of organic acids and related metabolites following treatment with this compound or malic acid.
Objective: To profile the metabolic changes in cells exposed to each organic acid.
Materials:
-
Cell culture
-
This compound
-
Malic acid
-
Quenching solution (e.g., cold methanol)
-
Extraction solvent (e.g., methanol/water/chloroform mixture)
-
Internal standards
-
Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Culture cells to the desired density and expose them to this compound or malic acid for a specified time.
-
Rapidly quench metabolic activity by adding a cold quenching solution.
-
Harvest the cells and perform metabolite extraction using a suitable solvent system.
-
Add internal standards to the extracts.
-
Dry the extracts and perform a two-step derivatization: oximation followed by silylation.
-
Analyze the derivatized samples by GC-MS.
-
Process the data to identify and quantify the organic acids and other metabolites based on their retention times and mass spectra.[12][13][14][15][16]
Signaling Pathways and Metabolic Interconnections
The metabolic roles of (R)-(-)-citramalic acid and malic acid are integrated within the broader network of cellular metabolism.
Malic Acid in the Krebs Cycle
Caption: The central role of Malic Acid in the Krebs Cycle.
The Citramalate Pathway
Caption: The role of (R)-(-)-Citramalic Acid in the citramalate pathway leading to isoleucine.
The Role of Lithium
The use of (R)-(-)-Citramalic Acid as a lithium salt is primarily for practical reasons such as improved stability and solubility in aqueous solutions for experimental use.[9] However, it is important for researchers to be aware that lithium ions themselves can have metabolic effects, particularly at higher concentrations. Studies have shown that lithium can influence various signaling pathways, including those involving inositol (B14025) phosphates and glycogen (B147801) synthase kinase 3 (GSK-3).[17] It can also impact glucose metabolism and mitochondrial function.[18][19] Therefore, when designing experiments, appropriate controls, such as using a different salt of citramalic acid or a lithium salt of an unrelated anion, should be considered to distinguish the effects of the citramalate anion from those of the lithium cation.
Conclusion and Future Directions
This compound and malic acid are structurally related dicarboxylic acids with distinct and important roles in cellular metabolism. Malic acid is a cornerstone of central carbon metabolism and energy production, while (R)-(-)-citramalic acid provides a key entry point into a specialized biosynthetic pathway.
A significant gap in the current scientific literature is the lack of direct comparative studies on the metabolic effects of these two compounds. Future research should focus on head-to-head comparisons in various model systems, from isolated enzymes and mitochondria to whole-cell cultures. Such studies, employing metabolomics and metabolic flux analysis, would provide a more comprehensive understanding of their respective contributions to cellular physiology and could uncover novel regulatory mechanisms and potential therapeutic or biotechnological applications.
References
- 1. Malic acid - Wikipedia [en.wikipedia.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 4. Khan Academy [khanacademy.org]
- 5. Human Metabolome Database: Showing metabocard for Citramalic acid (HMDB0000426) [hmdb.ca]
- 6. Efficient bio-production of citramalate using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineered citrate synthase improves citramalic acid generation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lithium orotate's influence on metabolic regulation in glial cells [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. metbio.net [metbio.net]
- 13. researchgate.net [researchgate.net]
- 14. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Lithium: the pharmacodynamic actions of the amazing ion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lithium orotate's effects on mitochondrial function in neuronal cells [eureka.patsnap.com]
- 19. Stable isotope-resolved metabolomic analysis of lithium effects on glial-neuronal metabolism and interactions - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of (R)-(-)-Citramalic Acid Lithium compared to other neuroprotective agents
An Objective Comparison of Neuroprotective Agents: Efficacy of Lithium and Other Key Compounds
Introduction
The quest for effective neuroprotective agents is a cornerstone of modern neuroscience research, aimed at mitigating neuronal damage in acute injuries like stroke and chronic neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While a multitude of compounds are under investigation, this guide focuses on the neuroprotective efficacy of the lithium ion, a well-established therapeutic agent, and compares it with other prominent neuroprotective agents: N-acetylcysteine (NAC), Edaravone (B1671096), and Riluzole (B1680632).
Initial searches for the specific compound (R)-(-)-Citramalic Acid Lithium did not yield data on its neuroprotective properties, indicating a lack of research in this area. However, the neuroprotective effects of the lithium ion itself are extensively documented.[1][2][3][4][5] Therefore, this guide will focus on the well-studied effects of lithium salts (e.g., lithium chloride, lithium citrate) as a proxy for understanding the potential of lithium-based compounds. We will objectively compare its performance with other alternatives, supported by experimental data, and provide detailed methodologies for key experiments.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize quantitative data from various in vitro studies, providing a comparative overview of the efficacy of Lithium, N-acetylcysteine (NAC), Edaravone, and Riluzole in different models of neuronal injury. It is crucial to note that direct head-to-head comparisons are limited, and experimental conditions such as cell type, toxin concentration, and treatment duration vary between studies.
Table 1: Protection Against Oxidative Stress-Induced Cell Death
| Compound | Experimental Model | Cell Type | Key Finding | Reference |
| Lithium | H₂O₂-induced oxidative stress | PC12 cells | Increased cell viability; reduced oxidative stress markers.[3] | [3] |
| N-acetylcysteine (NAC) | H₂O₂-induced toxicity | Primary rat hippocampal neurons | 100 µmol/l NAC significantly enhanced cell viability.[6] | [6] |
| Edaravone | Oxidative stress model | - | Reduced levels of oxidative stress markers.[7] | [7] |
| Riluzole | Oxidative neuronal injury | Cultured cortical cells | Protects against nonexcitotoxic oxidative injury, potentially via PKC inhibition.[8] | [8] |
Table 2: Protection Against Glutamate-Induced Excitotoxicity
| Compound | Experimental Model | Cell Type | Key Finding | Reference |
| Lithium | Glutamate-induced excitotoxicity | Primary cortical neurons | Long-term treatment protects against NMDA receptor-mediated excitotoxicity.[2][9] | [2][9] |
| N-acetylcysteine (NAC) | Glutamate (B1630785) cytotoxicity | - | Protects against glutamate-induced lipid peroxidation and ROS.[10] | [10] |
| Riluzole | Glutamate-induced excitotoxicity | Cultured neurons | Inhibits glutamate release and blocks postsynaptic NMDA receptors.[11][12] | [11][12] |
| Edaravone | Kainate-induced neuronal damage | - | Increased neuron density and reduced neuronal damage.[7] | [7] |
Mechanisms of Action & Signaling Pathways
The neuroprotective effects of these agents are mediated by distinct and sometimes overlapping signaling pathways.
-
Lithium : The primary neuroprotective mechanism of lithium is the inhibition of Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β).[3][4][13][14][15] GSK-3β is a serine/threonine kinase that, when active, promotes apoptosis and tau hyperphosphorylation (a hallmark of Alzheimer's disease). Lithium inhibits GSK-3β both directly (by competing with magnesium ions) and indirectly (by promoting its inhibitory phosphorylation via the Akt pathway).[13][14][16] This inhibition leads to the upregulation of anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF).[3][9][17]
-
N-acetylcysteine (NAC) : NAC primarily acts as a potent antioxidant. It is a precursor to L-cysteine, which is a rate-limiting component for the synthesis of glutathione (B108866) (GSH), the most abundant endogenous antioxidant.[18][19] By replenishing intracellular GSH levels, NAC enhances the cell's capacity to scavenge reactive oxygen species (ROS) and detoxify harmful electrophiles.[18] It also modulates glutamatergic pathways and has anti-inflammatory properties.[20]
-
Edaravone : Edaravone is a powerful free radical scavenger.[21][22] Its amphiphilic nature allows it to scavenge both water-soluble and lipid-soluble peroxyl radicals, thereby inhibiting lipid peroxidation and protecting cell membranes from oxidative damage.[22]
-
Riluzole : Riluzole's main mechanism is the modulation of glutamatergic neurotransmission.[11][12][23] It inhibits the presynaptic release of glutamate and also blocks postsynaptic N-methyl-D-aspartate (NMDA) receptors, thereby reducing excitotoxic neuronal death.[11][12]
References
- 1. worldscientific.com [worldscientific.com]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. Neuroprotective Effects of Lithium: Implications for the Treatment of Alzheimer’s Disease and Related Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
- 6. Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective and neurotrophic actions of the mood stabilizer lithium: can it be used to treat neurodegenerative diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. pnas.org [pnas.org]
- 14. Frontiers | Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity [frontiersin.org]
- 15. Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lithium Inhibits GSK3β Activity via Two Different Signaling Pathways in Neurons After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lithium neuroprotection: molecular mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of the Neuroprotective Potential of N-Acetylcysteine for Prevention and Treatment of Cognitive Aging and Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. A critical assessment of edaravone acute ischemic stroke efficacy trials: is edaravone an effective neuroprotective therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [jstage.jst.go.jp]
- 23. benchchem.com [benchchem.com]
Comparative Analysis of Antibody Cross-Reactivity with (R)- and (S)-Citramalic Acid Enantiomers
A Guide for Researchers and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of antibodies with the enantiomers of citramalic acid, (R)-citramalic acid and (S)-citramalic acid. Due to a lack of publicly available studies directly comparing antibody binding to these specific isomers, this document outlines the established methodologies and principles for conducting such an analysis. The experimental data presented herein is hypothetical and serves to illustrate the expected outcomes of these comparative assessments.
Introduction to Stereoselectivity in Immunoassays
Antibodies can exhibit a high degree of specificity, not only for the chemical structure of a molecule but also for its three-dimensional arrangement. This stereoselectivity is crucial when developing assays for chiral molecules like citramalic acid, where the biological activity can be enantiomer-specific. An antibody raised against one enantiomer may or may not cross-react with the other. Understanding this cross-reactivity is fundamental for the development of specific and reliable immunoassays for research, diagnostics, and therapeutic drug monitoring.
Hypothetical Performance Data of a Stereoselective Anti-Citramalic Acid Antibody
The following table illustrates hypothetical data from a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to assess the specificity of a monoclonal antibody raised against (R)-citramalic acid.
| Analyte | IC50 (nM) | Cross-Reactivity (%) |
| (R)-Citramalic Acid | 15 | 100 |
| (S)-Citramalic Acid | 1800 | 0.83 |
| Citric Acid | > 10,000 | < 0.15 |
| Malic Acid | > 10,000 | < 0.15 |
Table 1: Hypothetical Cross-Reactivity Data. The IC50 value represents the concentration of the analyte required to inhibit 50% of the antibody binding to the coated antigen. Cross-reactivity is calculated as: (IC50 of (R)-Citramalic Acid / IC50 of test compound) x 100.
Experimental Protocols
A robust assessment of antibody cross-reactivity with small molecules like citramalic acid enantiomers typically involves the development of a competitive immunoassay, such as an ELISA.
Antigen Preparation (Hapten-Carrier Conjugation)
As small molecules, (R)- and (S)-citramalic acid are not immunogenic on their own. To elicit an immune response, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).
-
Activation of Carboxylic Acid Groups: The carboxylic acid groups of citramalic acid are activated using a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a stable NHS ester.
-
Conjugation to Carrier Protein: The activated citramalic acid is then reacted with the amine groups on the surface of the carrier protein (e.g., lysine (B10760008) residues of BSA) to form a stable amide bond.
-
Purification: The resulting conjugate is purified by dialysis or size-exclusion chromatography to remove unreacted hapten and coupling reagents.
Antibody Production and Screening
Monoclonal or polyclonal antibodies can be generated by immunizing animals with the prepared hapten-carrier conjugate. The resulting antibodies are then screened for their ability to bind to the citramalic acid-protein conjugate.
Competitive ELISA Protocol
A competitive ELISA is the most common method for determining the specificity and cross-reactivity of antibodies against small molecules.
-
Coating: A microtiter plate is coated with a conjugate of the target enantiomer (e.g., (R)-citramalic acid) and a carrier protein (e.g., BSA). The protein should ideally be different from the one used for immunization to avoid antibodies against the carrier itself.
-
Blocking: The remaining protein-binding sites on the plate are blocked with a solution of a non-specific protein, such as BSA or casein.
-
Competition: A fixed concentration of the primary antibody is pre-incubated with varying concentrations of the free analytes ((R)-citramalic acid, (S)-citramalic acid, and other potentially cross-reacting molecules).
-
Incubation: The antibody-analyte mixtures are added to the coated and blocked microtiter plate. The free analyte competes with the coated antigen for binding to the antibody.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, and the resulting color change is measured using a spectrophotometer. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.
-
Data Analysis: The IC50 values are determined from the resulting dose-response curves, and the percent cross-reactivity is calculated.
Visualizing the Experimental Workflow and Assay Principle
The following diagrams illustrate the key processes involved in assessing antibody cross-reactivity.
Figure 1: Workflow for assessing antibody cross-reactivity.
Figure 2: Principle of the competitive ELISA.
A Researcher's Guide to Isotopic Labeling for Validating Metabolic Flux Through the Citramalate Pathway
For researchers, scientists, and drug development professionals venturing into the metabolic engineering of microorganisms for the production of valuable chemicals, understanding the intracellular flow of carbon is paramount. The citramalate (B1227619) pathway, a key route for the biosynthesis of precursors for polymers and specialty chemicals, is a prime target for optimization. This guide provides a comparative analysis of isotopic labeling strategies to validate and quantify metabolic flux through this engineered pathway in Escherichia coli.
The biosynthesis of citramalate from central metabolic intermediates, pyruvate (B1213749) and acetyl-CoA, represents a critical branch point in engineered microbes. Validating and quantifying the carbon flux directed into this synthetic pathway is essential for identifying metabolic bottlenecks and optimizing production strains. Isotopic labeling, particularly with ¹³C, coupled with metabolic flux analysis (¹³C-MFA), stands as the gold standard for elucidating in vivo reaction rates. This guide compares common ¹³C-labeled glucose tracers, providing a framework for selecting the most appropriate strategy for your research needs.
The Citramalate Pathway in Engineered E. coli
The citramalate pathway is typically introduced into E. coli by expressing a heterologous citramalate synthase (CimA). This enzyme catalyzes the condensation of acetyl-CoA and pyruvate to form citramalate. To maximize the carbon flux towards citramalate, several native competing pathways are often deleted. Common genetic modifications include the knockout of gltA (citrate synthase) to prevent acetyl-CoA from entering the TCA cycle, and ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase) to reduce the formation of fermentation byproducts.
Comparison of Isotopic Labeling Strategies
The choice of ¹³C-labeled substrate is critical for accurately resolving the flux through the citramalate pathway. Different tracers provide distinct labeling patterns in the precursor molecules, pyruvate and acetyl-CoA, thereby offering varying degrees of resolution for the citramalate synthase reaction. Below is a comparison of commonly used ¹³C-glucose tracers.
| Isotopic Tracer | Primary Application | Advantages for Citramalate Flux Analysis | Disadvantages for Citramalate Flux Analysis |
| [1-¹³C]Glucose | Probing the Pentose Phosphate Pathway (PPP) vs. Glycolysis | Can distinguish between pyruvate derived from the PPP and glycolysis. | The label is lost as CO₂ during the conversion of pyruvate to acetyl-CoA, providing no information on the origin of acetyl-CoA. |
| [U-¹³C₆]Glucose | General metabolic mapping | Labels all carbon atoms in both pyruvate and acetyl-CoA, providing a strong signal for their incorporation into citramalate. | Can lead to complex labeling patterns that may be difficult to deconvolute, especially in pathways with significant carbon rearrangements. |
| Mixture of [1-¹³C]Glucose and [U-¹³C₆]Glucose (e.g., 80:20) | High-resolution flux analysis of central carbon metabolism | Provides excellent resolution for fluxes in both glycolysis and the PPP, leading to a more accurate determination of the labeling pattern of pyruvate.[1][2][3] | The complexity of the mixed tracer requires more sophisticated data analysis. |
| [1,2-¹³C₂]Glucose | Resolving fluxes around the pyruvate node | Provides a distinct labeling pattern in pyruvate that can be traced to both the pyruvate and acetyl-CoA pools. | May not be as effective as other tracers for resolving fluxes in more distant parts of the metabolic network. |
Illustrative Labeling Patterns
The following diagrams illustrate the expected labeling patterns of pyruvate and acetyl-CoA when using different ¹³C-glucose tracers, and how these patterns are incorporated into citramalate.
Experimental Protocols
A typical ¹³C-MFA experiment involves several key steps, from cell culture to data analysis. The following is a generalized protocol for performing ¹³C-MFA in an engineered, citramalate-producing E. coli strain.
Cell Culture and Isotopic Labeling
-
Strain : E. coli strain engineered for citramalate production (e.g., with gltA, ldhA, pflB knockouts and expressing a plasmid-borne cimA gene).
-
Medium : A minimal medium (e.g., M9) with a known concentration of the chosen ¹³C-labeled glucose as the sole carbon source.
-
Culture Conditions : Cells are grown in a bioreactor under controlled conditions (pH, temperature, aeration) to achieve a metabolic steady state.
-
Isotopic Steady State : The culture is maintained for a sufficient duration (typically several cell doublings) to ensure that the isotopic labeling of intracellular metabolites reaches a steady state.
Sample Collection and Quenching
-
Rapid Sampling : A known volume of the cell culture is rapidly withdrawn.
-
Quenching : Metabolism is instantly halted by quenching the cells in a cold solution (e.g., -20°C methanol) to prevent further enzymatic activity.
-
Cell Lysis and Extraction : The quenched cells are harvested by centrifugation, and intracellular metabolites are extracted using a suitable solvent (e.g., a chloroform-methanol-water mixture).
Derivatization and GC-MS Analysis
-
Protein Hydrolysis : The cell pellets are hydrolyzed (e.g., with 6M HCl at 100°C for 24 hours) to break down proteins into their constituent amino acids.
-
Derivatization : The amino acids are chemically derivatized (e.g., with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
GC-MS Analysis : The derivatized amino acids are analyzed by GC-MS to determine their mass isotopomer distributions. The fragmentation patterns of the amino acids provide information about the labeling state of their precursor metabolites in central metabolism.
Data Analysis and Flux Calculation
-
Mass Isotopomer Distribution (MID) Determination : The raw GC-MS data is processed to correct for the natural abundance of ¹³C and to determine the MIDs of the measured amino acid fragments.
-
Metabolic Modeling : A stoichiometric model of the central carbon metabolism of the engineered E. coli strain, including the citramalate pathway, is constructed.
-
Flux Estimation : The MIDs of the amino acids, along with measured extracellular rates (e.g., glucose uptake, citramalate secretion), are used as inputs for a computational flux analysis software (e.g., INCA, OpenFLUX) to estimate the intracellular metabolic fluxes that best fit the experimental data.
References
- 1. Investigation of useful carbon tracers for 13C-metabolic flux analysis of Escherichia coli by considering five experimentally determined flux distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Validation of (R)-(-)-Citramalic Acid Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The primary methods discussed include High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques are evaluated based on their reported performance characteristics, providing a foundation for selecting the most appropriate method for specific research or drug development needs.
Quantitative Performance of Analytical Methods
The following tables summarize the key performance parameters from validated methods for the quantification of (R)-(-)-Citramalic Acid and structurally similar organic acids. This data is crucial for assessing the sensitivity, precision, and accuracy of each method.
Table 1: Performance Characteristics of an LC-MS/MS Method for (R)-(-)-Citramalic Acid
| Parameter | Apple Peel | Apple Fruit |
| Intra-day Precision (%RSD) | 1.33 | 1.84 |
| Inter-day Precision (%RSD) | 1.72 | 7.89 |
| Recovery (%) | 93 | 86 - 87 |
| Limit of Detection (LOD) | \multicolumn{2}{c | }{15.40 fmol} |
| Data sourced from a study on analyzing citramalic acid enantiomers in apples.[1][2] |
Table 2: Comparative Performance of HPLC-UV Methods for Similar Organic Acids
| Parameter | Method 1 (Citric, Lactic, Malic Acids) | Method 2 (Tartaric, Malic, Ascorbic, Citric Acids) | Method 3 (Citric, Oxalic Acids) |
| Linearity (r²) | >0.999 | Not Specified | Not Specified |
| Repeatability (%RSD) | <2 | 0.4 - 2.3 | 0.018 - 4.650 |
| Intermediate Precision (%RSD) | <2 | 1.2 - 5.0 | Not Specified |
| Recovery (%) | Not Specified | 82 - 110 | Not Specified |
| Limit of Detection (LOD) | 0.11 - 1.93 µg/mL | 0.03 - 3.31 µg/mL | 0.6 mg/L (for both acids) |
| Limit of Quantification (LOQ) | 0.34 - 6.46 µg/mL | 0.10 - 11.03 µg/mL | 20.18 - 50.76 mg/L |
| This table presents data from various studies on the validation of HPLC methods for organic acids to provide a comparative context.[3][4][5] |
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. Below are summaries of the experimental protocols for the primary methods used in the quantification of (R)-(-)-Citramalic Acid and related compounds.
LC-MS/MS with Pre-Column Derivatization for (R)-(-)-Citramalic Acid
This method is designed for the enantioselective analysis of citramalic acid.
-
Sample Preparation: Apple peel and fruit samples are homogenized. For the peel, water is added in a 2:1 weight ratio before homogenization. The homogenate is then centrifuged, and the supernatant is collected for analysis.[1]
-
Derivatization: The supernatant is derivatized with a chiral reagent, benzyl (B1604629) 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, to separate the enantiomers of citramalic acid.[1]
-
Chromatographic Separation:
-
Column: Octadecylsilica (ODS) column.[1]
-
Mobile Phase: A gradient of 0.05% formic acid in water (A) and 0.05% formic acid in acetonitrile (B52724) (B).[2]
-
Flow Rate: 0.3 mL/min.[2]
-
-
Mass Spectrometry Detection:
High-Performance Liquid Chromatography (HPLC-UV) for Organic Acids
This is a more general method applicable to a range of organic acids, including those structurally similar to citramalic acid.
-
Sample Preparation: Samples are typically dissolved in a pre-cooled 0.2% metaphosphoric acid solution, treated with ultrasonic concussion, and centrifuged. The resulting supernatant is filtered before injection.[6]
-
Chromatographic Separation:
-
Mobile Phase: An isocratic mobile phase, such as a mixture of potassium phosphate (B84403) monobasic buffer (e.g., 50 mM) and acetonitrile (e.g., 90:10 v/v), with the pH adjusted to an acidic range (e.g., 2.8 with orthophosphoric acid), is frequently employed.[3] Another option is a 0.2% metaphosphoric acid mobile phase.[6]
-
Column Temperature: Maintained at a constant temperature, for instance, 35-40°C.[3][6]
-
UV Detection:
-
Wavelength: Detection is typically performed in the UV range, commonly at 210 nm.[3]
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflows and a relevant metabolic pathway for (R)-(-)-Citramalic Acid.
Caption: LC-MS/MS workflow for (R)-(-)-Citramalic Acid analysis.
Caption: General HPLC-UV workflow for organic acid analysis.
Caption: Enzymatic synthesis of (R)-(-)-Citramalic Acid.[1]
References
- 1. Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. scielo.org.co [scielo.org.co]
- 6. mdpi.com [mdpi.com]
A Spectroscopic Comparison of (R)- and (S)-Citramalic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of (R)- and (S)-citramalic acid, the two enantiomers of 2-hydroxy-2-methylbutanedioic acid. As chiral molecules, these compounds are physically and chemically identical in an achiral environment, but their interaction with plane-polarized light and other chiral entities differs. This distinction is critical in drug development, metabolomics, and natural product chemistry, where the biological activity of enantiomers can vary significantly. This document summarizes key spectroscopic techniques used to differentiate and characterize these isomers, supported by experimental data and detailed protocols.
Chiroptical Spectroscopy: The Definitive Distinction
Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are the most direct methods for spectroscopically distinguishing between enantiomers. These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light.[1][2] Enantiomers will produce spectra that are mirror images of each other.
Optical Rotation
Optical rotation measures the rotation of plane-polarized light by a chiral compound. The two enantiomers of citramalic acid rotate light in equal but opposite directions. The (R)-enantiomer is levorotatory (-), while the (S)-enantiomer is dextrorotatory (+).
Table 1: Optical Rotation Data for Citramalic Acid Enantiomers
| Enantiomer | Specific Rotation ([α]) | Conditions |
| (R)-Citramalic Acid | -11.4341° | 0.46 w/v% in 1 M HCl |
| (S)-Citramalic Acid | +18.0296° | 0.48 w/v% in 1 M HCl |
| Data sourced from[3] |
Circular Dichroism (CD) Spectroscopy
Experimental Protocol: Circular Dichroism
This protocol provides a general procedure for obtaining a CD spectrum of a small organic molecule like citramalic acid.
-
Sample Preparation :
-
Dissolve the purified enantiomer in a suitable solvent that does not absorb in the measurement region (e.g., water, methanol). The buffer or solvent must be optically transparent in the desired wavelength range.[4]
-
Ensure the sample is free of aggregates by centrifugation or filtration.[4]
-
Accurately determine the sample concentration, as this is crucial for calculating molar ellipticity.[4]
-
-
Instrumentation and Data Acquisition :
-
Turn on the spectropolarimeter and purge the system with nitrogen gas to prevent ozone formation, which can interfere with measurements, especially in the far-UV region.[4]
-
Select an appropriate sample cell with a known path length (e.g., 1 mm or 1 cm quartz cuvette).
-
Record a baseline spectrum using the solvent alone.
-
Record the CD spectrum of the sample over the desired wavelength range (e.g., 200-350 nm for near-UV CD).[4]
-
Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum.
-
-
Data Conversion :
-
Convert the raw data (measured in millidegrees, mdeg) to molar ellipticity ([θ]) using the sample concentration and cell path length to allow for standardized comparisons.[4]
-
Mass Spectrometry (MS)
Standard mass spectrometry techniques that determine mass-to-charge ratio will not distinguish between enantiomers, as they have identical masses. However, when coupled with a chiral separation method, MS becomes a powerful tool for enantiomeric analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Chiral Derivatization
To separate and identify the enantiomers of citramalic acid, a pre-column derivatization step using a chiral reagent can be employed. This process converts the enantiomers into a pair of diastereomers, which have different physical properties and can be separated using standard (achiral) chromatography.
A published method successfully separated (R)- and (S)-citramalic acid by derivatizing them with (R)-CIM-C₂-NH₂ (benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate) followed by LC-MS/MS analysis.[3][5] The MS/MS fragmentation patterns of the resulting diastereomers are similar, but their retention times on the LC column are distinct, allowing for their separation and quantification.[5]
Table 2: Chromatographic Separation of Derivatized Citramalic Acid Enantiomers
| Parameter | Value |
| Resolution Factor | 2.19 |
| Separation Factor | 1.09 |
| Data sourced from[3][5] |
Experimental Protocol: LC-MS/MS with Chiral Derivatization
This protocol is summarized from the method described by Akimoto et al. (2023).[3][5]
-
Derivatization :
-
React the citramalic acid sample with a chiral derivatization reagent, (R)-CIM-C₂-NH₂, in the presence of triphenylphosphine (B44618) (TPP) and 2,2′-dipyridyl disulfide (DPDS) to form diastereomeric derivatives.
-
-
Liquid Chromatography (LC) :
-
Column : InertSustain C18 (150 mm × 2.1 mm i.d., 3 μm).
-
Mobile Phase : Gradient elution with (A) 0.05% formic acid in H₂O and (B) 0.05% formic acid in CH₃CN.
-
Gradient Program : 85% A (0–30 min), 80% A (30.01–40 min), 70% A (40.01–74 min).
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40 °C.
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Ion Source : Electrospray ionization (ESI), positive ion mode.
-
Desolvation Line Temperature : 500 °C.
-
Heat Block Temperature : 300 °C.
-
Gas Flow : Nebulizer gas at 3.0 L/min, drying gas at 15 L/min.
-
Collision-Induced Dissociation (CID) Gas : Argon.
-
Detection : Multiple Reaction Monitoring (MRM) mode. The specific transitions for the derivatized citramalic acid were monitored.[5]
-
Workflow for Enantiomeric Separation by LC-MS/MS
References
Safety Operating Guide
Proper Disposal of (R)-(-)-Citramalic Acid Lithium: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential, step-by-step guidance for the proper disposal of (R)-(-)-Citramalic Acid Lithium, a lithium salt of a carboxylic acid.[1][2] Adherence to these procedures is critical for maintaining laboratory safety and meeting regulatory requirements.
I. Hazard Assessment and Initial Handling
This compound is a white crystalline powder that is irritating to the eyes, respiratory system, and skin.[3] Before handling, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a fume hood.
II. Primary Disposal Pathway: Hazardous Waste Collection
The most prudent and universally compliant method for disposing of this compound is to treat it as hazardous chemical waste. This approach mitigates potential risks and ensures adherence to the strictest regulatory standards.
Step-by-Step Procedure:
-
Container Selection: Use a dedicated, clearly labeled, and chemically compatible waste container. Plastic containers are generally preferred for acidic waste.[4] The container must have a tightly fitting cap to prevent leaks and spills.
-
Labeling: As soon as the first portion of waste is added, affix a hazardous waste label to the container. The label must include:
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[4] This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Segregation: Ensure the waste is segregated from incompatible materials, such as bases and strong oxidizing agents.[4]
-
Request for Pickup: Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][5]
III. Disposal of Empty Containers
Empty containers that previously held this compound must also be managed properly to remove residual chemical hazards.
Procedure:
-
Triple Rinse: The empty container must be triple rinsed with a suitable solvent, such as water, to remove any remaining chemical residue.[6]
-
Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous aqueous waste, following the procedures outlined in Section II.
-
Final Disposal: Once triple-rinsed, the container can typically be disposed of as regular laboratory glass or plastic waste. Consult your institution's specific guidelines for confirmation.
IV. Data Presentation: Key Disposal Parameters
| Parameter | Guideline | Source |
| Primary Disposal Method | Hazardous Waste Collection | [4][5] |
| Container Type | Chemically compatible, sealed (plastic preferred) | [4][6] |
| Labeling Requirements | "Hazardous Waste," full chemical name, hazards, date | [4] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [4] |
| Incompatible Materials | Bases, Strong Oxidizers | [4] |
| Empty Container Handling | Triple rinse with a suitable solvent | [6] |
V. Logical Workflow for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
VI. Secondary Disposal Option: In-Lab Neutralization (Use with Extreme Caution)
In-lab neutralization of carboxylic acids is a potential but less-recommended alternative that should only be performed under specific conditions and with prior approval from your institution's EHS department.[4][7] This procedure generates heat and requires careful control.
Experimental Protocol for Neutralization (for consideration and EHS approval only):
-
Work Area: Perform the neutralization in a certified chemical fume hood. Ensure an acid spill kit and appropriate PPE are readily available.[4]
-
Dilution: If dealing with a concentrated form of the acid, dilute it to less than 10% by slowly adding it to a large volume of cold water. Never add water to acid. [4][6]
-
Neutralization: While stirring the diluted acidic solution, slowly add a weak base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) until the pH of the solution is between 6.0 and 8.0. Monitor the pH using pH paper or a calibrated pH meter.
-
Cooling: The neutralization reaction is exothermic. Proceed slowly and allow the solution to cool as needed to prevent boiling or splashing.
-
Final Disposal: Once neutralized, the resulting salt solution can typically be disposed of down the sanitary sewer with copious amounts of water, provided it does not contain other hazardous materials (e.g., heavy metals) and is in accordance with local regulations.[7]
Disclaimer: The guidelines provided are based on general principles for the disposal of acidic organic compounds and lithium salts. Always consult your institution's specific EHS policies and the Safety Data Sheet (SDS) for the most accurate and compliant disposal procedures. When in doubt, treat the material as hazardous waste and contact your EHS department for guidance.
References
- 1. Buy this compound [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. D-(–)-Citramalic acid lithium salt | CAS 6236-10-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guide for (R)-(-)-Citramalic Acid Lithium
This guide provides critical safety and logistical information for the handling and disposal of (R)-(-)-Citramalic Acid Lithium, ensuring the safety of researchers, scientists, and drug development professionals. The following procedures are designed to offer clear, step-by-step guidance for laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a combustible solid that can cause skin, eye, and respiratory irritation. It is also harmful if swallowed.[1][2] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or butyl rubber gloves. | Provides resistance to chemical splashes and skin contact.[3] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and dust, which can cause serious eye irritation.[2][3] |
| Skin and Body Protection | Chemical-resistant lab coat or apron. | Prevents contamination of personal clothing and protects against skin irritation.[3][4] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and dusts. | Necessary when handling the powder outside of a fume hood to prevent respiratory tract irritation.[2][3] |
Handling and Storage Procedures
Proper handling and storage are crucial to maintaining the integrity of the compound and the safety of the laboratory environment.
Operational Plan: Step-by-Step Handling
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[5]
-
Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing and Transfer:
-
Dispense the necessary amount of the compound carefully to avoid generating dust.
-
Use appropriate tools (e.g., spatulas) for transfer.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If the process generates heat, use an ice bath to control the temperature.
-
-
Post-Handling:
-
Thoroughly clean the work area after handling is complete.
-
Wash hands and any exposed skin with soap and water.
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
-
Recommended storage temperature is between 2-8°C.[1]
-
Keep away from incompatible materials, such as strong oxidizing agents.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: Emergency Response Protocol
| Incident | First Aid and Emergency Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[5][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6] |
| Spill | Evacuate the area. Wearing full PPE, carefully sweep or scoop up the spilled solid, avoiding dust generation. Place the material into a designated, sealed container for hazardous waste disposal.[4][5] |
Disposal Plan
This compound and any contaminated materials are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
Disposal Workflow:
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
